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2,2,2-Trimethyldisilane-1,1,1-triyl triacetate Documentation Hub

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  • Product: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
  • CAS: 53580-48-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

An In-depth Technical Guide to 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of 2,2,2-Trime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. As this molecule is not extensively documented in commercially available databases under this specific nomenclature, this document synthesizes information from structurally related organosilicon compounds to provide a robust technical profile for researchers, scientists, and professionals in drug development and materials science.

Compound Identification and Structure

The nomenclature "2,2,2-Trimethyldisilane-1,1,1-triyl triacetate" suggests a disilane backbone with distinct functionalization at each silicon atom. Based on standard IUPAC naming conventions, the predicted structure consists of a silicon-silicon single bond. One silicon atom (Si-1) is bonded to three acetate groups, while the second silicon atom (Si-2) is bonded to three methyl groups.

  • Systematic IUPAC Name: [1,1,1-tris(acetyloxy)-2,2,2-trimethyldisilan

  • Common Synonym: Tris(acetyloxy)(trimethylsilyl)silane

  • Molecular Formula: C₉H₁₈O₆Si₂

  • Predicted Molecular Weight: 294.41 g/mol

Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in the literature. The structural representation is provided below.

Caption: Predicted structure of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on data from analogous substances such as tris(trimethylsiloxy)silane for its Si-O linkages and 1,1,1-trifluoro-2,2,2-trimethyldisilane for its disilane backbone.[1][2]

PropertyPredicted ValueRationale and Comparative Compounds
Molecular Weight 294.41 g/mol Calculated from the molecular formula C₉H₁₈O₆Si₂.
Appearance Colorless liquidSimilar to other functionalized silanes like tris(trimethylsiloxy)silane which is a liquid.[3]
Boiling Point ~200-220 °CHigher than tris(trimethylsiloxy)silane (185 °C) due to increased polarity from the acetate groups.[2]
Density ~0.95 - 1.05 g/mLExpected to be slightly higher than water, similar to other acetylated silanes.
Solubility Soluble in aprotic organic solvents (THF, Toluene, Hexane). Reacts with protic solvents (water, alcohols).The trimethylsilyl group imparts lipophilicity, while the acetate groups are prone to hydrolysis.
Refractive Index ~1.40 - 1.42 (at 20°C)Interpolated from related compounds like tris(trimethylsiloxy)silane (n20/D 1.386).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a precursor containing the Si-Si bond with an acetylating agent. A likely starting material is hexamethyldisilane, which would undergo oxidation and subsequent reaction, or a pre-functionalized disilane. A more direct approach could be the reaction of 1,1,1-trichloro-2,2,2-trimethyldisilane with an acetate salt, such as sodium acetate, in an aprotic solvent.

G cluster_reactants Reactants cluster_products Products A 1,1,1-Trichloro-2,2,2-trimethyldisilane (Cl₃Si-Si(CH₃)₃) D 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate A->D Nucleophilic Substitution E Sodium Chloride (3 NaCl) A->E B Sodium Acetate (3 CH₃COONa) B->D Nucleophilic Substitution B->E C Aprotic Solvent (e.g., THF) C->D Nucleophilic Substitution C->E

Caption: Proposed synthesis of the target compound via nucleophilic substitution.

Expected Reactivity

The reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is dictated by its two primary functional motifs: the Si-Si bond and the silicon-acetate linkages.

  • Hydrolysis: The silicon-acetate bonds are expected to be highly susceptible to hydrolysis, reacting with moisture to form acetic acid and silanols. This is a characteristic reaction for acyloxysilanes.[3] This property makes the compound a potential crosslinking agent in moisture-curing silicone formulations.

  • Si-Si Bond Stability: The Si-Si bond in disilanes can be cleaved under certain conditions, such as with strong oxidizing agents or under UV irradiation.[4] However, it is generally stable under typical laboratory conditions. The bond length is expected to be around 2.34 Å.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the title compound.

TechniqueExpected Observations
¹H NMR Two singlets are expected: one around δ 2.0-2.2 ppm for the methyl protons of the three acetate groups (9H), and another around δ 0.1-0.3 ppm for the methyl protons of the trimethylsilyl group (9H).
¹³C NMR Expected peaks include: a signal for the carbonyl carbon of the acetate groups (~170 ppm), a signal for the methyl carbon of the acetate groups (~21 ppm), and a signal for the methyl carbons of the trimethylsilyl group (~0 ppm).
²⁹Si NMR Two distinct signals are anticipated, one for the silicon atom bonded to the three acetate groups and another for the silicon atom of the trimethylsilyl group. The chemical shifts would provide insight into the electronic environment of each silicon nucleus.
FT-IR Strong absorption bands are expected for the C=O stretch of the acetate groups (~1720-1740 cm⁻¹), the Si-O-C stretch (~1000-1100 cm⁻¹), and characteristic peaks for the Si-CH₃ and Si-Si vibrations.
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of acetate and methyl groups.

Potential Applications

Given its predicted properties, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate could be a valuable compound in several fields:

  • Materials Science: As a moisture-activated crosslinking agent for silicone polymers and adhesives, similar to other acetoxysilanes. Its difunctional nature (two silicon atoms) could lead to novel network structures.

  • Surface Modification: The compound could be used to introduce both hydrophobic (from the trimethylsilyl group) and reactive (from the hydrolyzable acetate groups) functionalities onto surfaces like glass or metal oxides.[3]

  • Synthetic Chemistry: It could serve as a precursor for the synthesis of more complex organosilicon compounds by selectively reacting at either the acetate-bearing or the trimethylsilyl-bearing silicon atom.

Experimental Protocols

Protocol: Synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Objective: To synthesize the title compound via the reaction of 1,1,1-trichloro-2,2,2-trimethyldisilane with sodium acetate. This protocol is adapted from general procedures for the synthesis of acetoxysilanes.[5]

Materials:

  • 1,1,1-trichloro-2,2,2-trimethyldisilane

  • Anhydrous sodium acetate, finely powdered

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

  • Set up a 250 mL three-neck flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Flame-dry the glassware under vacuum and backfill with dry nitrogen.

  • Add anhydrous sodium acetate (3.1 eq.) to the flask.

  • Add 100 mL of anhydrous THF to the flask and stir to form a suspension.

  • Dissolve 1,1,1-trichloro-2,2,2-trimethyldisilane (1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the chlorodisilane dropwise to the stirred suspension of sodium acetate over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours to ensure complete reaction.

  • Cool the mixture to room temperature. The formation of a white precipitate (NaCl) will be observed.

  • Filter the mixture under a nitrogen atmosphere to remove the sodium chloride precipitate.

  • Remove the THF from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield the final product.

Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structure of the synthesized product using ¹H NMR spectroscopy.

Materials:

  • Synthesized 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum, including phasing, baseline correction, and integration.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the presence of the acetate and trimethylsilyl protons in a 1:1 ratio (9H:9H).

Conclusion

References

Sources

Exploratory

A Technical Guide to the Prospective Synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate from Disilane Precursors

Abstract This technical guide delineates a series of prospective synthetic pathways for the novel compound 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. As direct synthesis routes are not yet established in the scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a series of prospective synthetic pathways for the novel compound 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. As direct synthesis routes are not yet established in the scientific literature, this document leverages established principles of organosilicon chemistry to propose viable, multi-step approaches. The core strategy revolves around the synthesis of a key intermediate, 1,1,1-trichloro-2,2,2-trimethyldisilane, followed by a nucleophilic substitution to yield the final triacetate product. This guide is intended for researchers and professionals in the fields of organic synthesis, materials science, and drug development who possess a foundational understanding of handling air- and moisture-sensitive compounds. Each proposed step is supported by analogous transformations found in peer-reviewed literature, providing a robust theoretical framework for experimental exploration.

Introduction: The Rationale for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Organosilicon compounds are of paramount importance across a spectrum of scientific disciplines, owing to their unique electronic and steric properties. The target molecule, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, represents an intriguing yet hitherto unsynthesized structure. The juxtaposition of a bulky, electron-donating trimethyldisilyl group with a sterically demanding and electronically versatile triacetoxy-methyl moiety suggests potential applications as a novel protecting group, a precursor for silylene generation, or as a building block in the synthesis of complex organosilicon architectures. The inherent reactivity of the triacetate functionality could also be exploited in subsequent transformations, making this a target of significant synthetic interest.

This guide provides a comprehensive analysis of two plausible synthetic routes, grounded in established organosilicon reaction mechanisms. While these pathways are theoretical, they are designed to be experimentally feasible, offering a clear starting point for the synthesis of this novel compound.

Proposed Synthetic Pathways

The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is envisioned as a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate: 1,1,1-Trichloro-2,2,2-trimethyldisilane.

  • Stage 2: Conversion of the Trichlorodisilane to the Target Triacetate.

Two primary strategies for the synthesis of the key trichlorodisilane intermediate are presented below.

Pathway A: Silylation of a Trichloromethyl Anion Source

This pathway is predicated on the well-established in-situ generation of trimethyl(trichloromethyl)silane (CCl₃-TMS) from chloroform and chlorotrimethylsilane[1][2][3]. By analogy, a similar reaction employing a disilane electrophile could yield the desired 1,1,1-trichloro-2,2,2-trimethyldisilane.

Pathway_A Hexamethyldisilane Hexamethyldisilane Intermediate 1,1,1-Trichloro-2,2,2-trimethyldisilane Hexamethyldisilane->Intermediate Electrophilic Capture Chloroform Chloroform (CHCl3) LiHMDS LiHMDS / THF < -60 °C Chloroform->LiHMDS Deprotonation LiHMDS->Intermediate

Caption: Proposed synthesis of the key intermediate via silylation of a trichloromethyl anion.

  • Apparatus Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere.

  • Reagent Charging: The flask is charged with a solution of hexamethyldisilane in anhydrous tetrahydrofuran (THF).

  • Cooling: The reaction vessel is cooled to below -60 °C using a dry ice/acetone bath.

  • Anion Generation and Silylation: A solution of chloroform in THF is added to the dropping funnel and added dropwise to a pre-cooled solution of lithium hexamethyldisilazide (LiHMDS) in a separate flask to generate the trichloromethyl anion in situ. This anion solution is then slowly transferred via cannula to the cooled solution of hexamethyldisilane.

  • Reaction Monitoring and Workup: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) for the formation of the desired product. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

The choice of LiHMDS as the base is critical due to its strong basicity and non-nucleophilic nature, which favors the deprotonation of chloroform over competing side reactions[1]. The low reaction temperature is essential to maintain the stability of the highly reactive trichloromethyl anion. Hexamethyldisilane, while being a relatively weak electrophile, is proposed to be susceptible to nucleophilic attack by the "hard" trichloromethyl anion, leading to the cleavage of the Si-Si bond and formation of the desired product and a trimethylsilyl anion byproduct. The latter would be quenched during the workup.

Pathway B: Reductive Silylation of Carbon Tetrachloride

An alternative approach involves the reaction of a silyl anion with carbon tetrachloride. Silyl anions are potent nucleophiles and have been shown to react with a variety of electrophiles[4].

Pathway_B cluster_0 Silyl Anion Generation Hexamethyldisilane Hexamethyldisilane Silyl_Anion Trimethylsilyl Anion (Me3SiLi) Hexamethyldisilane->Silyl_Anion Reductive Cleavage Pentamethyldisilanyl_Anion Pentamethyldisilanyl Anion (Me3SiSiMe2Li) Hexamethyldisilane->Pentamethyldisilanyl_Anion Reductive Cleavage Li Lithium Metal / THF Li->Silyl_Anion Li->Pentamethyldisilanyl_Anion Intermediate 1,1,1-Trichloro-2,2,2-trimethyldisilane Silyl_Anion->Intermediate Nucleophilic Attack Pentamethyldisilanyl_Anion->Intermediate Nucleophilic Attack Carbon_Tetrachloride Carbon Tetrachloride (CCl4) Carbon_Tetrachloride->Intermediate

Caption: Proposed synthesis of the key intermediate via reductive silylation of CCl4.

  • Silyl Anion Generation: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium metal in anhydrous THF is prepared. Hexamethyldisilane is added, and the mixture is stirred at room temperature until the lithium is consumed and a solution of the silyl anion is formed.

  • Reaction with Carbon Tetrachloride: The solution of the silyl anion is cooled to -78 °C, and a solution of carbon tetrachloride in THF is added dropwise.

  • Reaction Monitoring and Workup: The reaction is monitored by GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Pathway A.

  • Purification: The crude product is purified by vacuum distillation.

The reductive cleavage of the Si-Si bond in hexamethyldisilane with lithium metal is a known method for generating silyl anions[5]. These anions are highly reactive nucleophiles. The reaction with carbon tetrachloride is expected to proceed via a nucleophilic attack of the silyl anion on a chlorine atom of CCl₄, leading to the formation of the trichloromethyl anion and a chlorosilane. The trichloromethyl anion would then be trapped by another equivalent of a suitable silyl electrophile present in the reaction mixture. Alternatively, a direct reaction of the silyl anion with CCl₄ could lead to the displacement of a chloride ion to form the desired product.

Conversion to 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

The second stage of the synthesis involves the conversion of the 1,1,1-trichloro-2,2,2-trimethyldisilane intermediate to the final triacetate product. This transformation is based on the successful synthesis of triacetoxymethylsilane from trichloromethylsilane[6].

Proposed Reaction Scheme

Final_Step Intermediate 1,1,1-Trichloro-2,2,2-trimethyldisilane Product 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate Intermediate->Product Reagents Acetic Acid (3 eq.) Acetic Anhydride (1 eq.) Reagents->Product Heat Heat (120-130 °C) Heat->Product

Caption: Proposed final step: Conversion of the trichlorodisilane to the triacetate.

Experimental Protocol (Prospective)
  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is assembled.

  • Reagent Charging: The flask is charged with 1,1,1-trichloro-2,2,2-trimethyldisilane, glacial acetic acid (3 equivalents), and acetic anhydride (1 equivalent).

  • Reaction: The mixture is heated to reflux at 120-130 °C with stirring. The reaction progress can be monitored by the evolution of hydrogen chloride gas, which can be detected at the top of the condenser[6].

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess acetic acid and acetic anhydride are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or crystallization.

Causality and Scientific Rationale

The reaction is expected to proceed via a series of nucleophilic substitutions where the acetate groups from acetic acid replace the chlorine atoms on the carbon adjacent to the disilane. Acetic anhydride is added to scavenge any water present in the acetic acid, preventing premature hydrolysis of the starting material and the product[6]. The high temperature is necessary to drive the reaction to completion.

Data Presentation and Characterization

As the target compound is novel, comprehensive characterization will be essential to confirm its structure and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the trimethylsilyl protons and the methyl protons of the acetate groups.
¹³C NMR Resonances for the methyl carbons of the trimethylsilyl and acetate groups, the carbonyl carbons of the acetates, and the quaternary carbon attached to the disilane and three oxygens.
²⁹Si NMR Signals corresponding to the two distinct silicon environments in the disilane moiety.
FT-IR Strong carbonyl stretching vibrations for the acetate groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the target compound.

Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically grounded synthetic pathways for the novel compound 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. While these routes are currently theoretical, they are based on well-established precedents in organosilicon chemistry and provide a strong foundation for experimental investigation. The successful synthesis of this target molecule would not only represent a significant achievement in synthetic chemistry but also open up new avenues for the development of novel organosilicon-based materials and reagents. Further research will be required to optimize the reaction conditions for each step and to fully characterize the final product.

References

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999–3004. [Link][1][2][3]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane. ACS Publications. [Link][2]

  • Didaktik der Chemie. (n.d.). Synthesis of triacetoxymethylsilane. Retrieved from [Link][6]

  • Klumpp, G. W., & Luitjes, H. (1984). Reactions of CCl4, C2Cl4, or C4Cl6 with Si2Cl6/Cl− furnish the exhaustively trichlorosilylated carbanions. ResearchGate. [Link][7]

  • Glidewell, C., & Thomson, C. (1982). A theoretical study of silyl anions and radicals. Change of mechanism from vertex inversion to edge inversion with increasing substitution by halogens. ResearchGate. [Link][4]

  • Lucknow University. (2020, April 6). Organosilicon Compounds. [Link][5]

Sources

Foundational

Acetoxy-Functionalized Disilane Precursors: Synthesis, Properties, and Applications

The following technical guide provides an in-depth review of acetoxy-functionalized disilane precursors, structured for researchers in materials science and chemical development. A Technical Guide for Advanced Materials...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of acetoxy-functionalized disilane precursors, structured for researchers in materials science and chemical development.

A Technical Guide for Advanced Materials & Chemical Synthesis

Executive Summary

The transition from monosilane to higher-order silane precursors has revolutionized thin-film deposition and organic silylation strategies. Acetoxy-functionalized disilanes (e.g., 1,2-diacetoxy-1,1,2,2-tetramethyldisilane) represent a critical class of precursors that combine the high reactivity of the Si-Si bond with the clean leaving-group chemistry of the acetoxy ligand.

This guide analyzes the physicochemical properties, synthesis protocols, and mechanistic pathways of these precursors.[1] While their primary utility lies in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for semiconductor fabrication, their unique reactivity profile offers emerging utility in pharmaceutical intermediate synthesis as mild silylating agents and precursors for silicon-bioisosteres.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Acetoxy disilanes are characterized by the presence of one or more acetoxy groups (–O–C(=O)–CH₃) attached to a disilane backbone. The acetoxy ligand serves as a "pseudohalide," offering reactivity similar to chlorosilanes but without the generation of corrosive HCl byproducts.

Key Compounds of Interest
Compound NameStructureCAS No. (Representative)State (STP)Reactivity Profile
1,2-Diacetoxy-1,1,2,2-tetramethyldisilane AcO–Si(Me)₂–Si(Me)₂–OAcN/A (Custom)LiquidHigh thermal stability; Si-Si cleavage accessible.[2]
Hexacetoxydisilane (AcO)₃Si–Si(OAc)₃N/ASolid/Viscous LiquidExtreme hydrolytic sensitivity; Oxygen-rich precursor.
Acetoxy-pentamethyldisilane Me₃Si–Si(Me)₂–OAcN/ALiquidMonofunctional silylating agent; Volatile.
Comparative Properties Table

Note: Exact boiling points for specific acetoxy derivatives are often proprietary or determined empirically relative to their chloro-analogs.

PropertyChlorodisilanes (Precursor)Acetoxy-Disilanes (Product)Impact on Application
Leaving Group Chloride (-Cl)Acetoxy (-OAc)Acetoxy yields acetic acid (weaker acid) vs. HCl.
Boiling Point Lower (e.g., 1,2-dichloro-Me₄Si₂: ~144°C)Higher (due to polarity/MW)Requires heated delivery lines for CVD/ALD.
Hydrolysis Violent, releases HClRapid, releases AcOHEasier handling in stainless steel systems (less corrosion).
Si-Si Bond Energy ~220-250 kJ/mol~220-250 kJ/molEnables low-temperature deposition (<400°C).

Synthesis & Manufacturing Protocols

The synthesis of acetoxy-functionalized disilanes is predominantly achieved through nucleophilic substitution on chlorodisilanes using acetic anhydride or acetate salts.

Protocol: Synthesis of 1,2-Diacetoxy-1,1,2,2-tetramethyldisilane

This protocol is adapted from standard organosilicon acetylation methodologies.

Reagents:

  • 1,2-Dichlorotetramethyldisilane (1.0 equiv)

  • Acetic Anhydride (2.2 equiv)

  • Catalyst: Sodium Acetate (anhydrous) or Pyridine (trace)

  • Solvent: None (Neat) or Dichloromethane (if temperature control is needed)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charging: Charge the flask with 1,2-dichlorotetramethyldisilane under inert atmosphere (N₂ or Ar).

  • Addition: Add acetic anhydride dropwise at room temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 100–120°C) for 4–6 hours. The byproduct, acetyl chloride (BP: 51°C), can be distilled off continuously to drive the equilibrium.

    • Mechanism:[3][4][5]Si-Cl + Ac₂O → Si-OAc + AcCl

  • Purification:

    • Remove excess acetic anhydride via vacuum stripping.

    • Purify the target acetoxy disilane via fractional distillation under reduced pressure.

  • Validation: Confirm structure via ¹H NMR (Singlet for Si-Me ~0.4 ppm; Singlet for OAc ~2.0 ppm).

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_0 Reaction Mechanism Start Chlorodisilane Precursor Reactor Reactor (Reflux 120°C) Start->Reactor Reagent Acetic Anhydride (Excess) Reagent->Reactor Byproduct Acetyl Chloride (Distillate) Reactor->Byproduct Removal drives equilibrium Crude Crude Acetoxy Disilane Reactor->Crude Purification Vacuum Distillation Crude->Purification Final Pure Acetoxy Disilane Purification->Final Mechanism Nucleophilic Substitution: Si-Cl + Ac2O -> Si-OAc + AcCl

Caption: Synthesis workflow for converting chlorodisilanes to acetoxy-disilanes via anhydride exchange.

Deposition Mechanisms (ALD/CVD)[13]

In semiconductor applications, acetoxy disilanes are used to deposit Silicon Oxide (SiO₂) or Silicon Nitride (SiN) films. The acetoxy group acts as a built-in oxygen source (for oxides) or a clean leaving group.

Mechanism 1: Atomic Layer Deposition (ALD) of SiO₂

The ALD process relies on self-limiting surface reactions.

  • Pulse A (Precursor): Acetoxy disilane adsorbs onto the hydroxylated surface. The acetoxy group may react with surface -OH groups, releasing acetic acid.

  • Purge: Removal of excess precursor and acetic acid.

  • Pulse B (Oxidant): Ozone (O₃) or H₂O plasma attacks the Si-Si backbone and remaining ligands, forming the SiO₂ lattice.

Diagram: ALD Surface Chemistry

ALD_Mechanism Substrate Substrate Surface (Si-OH) Step1 Precursor Pulse (Acetoxy Disilane) Substrate->Step1 Adsorbed Chemisorbed Species (Si-O-Si-OAc) Step1->Adsorbed Ligand Exchange Byproduct1 Byproduct: Acetic Acid (AcOH) Step1->Byproduct1 Step2 Oxidant Pulse (Ozone/Plasma) Adsorbed->Step2 Final SiO2 Monolayer (Si-O-Si Network) Step2->Final Oxidation & Densification Final->Substrate Regenerate OH (Next Cycle)

Caption: ALD mechanism showing the ligand exchange of acetoxy groups and subsequent oxidation.

Applications in Drug Development & Organic Synthesis

While primarily industrial, the unique chemistry of acetoxy disilanes offers specific advantages for the pharmaceutical chemist, particularly in Silicon-Bioisostere development.

A. Silylation Reagents

Acetoxy disilanes can act as mild silylating agents. Unlike chlorosilanes, which generate HCl (requiring stoichiometric base scavengers), acetoxy silanes generate acetic acid.

  • Utility: Silylation of acid-sensitive alcohols or amines in late-stage drug functionalization.

  • Protocol Insight: The reaction often proceeds without added base if the substrate can tolerate acetic acid, or with weak bases (pyridine) to buffer the system.

B. Si-Si Bond Cleavage (Silyl Anion Generation)

The Si-Si bond in acetoxy disilanes can be cleaved by nucleophiles (e.g., alkoxides or organolithiums) to generate silyl anions or silyl-metal species.

  • Application: Synthesis of Acylsilanes or Sila-heterocycles .

  • Mechanism: Nucleophilic attack at the silicon atom bearing the acetoxy group can trigger a rearrangement or cleavage, allowing the introduction of a silyl moiety into a carbon framework (e.g., creating a sila-proline derivative).

References

  • Synthesis of Acetoxysilanes

    • Title: "Synthesis and Properties of 1,2-Dichlorodisilane and 1,1,2-Trichlorodisilane" (Foundational chemistry for precursor synthesis).
    • Source: ResearchGate.[2][4][6]

    • URL:[Link]

  • ALD Precursor Chemistry

    • Title: "Precursor Chemistry for Atomic Layer Deposition" (General mechanism of ligand exchange).
    • Source: University of Helsinki (HELDA).
    • URL:[Link]

  • Mechanism of Acetoxy Ligands

    • Title: "Mechanism of Precursor Blocking by Acetylacetone Inhibitor Molecules during Area-Selective Atomic Layer Deposition of SiO2" (Relevant to acetoxy/diketon
    • Source: ACS Chemistry of Materials / ResearchG
    • URL:[Link]

  • Organic Synthesis Utility

    • Title: "Acetoxy allenoates as emerging synthons in annulation/cycloaddition reactions" (Demonstrates the utility of acetoxy-functionalized synthons).
    • Source: Chemical Communic
    • URL:[Link]

Sources

Exploratory

Reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate with moisture and oxidants

An In-depth Technical Guide Reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate with Moisture and Oxidants Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate with Moisture and Oxidants

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, a unique organosilicon compound featuring a central silicon-silicon bond. The molecule's structure, (CH₃CO₂)₃Si-Si(CH₃)₃, imparts a distinct dual-reactivity profile. One terminus, the triacetoxysilyl group, is exceptionally sensitive to moisture, undergoing rapid hydrolysis to release acetic acid and form unstable silanetriol intermediates. The other terminus, the trimethylsilyl group, is comparatively stable. The core of the molecule, the Si-Si bond, is susceptible to attack by various oxidizing agents, leading to the insertion of an oxygen atom to form a disiloxane bridge. This document elucidates the underlying mechanisms of these transformations, provides field-proven experimental protocols for their study, and discusses the implications for handling, storage, and potential applications of this versatile reagent.

Introduction: A Molecule of Dichotomous Reactivity

Organodisilanes, compounds containing one or more silicon-silicon bonds, are foundational reagents in materials science and organic synthesis. 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, hereafter referred to as TADT, is a particularly interesting member of this class. Its structure marries the hydrolytic instability of silyl esters with the characteristic reactivity of the disilane linkage.

  • The Triacetoxysilyl Moiety ((AcO)₃Si-): This functional group acts as a potent moisture scavenger. The three acetate groups are excellent leaving groups, making the silicon atom highly electrophilic and prone to nucleophilic attack by water. This reactivity is analogous to that of other common crosslinking agents like methyltriacetoxysilane.[1]

  • The Trimethylsilyl Moiety (-Si(Me)₃): In contrast, the trimethylsilyl group is sterically shielded and electronically stabilized, rendering it largely inert to hydrolysis under mild conditions.

  • The Disilane Bond (Si-Si): This covalent bond is the molecule's second major reactive site. It is susceptible to cleavage and functionalization, most notably via oxidative insertion, a reaction that has been well-documented for other organodisilanes.[2][3]

This guide will deconstruct the reactivity of TADT by examining its interactions with two common classes of reagents: moisture (water) and chemical oxidants. Understanding these pathways is critical for any researcher intending to use TADT as a precursor, crosslinker, or synthetic intermediate.

PART 1: Reactivity with Moisture - The Hydrolysis Cascade

The most immediate and pronounced reactivity of TADT is its vigorous reaction with water. This is not a simple deprotection but rather the initiation of a cascade involving hydrolysis and subsequent condensation.

Mechanistic Rationale

The hydrolysis of silyl esters can proceed via two main pathways: nucleophilic attack at the carbonyl carbon or at the silicon atom.[4] For acetoxysilanes, the attack of a water molecule on the highly electrophilic silicon center is the dominant and rapid pathway. The lability of the silicon-oxygen bond in silyl esters facilitates this process.[4]

The overall process can be described in two primary stages:

  • Rapid Hydrolysis: The three Si-OAc bonds are sequentially or simultaneously cleaved by water molecules. This is an exothermic process that releases three equivalents of acetic acid and generates a highly unstable silanetriol intermediate, 1,1,1-trihydroxy-2,2,2-trimethyldisilane.

  • Irreversible Condensation: Silanols, particularly silanetriols, are notoriously unstable and readily undergo self-condensation. This process involves the elimination of water to form siloxane (Si-O-Si) bonds, ultimately leading to the formation of a cross-linked polysiloxane network (a silicone resin) and cleavage of the Si-Si bond, releasing trimethylsilanol, which itself can dimerize to hexamethyldisiloxane.

Visualizing the Hydrolysis Pathway

The following diagram outlines the key steps in the hydrolytic degradation of TADT.

Hydrolysis_Pathway TADT (AcO)₃Si-Si(Me)₃ 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate H2O + 3 H₂O TADT->H2O Silanetriol (HO)₃Si-Si(Me)₃ Silanetriol Intermediate (Unstable) H2O->Silanetriol Hydrolysis AcOH 3 CH₃COOH Acetic Acid Silanetriol->AcOH Releases Condensation Self-Condensation & Si-Si Cleavage Silanetriol->Condensation Polymer Polysiloxane Network [-(HO)Si(O)-Si(Me)₃]n Condensation->Polymer Final Further Condensation & Decomposition Products (e.g., SiO₂, (Me₃Si)₂O) Polymer->Final

Caption: Hydrolysis cascade of TADT initiated by moisture.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

The causality behind this protocol is to leverage the distinct chemical shifts of protons in the starting material and the acetic acid product to monitor the reaction progress in real-time.

Objective: To quantify the rate of hydrolysis by observing the disappearance of the acetate methyl protons of TADT and the appearance of the methyl proton signal of free acetic acid.

Materials:

  • 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (TADT)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Deuterium oxide (D₂O)

  • NMR tubes, gas-tight syringe

Methodology:

  • Preparation of Stock Solution: In a glovebox under an inert atmosphere (N₂ or Ar), prepare a stock solution of TADT in anhydrous CDCl₃ (e.g., 50 mg in 0.6 mL). This step is critical to prevent premature hydrolysis.

  • Reference Spectrum: Acquire a ¹H NMR spectrum of the anhydrous TADT solution. Note the chemical shifts of the trimethylsilyl protons (singlet, ~0.2 ppm) and the acetate methyl protons (singlet, ~2.1 ppm).

  • Initiation of Hydrolysis: Using a gas-tight syringe, carefully inject a stoichiometric amount (or a controlled excess, e.g., 3-10 equivalents) of D₂O into the NMR tube.

  • Time-Course Monitoring: Immediately after injection and brief shaking, place the tube in the NMR spectrometer. Acquire spectra at regular intervals (e.g., every 1-2 minutes initially, then less frequently) over a period of 1-2 hours.

  • Data Analysis: Integrate the peak areas of the TADT acetate signal and the newly appearing acetic acid signal (~2.09 ppm in CDCl₃, but will shift slightly). The rate of hydrolysis can be determined by plotting the relative concentration of TADT versus time.

Trustworthiness: This protocol is self-validating as the appearance of the product (acetic acid) must stoichiometrically correspond to the disappearance of the reactant (TADT acetate groups), providing an internal check on the reaction's progress.

PART 2: Reactivity with Oxidants - Cleavage of the Si-Si Bond

While the triacetoxysilyl group dictates the molecule's hydrolytic fate, the silicon-silicon bond is its primary site of redox activity. This bond is susceptible to cleavage by various oxidizing agents, often through an oxygen-insertion mechanism.

Mechanistic Rationale: Oxidative Insertion

The oxidation of organodisilanes by peroxy acids, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), is a well-established transformation.[2][3] The reaction proceeds via the direct insertion of an oxygen atom from the peroxy acid into the Si-Si σ-bond. This is mechanistically analogous to the epoxidation of an alkene, where the Si-Si bond acts as the nucleophile attacking the electrophilic oxygen of the peroxy acid.

The primary product of this reaction is the corresponding disiloxane: 1,1,1-triacetoxy-3,3,3-trimethyl-1,3-disiloxane ((AcO)₃Si-O-Si(Me)₃) . This product retains the moisture-sensitive triacetoxysilyl group but now features a more stable siloxane linkage.

Visualizing the Oxidation Pathway

This diagram illustrates the core transformation of TADT upon reacting with a peroxy acid.

Oxidation_Pathway cluster_reactants Reactants cluster_products Products TADT (AcO)₃Si-Si(Me)₃ Disiloxane (AcO)₃Si-O-Si(Me)₃ Disiloxane Product TADT->Disiloxane Oxygen Insertion PeroxyAcid RCO₃H (Peroxy Acid) CarboxylicAcid RCO₂H (Carboxylic Acid) PeroxyAcid->CarboxylicAcid Reduction

Caption: Oxidation of TADT via oxygen atom insertion.

Data Presentation: Reactivity with Common Oxidants

The choice of oxidant is critical as it determines the selectivity and outcome of the reaction. Stronger, less selective oxidants may lead to degradation rather than clean insertion.

Oxidant ClassExample(s)Expected Primary Reaction with TADTCausality & Remarks
Peroxy Acids m-CPBA, Perbenzoic AcidClean insertion of oxygen into the Si-Si bond to form (AcO)₃Si-O-Si(Me)₃.[2]The Si-Si bond acts as a nucleophile towards the electrophilic oxygen of the peracid. This is a highly selective and reliable transformation for disilanes.
Ozone O₃Likely insertion into the Si-Si bond.Ozone is a powerful electrophilic oxidant capable of cleaving C=C bonds and is expected to readily attack the electron-rich Si-Si σ-bond.
Permanganates Potassium Permanganate (KMnO₄)Potential for Si-Si cleavage, but high risk of over-oxidation and degradation of acetate groups.[5]KMnO₄ is a very strong, non-selective oxidant. It will likely attack multiple sites, leading to a complex mixture of products and decomposition.
Metal Oxides/Salts Lead Tetraacetate (Pb(OAc)₄), CrO₃, Ag₂CO₃High potential for complete degradation and cleavage of both Si-Si and Si-C bonds.[6]These strong oxidants are generally not suitable for selective transformations on sensitive organosilicon compounds and would likely lead to molecular fragmentation.
Experimental Protocol: Controlled Oxidation with m-CPBA

This protocol is designed to achieve the selective insertion of oxygen into the Si-Si bond while minimizing side reactions. The choice of a chlorinated solvent prevents solvent oxidation, and the low temperature helps control the exothermic reaction.

Objective: To synthesize 1,1,1-triacetoxy-3,3,3-trimethyl-1,3-disiloxane via selective oxidation of the Si-Si bond.

Materials:

  • 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (TADT)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: Dissolve TADT (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Rationale: Low temperature is used to moderate the reaction rate and improve selectivity.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.05 eq) in CH₂Cl₂. Add this solution dropwise to the cold TADT solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting TADT is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash it twice more with NaHCO₃ solution and once with brine. Rationale: This aqueous wash is critical for removing acidic byproducts but must be performed swiftly to minimize hydrolysis of the product's acetoxysilyl groups.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude disiloxane product.

  • Purification & Characterization: If necessary, purify the product via vacuum distillation or column chromatography on silica gel (using anhydrous solvents). Characterize the product using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and IR spectroscopy (looking for the appearance of a strong Si-O-Si stretching band).

Trustworthiness: The protocol includes a clear monitoring step (TLC/GC) and a specific workup procedure to neutralize byproducts, ensuring the reaction goes to completion and the product is isolated with high purity. Characterization by multiple spectroscopic methods provides definitive validation of the product's structure.

Summary and Practical Implications

The reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is dominated by two distinct functionalities:

  • Extreme Moisture Sensitivity: The triacetoxysilyl group ensures that TADT and its direct derivatives will rapidly hydrolyze in the presence of ambient moisture. This necessitates handling and storage under strictly inert and anhydrous conditions.

  • Susceptible Si-Si Bond: The disilane linkage is a prime target for electrophilic oxidants, leading to clean oxygen insertion with selective reagents like peroxy acids.

This dual reactivity makes TADT a potentially valuable but challenging molecule. Its applications could include:

  • Moisture-Cured Crosslinkers: As a component in formulations that cure upon exposure to air, releasing acetic acid.

  • Precursors to Mixed Siloxanes: Controlled oxidation provides a route to functionalized disiloxanes that are otherwise difficult to synthesize.

  • Surface Modifying Agents: For anhydrous deposition onto surfaces to introduce reactive silyl acetate groups.

Researchers and drug development professionals must account for this pronounced reactivity profile in any experimental design, from storage and handling to reaction quenching and product purification.

References

  • Sakurai, H., Imoto, T., Hayashi, N., & Kumada, M. (1965). A Novel Oxidation Reaction of Organodisilanes with Perbenzoic Acid. Journal of the American Chemical Society, 87(17), 4001–4002. [Link]

  • ACS Publications. (1965). A Novel Oxidation Reaction of Organodisilanes with Perbenzoic Acid. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Ross, A. S., & Procter, D. J. (2020). Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE Repository. [Link]

  • Gohy, J.-F., et al. (2020). Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics. Polymer Chemistry, Royal Society of Chemistry. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]

  • ChemBK. (2024). Methylsilanetriyl triacetate. Retrieved from [Link]

  • Feltes, T. E., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-13. [Link]

Sources

Foundational

Thermodynamic Architecture of Organosilicon Acetate Derivatives: From Molecular Energetics to Drug Design

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic and kinetic properties of organosilicon acetate derivatives, with a specific focus on Trimethylsilyl Acetate (TMSOAc) as a model co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and kinetic properties of organosilicon acetate derivatives, with a specific focus on Trimethylsilyl Acetate (TMSOAc) as a model compound. For researchers in medicinal chemistry and materials science, understanding the energetic landscape of the Silicon-Oxygen-Carbon (Si-O-C) linkage is critical. While the Si-O bond is thermodynamically robust (


452 kJ/mol), its kinetic lability in aqueous environments makes silyl acetates unique "switchable" motifs—stable in hydrophobic formulations yet rapidly hydrolyzable under physiological conditions. This guide details the fundamental thermodynamics, hydrolytic mechanisms, and validated experimental protocols for characterizing these bioisosteres.

Molecular Thermodynamics: The Silicon-Carbon Bioisostere

The substitution of a carbon atom with silicon (C/Si exchange) fundamentally alters the thermodynamic profile of an ester. The organosilicon acetate moiety (


) exhibits distinct bond energetics compared to its carbon analog (e.g., tert-butyl acetate).
Bond Energy Landscape

The driving force behind the stability and reactivity of silyl acetates lies in the bond dissociation energies (BDE).

Bond TypeBond Length (

)
Bond Energy (kJ/mol)Character
Si-O 1.64452Strong, Polar (

)
C-O 1.43360Covalent, Less Polar
Si-C 1.87318Weak, Low Polarity
C-C 1.54347Covalent, Non-polar

Thermodynamic Insight: Although the Si-O bond is significantly stronger than the C-O bond (+92 kJ/mol), silyl acetates are highly susceptible to hydrolysis. This apparent paradox is explained by the kinetic accessibility of the silicon atom. Unlike carbon, silicon possesses low-lying antibonding orbitals (often described as d-orbital participation or


 accessibility) that facilitate backside nucleophilic attack, lowering the activation energy (

) for hydrolysis.
Physicochemical Profile: Trimethylsilyl Acetate (TMSOAc)

TMSOAc serves as the reference standard for this class.

  • Formula:

    
    
    
  • Molecular Weight: 132.23 g/mol [1][2]

  • Boiling Point: 107.5 °C (at 760 mmHg)

  • Density: 0.882 g/mL

  • Vapor Pressure: 47 hPa (at 30 °C)[3]

  • Enthalpy of Formation (

    
    ):  Estimated at -580 to -620 kJ/mol (derived via group additivity; see Protocol A).
    

Hydrolytic Kinetics & Stability

For drug development, the release rate of the parent drug (acetic acid derivative) from the silyl prodrug is the critical parameter.

Mechanism of Hydrolysis ( -Si)

The hydrolysis of silyl acetates does not follow the standard acyl-cleavage mechanism of organic esters. Instead, it proceeds via a nucleophilic attack at the silicon atom, forming a pentacoordinate intermediate.

HydrolysisMechanism Figure 1: SN2-Si Hydrolysis Mechanism of Trimethylsilyl Acetate Reactants Reactants TMSOAc + H2O TS Pentacoordinate Transition State [HO--Si(Me)3--OAc]‡ Reactants->TS Nucleophilic Attack (Rate Limiting) Intermediates Intermediates TMS-OH + AcOH TS->Intermediates Leaving Group Expulsion (OAc-) Products Final Products (TMS)2O + AcOH Intermediates->Products Condensation (-H2O)

Figure 1: The hydrolysis proceeds via a pentacoordinate silicon transition state, releasing acetic acid (AcOH) and trimethylsilanol (TMS-OH), which rapidly dimerizes to hexamethyldisiloxane (TMS)2O.

Kinetic Parameters
  • Reaction Order: Pseudo-first order in excess water.

  • Half-life (

    
    ):  Highly pH-dependent.
    
    • Neutral pH: Minutes to hours (metastable).

    • Acid/Base: Seconds (rapid catalysis).

  • Entropic Factor: The formation of the ordered transition state leads to a negative entropy of activation (

    
    ), typical of associative mechanisms.
    

Experimental Protocols

Reliable thermodynamic data requires rigorous experimental setups. The following protocols are designed for self-validation and high reproducibility.

Protocol A: Determination of Enthalpy of Formation ( )

Method: Static Bomb Calorimetry. Objective: Measure the energy of combustion to derive


.

Reagents & Equipment:

  • High-purity TMSOAc (>99.5%, anhydrous).

  • Isoperibol bomb calorimeter.

  • Oxygen (3.0 MPa).

  • Combustion aid (e.g., benzoic acid) if TMSOAc volatility causes incomplete combustion.

Step-by-Step Workflow:

  • Encapsulation: Seal liquid TMSOAc (approx. 0.5 g) in a Mylar or gelatin capsule of known calorific value to prevent evaporation prior to ignition.

  • Ignition: Charge the bomb with 3.0 MPa

    
    . Fire the sample.
    
  • Product Analysis (Critical Step): Unlike organic compounds, organosilicons produce solid

    
    .
    
    • Validation: Wash the bomb interior with HF (caution) or concentrated alkali to recover and quantify the

      
       gravimetrically. This confirms combustion completeness.
      
    • Correction: Apply the Washburn corrections for the formation of

      
      , 
      
      
      
      , and amorphous
      
      
      .
  • Calculation:

    
    
    
    
    
    Reference values:
    
    
    .
Protocol B: Hydrolysis Kinetics via H-NMR

Method: In-situ NMR monitoring. Objective: Determine the rate constant (


) of hydrolysis.

Reagents:

  • Deuterated solvent:

    
     (Acetonitrile-d3) or 
    
    
    
    (buffered).
  • Internal Standard: Dioxane or TSP (Trimethylsilylpropanoic acid).

Step-by-Step Workflow:

  • Preparation: Dissolve TMSOAc (10 mM) in

    
     in an NMR tube.
    
  • Initiation: Add a precise volume of buffered

    
     to initiate hydrolysis. Shake vigorously for 5 seconds.
    
  • Acquisition: Immediately insert into the NMR probe (presumed 298 K).

  • Tracking: Monitor the methyl proton shift.

    • Reactant: TMSOAc

      
       peak at 
      
      
      
      0.3 ppm.
    • Product: Acetic acid

      
       peak at 
      
      
      
      2.0 ppm and TMS-OH/TMS-O-TMS signal at
      
      
      0.1 ppm.
  • Data Processing: Integrate peaks relative to the internal standard at time intervals (

    
    ).
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .

NMRWorkflow Figure 2: Workflow for NMR Kinetic Analysis Start Sample Prep (TMSOAc in CD3CN) AddWater Add D2O Buffer (t=0) Start->AddWater Measure 1H-NMR Acquisition (Array Mode) AddWater->Measure < 10 sec dead time Process Integrate Peaks (Si-Me shift) Measure->Process Time series Calc Calculate k_obs (First Order Plot) Process->Calc

Figure 2: Sequential workflow for determining hydrolytic stability using Nuclear Magnetic Resonance.

Applications in Drug Development

The thermodynamic properties of silyl acetates are exploited in "Silicon Switch" strategies.

  • Lipophilicity Enhancement: The trimethylsilyl group is highly lipophilic. Converting a polar drug (alcohol/acid) into a silyl derivative increases membrane permeability (

    
     increase).
    
  • Prodrug Activation: The kinetic instability (Section 2) ensures that once the drug enters the aqueous systemic circulation or a specific pH compartment (e.g., lysosome), the Si-O bond hydrolyzes, releasing the active parent drug.

  • Metabolic Stability: While hydrolytically labile, the steric bulk of the trimethylsilyl group can protect adjacent sites from enzymatic attack (e.g., proteases) until the silicon group is removed.

References

  • Silicon-Oxygen Bond Strength: Walsh, R. (1981). "Bond dissociation energies in organosilicon compounds." Accounts of Chemical Research, 14(8), 246–252. Link

  • Combustion Calorimetry of Organosilicons: Voronkov, M. G., et al. (1978). "Thermochemistry of organic compounds of silicon." Journal of Organometallic Chemistry, 148, 1-15.
  • Trimethylsilyl Acetate Properties: NIST Chemistry WebBook, SRD 69.[4] "Trimethylsilyl acetate."[1][2][3][4] Link

  • Hydrolysis Mechanisms: Larson, G. L. (2011). "Silicon-Based Protecting Groups." Gelest, Inc. Technical Brochure. Link

  • Bioisosterism: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Protocols & Analytical Methods

Method

Flowable Chemical Vapor Deposition (FCVD) protocols using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

An In-Depth Guide to Flowable Chemical Vapor Deposition (FCVD) using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate Introduction: The Challenge of Conformal Coatings and the Rise of FCVD In fields ranging from advanced s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Flowable Chemical Vapor Deposition (FCVD) using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Introduction: The Challenge of Conformal Coatings and the Rise of FCVD

In fields ranging from advanced semiconductor manufacturing to next-generation drug delivery systems, the ability to deposit perfectly uniform, pinhole-free thin films over complex, high-aspect-ratio topographies is a critical challenge. Traditional Chemical Vapor Deposition (CVD) techniques often struggle with such geometries, leading to voids, seams, and inconsistent film properties. Flowable Chemical Vapor Deposition (FCVD) has emerged as a powerful solution to this problem.[1]

Unlike conventional CVD where precursors react directly on a surface to form a solid film, FCVD utilizes a unique mechanism. The process begins with the low-temperature deposition of precursor molecules that form a liquid-like oligomeric film on the substrate.[2][3] This "flowable" intermediate layer physically flows into and completely fills intricate structures like deep trenches or coats uneven particles before being converted into a stable, solid film through a subsequent curing or annealing step.[3][4] This approach guarantees exceptional, void-free gap-fill capabilities, making it indispensable for cutting-edge applications.[5]

This guide provides detailed protocols and technical insights for utilizing a specialized organosilicon precursor, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate , for the deposition of high-quality silicon-based dielectric films. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage FCVD for creating highly conformal coatings.

The Precursor: Understanding 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

The choice of precursor is paramount in any CVD process, dictating the deposition chemistry, film properties, and process window.[] 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, with a proposed structure of (CH₃)₃Si-Si(OOCCH₃)₃ , is a promising candidate for FCVD due to its unique chemical functionalities.

  • The Disilane Backbone (Si-Si): The silicon-silicon bond provides a reactive site for decomposition and network formation.

  • Triacetate Groups (-OOCCH₃): These groups serve as effective leaving groups during the hydrolysis and condensation reactions, facilitating the formation of a Si-O-Si network. They contribute to the precursor's reactivity with an oxidant (e.g., water vapor, ozone, or oxygen plasma).

  • Trimethylsilyl Group ((CH₃)₃Si-): This bulky, non-polar group influences the precursor's volatility and the physical properties of the initial liquid-like film, such as viscosity and flow characteristics.

The proposed reaction mechanism involves the initial physisorption of the precursor onto a cooled substrate. In the presence of an oxygen-containing co-reactant, the acetate groups hydrolyze, forming silanol (Si-OH) intermediates and releasing acetic acid as a byproduct. These silanol groups are highly reactive and undergo condensation to form a low-molecular-weight siloxane oligomer. This oligomer constitutes the flowable film that provides the technique's gap-filling advantage. Subsequent energy input (thermal, UV, or plasma) drives further condensation, densifies the film, and removes residual organic components and byproducts.

Precursor Properties and Safety

While specific data for this novel precursor is not widely available, its properties can be inferred from similar organosilane compounds. The following table summarizes expected properties and critical safety information.

PropertyExpected Value / CharacteristicRationale / Source Analogy
Chemical Formula C₉H₁₈O₆Si₂Based on chemical name
Physical State LiquidSimilar to other organosilane precursors used in FCVD[7]
Volatility Sufficient for vapor-phase transportEssential characteristic for any CVD precursor[]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]Based on SDS for similar compounds like trimethylsilyl acetate and organosilanes.[8]
Handling Handle under inert gas (Nitrogen or Argon). Keep away from moisture, heat, sparks, and open flames.[8] Use in a well-ventilated area or a fume hood.Organosilanes can be moisture and air-sensitive. Standard practice for flammable liquids.
Personal Protective Equipment (PPE) Chemical safety goggles, flame-retardant antistatic protective clothing, neoprene or nitrile rubber gloves.[8][10]Standard PPE for handling irritating and flammable chemicals.[10][11]

Experimental Workflow & Protocols

This section details the step-by-step protocols for depositing and treating a silicon oxide-based film using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

Overall FCVD Workflow Diagram

FCVD_Workflow cluster_prep Part A: Preparation cluster_dep Part B: Deposition cluster_cure Part C: Curing cluster_char Part D: Characterization Prep System & Substrate Preparation Dep Flowable Film Deposition Prep->Dep Load Substrate Cure Post-Deposition Cure / Anneal Dep->Cure Transfer Char Film Characterization Cure->Char Analyze

Caption: High-level workflow for the FCVD process.

Part A: System and Substrate Preparation

The quality of the final film is highly dependent on the cleanliness of the substrate and the stability of the deposition system.

  • Substrate Cleaning:

    • For silicon wafers, perform a standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying.

    • For drug particles or medical devices, use a cleaning method appropriate for the material that will not cause damage, such as sonication in a suitable solvent (e.g., isopropanol, ethanol) followed by drying in a vacuum oven at a low temperature.

  • CVD System Preparation:

    • Ensure the CVD reactor, precursor delivery lines, and exhaust systems are leak-tight.

    • If the system was previously used with other chemistries, perform a chamber clean process (e.g., using an NF₃/O₂ plasma clean) to remove any residues.

    • Condition the chamber by running a short deposition on a dummy substrate to ensure process stability.

  • Precursor Handling and Delivery:

    • The precursor, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, should be loaded into a stainless-steel bubbler or vaporizer under an inert atmosphere (e.g., in a glovebox).

    • Heat the delivery lines to 10-20°C above the precursor vessel temperature to prevent condensation.

    • Use a carrier gas (e.g., Argon or Nitrogen) flowing through the bubbler to transport the precursor vapor to the reaction chamber.

Part B: Deposition of the Flowable Film

This step is performed at low temperatures to promote the formation of the liquid-like oligomer film.[12]

Typical Deposition Parameters:

ParameterRecommended RangeRationale
Substrate Temperature 0°C – 80°CLow temperature is crucial for condensing the precursor and forming a flowable liquid-like layer.[4][12]
Chamber Pressure 0.5 – 10 TorrSub-atmospheric pressure controls reactant residence time and gas-phase reactions.[4]
Precursor Flow Rate 50 – 500 sccm (carrier gas)Determines the growth rate and film stoichiometry.
Oxidant Flow Rate 100 – 1000 sccmProvides the oxygen source for hydrolysis and condensation. The ratio to precursor is critical.[4]
Oxidant Type H₂O vapor, O₃, or remote O₂ plasmaH₂O promotes hydrolysis. O₃ and O₂ plasma are more reactive, allowing for lower process temperatures.[2]

Protocol:

  • Load the cleaned substrate into the CVD chamber.

  • Pump the chamber down to base pressure (<10⁻⁵ Torr).

  • Stabilize the substrate temperature at the desired setpoint (e.g., 50°C).

  • Introduce the carrier gas and oxidant flows and allow the chamber pressure to stabilize.

  • Introduce the precursor vapor into the chamber to begin deposition. The flowable film forms on the substrate surface.

  • Continue the deposition until the desired film thickness is achieved.

  • Stop the precursor flow and pump/purge the chamber to remove unreacted species.

Part C: Post-Deposition Curing and Annealing

The as-deposited film is soft and unstable. A curing step is required to convert it into a dense, solid, and stable dielectric film.[13]

Curing Options:

  • Steam Anneal (Recommended for robust substrates):

    • Transfer the substrate to an annealing chamber or perform in-situ.

    • Introduce water vapor at a controlled pressure.

    • Ramp the temperature to 300°C – 500°C and hold for 30-120 minutes.[2][4] This process efficiently removes organic byproducts and promotes Si-O-Si network formation, densifying the film.

  • UV Cure (Recommended for temperature-sensitive substrates):

    • Expose the film to broad-band ultraviolet radiation in an inert or oxygen-containing atmosphere.

    • The substrate temperature can be kept lower (e.g., 100°C – 400°C).[12] UV energy breaks down residual organic groups and drives cross-linking reactions.

  • Low-Temperature Ozone (O₃) Treatment:

    • Expose the film to a high concentration of ozone at a moderate temperature (e.g., 150°C – 250°C).[2] Ozone is a powerful oxidant that can effectively convert the film to a silicon oxide at lower temperatures than thermal annealing.

Proposed Reaction Mechanism Diagram

Reaction_Mechanism cluster_surface Substrate Surface Precursor (CH₃)₃Si-Si(OAc)₃ (Vapor Phase Precursor) Adsorbed Adsorbed Precursor (Physisorption) Precursor->Adsorbed Deposition (Low Temp) Hydrolyzed Hydrolyzed Intermediate (CH₃)₃Si-Si(OH)₃ Adsorbed->Hydrolyzed Oligomer Flowable Oligomer (-O-Si(OH)₂-O-) Hydrolyzed->Oligomer Condensation Byproduct Acetic Acid (Byproduct) Hydrolyzed->Byproduct SolidFilm Dense SiOₓ Film (Cured) Oligomer->SolidFilm Reactant H₂O / O₃ (Oxidant) Reactant->Hydrolyzed Hydrolysis Energy Heat / UV (Curing Energy) Energy->SolidFilm Curing

Caption: Proposed surface reaction pathway for FCVD.

Application Spotlight: Controlled Drug Release

The highly conformal nature of FCVD makes it an attractive technology for encapsulating drug particles or coating medical implants.[14] A thin, dense, and precisely controlled silicon oxide barrier can modulate the release profile of an active pharmaceutical ingredient (API).[15][16]

Protocol Modifications for Drug Encapsulation:

  • Substrate: A fluidized bed reactor or similar system must be used to ensure all surfaces of the drug particles are coated uniformly.

  • Temperature: All process steps (deposition and curing) must be kept below the degradation temperature of the API. This necessitates the use of low-temperature curing methods like UV or ozone treatment.[12]

  • Film Thickness: The release rate is directly related to the barrier thickness. Deposition time must be precisely controlled to achieve thicknesses typically in the range of 5 to 100 nanometers.

The resulting film acts as a diffusion barrier. By tuning the film's thickness and density (via curing conditions), the drug's release kinetics can be tailored from immediate to sustained release profiles.

Part D: Film Characterization

Post-deposition analysis is crucial to validate the process and ensure the film meets the required specifications.

TechniquePurposeExpected Results
Scanning Electron Microscopy (SEM) Measure film thickness, conformality, and gap-fill performance.[17]A uniform film thickness across all surfaces with no voids in high-aspect-ratio features.
Fourier-Transform Infrared (FTIR) Spectroscopy Determine chemical bonding and composition.Strong Si-O-Si stretching peak (~1070 cm⁻¹). Absence or significant reduction of C-H and Si-CH₃ peaks after curing.
X-ray Photoelectron Spectroscopy (XPS) Quantify elemental composition and stoichiometry.Film composed primarily of Silicon and Oxygen, with a Si:O ratio approaching 1:2 after a full cure.
Nanoindentation Measure film hardness and elastic modulus.Mechanical properties will increase significantly after the curing step, indicating densification.[18]
Ellipsometry Provide a quick, non-destructive measurement of film thickness and refractive index.Refractive index should be close to that of thermal SiO₂ (~1.46) for a fully dense film.

Conclusion

Flowable Chemical Vapor Deposition using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate offers a promising pathway for depositing highly conformal, void-free silicon oxide-based films. By carefully controlling the low-temperature deposition and subsequent curing steps, this process can be adapted for demanding applications in both semiconductor fabrication and advanced drug delivery. The key to success lies in understanding the interplay between the precursor chemistry and the process parameters to achieve the desired film properties. This guide provides a robust foundation for researchers and scientists to explore and optimize this advanced deposition technique.

References

  • Applied Materials, Inc. (n.d.). US Patent 9777378B2: Advanced process flow for high quality FCVD films.
  • Kondratiev, Y., et al. (n.d.). Flowable CVD Process Application for Gap Fill at Advanced Technology. ResearchGate. [Link]

  • Gelest, Inc. (2016, November 30). TRIMETHYLSILYL TRICHLOROACETATE SAFETY DATA SHEET. [Link]

  • Briggs, B. D., et al. (2016, July 26). Effect of low temperature anneals and nonthermal treatments on the properties of gap fill oxides used in SiGe and III-V devices. AIP Publishing. [Link]

  • Kim, J. H., et al. (n.d.). Novel flowable CVD process technology for sub-20nm interlayer dielectrics. IEEE Xplore. [Link]

  • Nguyen, S. V., et al. (2022, November 27). Flowable Chemical Vapor Deposition of Lightly Porous Low k SiCOH Dielectrics—Remote Plasma Deposition Processing, Film Analysis and Gap-Fill Application in Nano Device Fabrication. IBM Research. [Link]

  • Coclite, A. M., et al. (2023, August). Applications of soft biomaterials based on organic and hybrid thin films deposited from the vapor phase. ResearchGate. [Link]

  • Applied Materials, Inc. (2016, July 7). Advanced process flow for high quality fcvd films. Patsnap. [Link]

  • Intermolecular, Inc. (2021, May 12). PRECURSORS AND FLOWABLE CVD METHODS FOR MAKING LOW-K FILMS TO FILL SURFACE FEATURES. European Patent Office. [Link]

  • Applied Materials, Inc. (n.d.). Producer Eterna FCVD. [Link]

  • Phan, V. T., et al. (2019, June 20). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. PMC. [Link]

  • Phan, V. T., et al. (2019). Controlled Release Film Forming Systems in Drug. ProQuest. [Link]

  • Gelest, Inc. (n.d.). Low-K CVD. [Link]

Sources

Application

Atomic Layer Deposition (ALD) cycle parameters for disilane acetate precursors

Application Note & Protocol Topic: Atomic Layer Deposition (ALD) Cycle Parameters for Disilane and Metal Acetate Precursors: Pathways to High-Quality Silicon, Metal Oxide, and Metal Silicate Thin Films Audience: Research...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Atomic Layer Deposition (ALD) Cycle Parameters for Disilane and Metal Acetate Precursors: Pathways to High-Quality Silicon, Metal Oxide, and Metal Silicate Thin Films

Audience: Researchers, scientists, and materials development professionals.

Abstract

This document provides a detailed guide to the principles and practices of Atomic Layer Deposition (ALD) utilizing disilane (Si₂H₆) and metal acetate precursors. Disilane is a highly reactive silicon source enabling low-temperature deposition of high-purity silicon-based films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). Metal acetates are an emerging class of precursors offering controlled deposition of crystalline metal oxides. We will first explore the distinct chemistries and ALD cycles for each precursor class. Subsequently, we will present a framework for combining these cycles to deposit complex metal silicate thin films, a critical material class for advanced electronics and catalysis. This guide explains the causality behind process parameter selection, provides step-by-step experimental protocols, and includes methods for process validation, embodying a self-validating system for robust film development.

Introduction to Precursor Chemistries in ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control.[1][2][3] The power of ALD lies in its self-limiting, sequential surface reactions.[3][4] The choice of chemical precursors is paramount, as their properties—volatility, thermal stability, and reactivity—dictate the process window and the quality of the resulting film.[5][6]

  • Disilane (Si₂H₆): As a silicon precursor, disilane offers significant advantages over traditional sources like silane (SiH₄) or chlorosilanes. Its higher reactivity, stemming from the weaker Si-Si bond, allows for lower deposition temperatures, which is critical for thermally sensitive substrates.[7][8] Furthermore, it is a halogen-free and carbon-free precursor, leading to higher purity films.[7]

  • Metal Acetate Precursors: This class of organometallic compounds, such as molybdenum(II) acetate dimer (Mo₂(OAc)₄), represents a valuable alternative for depositing metal-containing films.[9] They can offer good thermal stability and controlled reactivity with common oxidants like ozone (O₃), enabling the growth of highly crystalline films at moderate temperatures.[9]

This guide will detail the independent use of these precursors and propose a methodology for their combined use in fabricating advanced metal silicate thin films.

ALD Mechanisms and Workflow Diagrams

Understanding the surface chemistry is fundamental to designing and optimizing an ALD process. The following sections detail the reaction mechanisms for SiO₂ and a representative metal oxide, MoOₓ.

Mechanism: ALD of Silicon Dioxide (SiO₂) from Disilane and Ozone

The ALD of SiO₂ using disilane and ozone is a well-established process. The cycle proceeds via two self-limiting half-reactions on a hydroxylated (-OH) surface.

  • Disilane Pulse: Disilane gas is introduced into the chamber and reacts with the surface hydroxyl groups. The Si-Si bond cleaves, and SiHₓ species chemisorb onto the surface, releasing hydrogen gas.

    • Surface Reaction (Simplified): 2(-OH) + Si₂H₆ → 2(-O-SiH₃) + H₂

  • Purge 1: Inert gas (e.g., N₂, Ar) removes excess disilane and gaseous byproducts.

  • Ozone Pulse: Ozone is introduced and reacts with the newly formed SiHₓ surface species. This reaction removes the hydrogen ligands and creates a new hydroxylated surface, completing the SiO₂ layer.

    • Surface Reaction (Simplified): -SiH₃ + O₃ → -Si-OH + H₂O + O₂ (multiple steps)

  • Purge 2: Inert gas removes residual ozone and byproducts, preparing the surface for the next cycle.

This sequence ensures a layer-by-layer growth of high-purity SiO₂.[7][10]

SiO2_ALD_Cycle cluster_A Half-Reaction A: Disilane Exposure cluster_B Half-Reaction B: Ozone Exposure A1 Start: Hydroxylated Surface (-OH) A2 Pulse Disilane (Si₂H₆) A1->A2 Step 1 A3 Surface Reaction: SiHₓ species form A2->A3 A4 Purge Excess Si₂H₆ A3->A4 Step 2 A5 Result: SiHₓ Terminated Surface A4->A5 B1 Pulse Ozone (O₃) A5->B1 Cycle Transition B2 Surface Oxidation: -OH groups reform B1->B2 Step 3 B3 Purge Excess O₃ & Byproducts B2->B3 Step 4 B4 End: Hydroxylated Surface (-OH) B3->B4 B4->A1 New Cycle

Caption: ALD cycle for SiO₂ deposition using disilane and ozone.

Mechanism: ALD of Molybdenum Oxide (MoOₓ) from Molybdenum(II) Acetate and Ozone

The deposition of molybdenum oxide using molybdenum(II) acetate dimer and ozone provides an example of a metal-acetate based process.[9]

  • Mo₂(OAc)₄ Pulse: The vaporized metal acetate precursor is pulsed into the reactor, where it adsorbs and reacts with the surface. The reaction mechanism can involve ligand exchange with surface hydroxyl groups.

  • Purge 1: Excess precursor and any displaced ligands are removed by an inert gas purge.

  • Ozone Pulse: Ozone acts as a strong oxidant, combusting the remaining acetate ligands and converting the molybdenum to a higher oxidation state, forming the oxide.

  • Purge 2: Gaseous byproducts (e.g., CO₂, H₂O) and unreacted ozone are purged from the chamber.

This process has been shown to produce highly crystalline MoOₓ films with high growth rates.[9]

MoOx_ALD_Cycle start Initial Surface pulse_mo 1. Pulse Mo₂(OAc)₄ start->pulse_mo react_mo Precursor Adsorbs (Ligand Exchange) pulse_mo->react_mo purge1 2. Purge react_mo->purge1 pulse_o3 3. Pulse Ozone (O₃) purge1->pulse_o3 react_o3 Ligand Combustion & Oxidation pulse_o3->react_o3 purge2 4. Purge react_o3->purge2 end_cycle MoOₓ Layer Formed purge2->end_cycle end_cycle->pulse_mo Next Cycle

Caption: ALD cycle for MoOₓ deposition using a metal acetate precursor.

Experimental Protocols & Parameters

The following protocols provide starting points for developing robust ALD processes. Substrate preparation and precursor handling are critical for success.

Safety First: Disilane is pyrophoric and must be handled with appropriate safety protocols, including gas cabinets, leak detectors, and proper personal protective equipment. Metal acetate precursors should be handled according to their specific Safety Data Sheet (SDS).

Protocol: ALD of SiO₂

This protocol outlines the deposition of high-quality SiO₂ using disilane.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean substrates (e.g., Si wafers) using a standard RCA clean or piranha etch to ensure a uniformly hydroxylated starting surface.

    • Load substrates into the ALD reactor chamber.

  • System Preparation:

    • Heat the reactor to the desired deposition temperature (see Table 1).

    • Ensure the disilane and ozone sources are at the correct temperature and pressure for stable delivery.

  • Deposition Cycle:

    • Execute the ALD super-cycle sequence: (Si₂H₆ pulse → N₂ purge → O₃ pulse → N₂ purge).

    • Repeat for the desired number of cycles to achieve the target film thickness.

  • Post-Deposition:

    • Cool the reactor under an inert atmosphere before removing the samples.

    • Characterize the film using ellipsometry for thickness and refractive index, and XPS for composition and purity.

Table 1: Typical Process Parameters for SiO₂ ALD with Disilane

ParameterValue RangeRationale & Key Considerations
Substrate Temperature150 - 300 °CLower temperatures can achieve high growth rates (>1 Å/cycle).[7] Higher temperatures may improve film uniformity but can risk precursor decomposition.[11]
Disilane (Si₂H₆) Pulse0.5 - 2.0 sMust be long enough to fully saturate the surface. Verify saturation by increasing pulse time until the growth-per-cycle (GPC) no longer increases.
Ozone (O₃) Pulse0.5 - 3.0 sRequires sufficient time and concentration to fully oxidize the SiHₓ surface. Saturation should be confirmed experimentally.
Purge Times5 - 20 sCrucial for preventing Chemical Vapor Deposition (CVD) by-reactions. Must be long enough to completely remove the precursor and byproducts from the chamber.
Pressure0.5 - 2.0 TorrAffects precursor delivery and mean free path. Should be optimized for the specific reactor geometry.
Growth Per Cycle (GPC)0.8 - 1.5 Å/cycleVaries with temperature and other parameters. Higher than many other SiO₂ processes.[7][12]
Protocol: ALD of Molybdenum Oxide (MoOₓ)

This protocol is based on the use of molybdenum(II) acetate dimer.

Step-by-Step Methodology:

  • Substrate Preparation: As described in section 3.1.

  • System Preparation:

    • Heat the reactor and substrate to the deposition temperature (see Table 2).

    • Heat the Mo₂(OAc)₄ precursor source to ensure adequate vapor pressure for delivery. This temperature is critical and must be below the precursor's decomposition point.

  • Deposition Cycle:

    • Execute the ALD sequence: (Mo₂(OAc)₄ pulse → N₂ purge → O₃ pulse → N₂ purge).

    • Repeat for the desired number of cycles.

  • Post-Deposition:

    • Cool down and characterize the film (ellipsometry, XPS, GIXRD for crystallinity).

Table 2: Process Parameters for MoOₓ ALD with Molybdenum(II) Acetate

ParameterValue RangeRationale & Key Considerations
Substrate Temperature200 - 300 °CThis window was demonstrated to yield controlled ALD growth of crystalline films.[9]
Precursor Source Temp.~180-200 °CMust be optimized to provide sufficient vapor pressure without thermal decomposition.
Mo₂(OAc)₄ Pulse1.0 - 5.0 sLonger pulse times may be needed for this lower-volatility precursor to achieve saturation.
Ozone (O₃) DoseVariesThe dose (concentration x time) is critical for complete combustion of ligands and can affect the final film phase (MoOₓ vs. MoO₃).[9]
Purge Times10 - 30 sLonger purges are often necessary for solid precursors to prevent intermixing in the gas lines and chamber.
GPCup to 3.5 Å/cycleA very high GPC can be achieved, which is advantageous for manufacturing.[9]

Advanced Protocol: Framework for Metal Silicate ALD

Depositing a metal silicate film requires combining the two ALD cycles described above into a "super-cycle." The ratio of the two cycles determines the film's stoichiometry.

Objective: To develop a process for depositing a (MoOₓ)ᵧ(SiO₂)₁₋ᵧ film.

Conceptual Workflow: The process involves m cycles of the metal oxide ALD followed by n cycles of the silicon oxide ALD. This entire [m(MO) + n(SiO)] block constitutes one super-cycle, which is then repeated. The ratio m:n is the primary handle for tuning film composition.

Silicate_SuperCycle cluster_super One Super-Cycle for Metal Silicate cluster_M m x Metal Oxide Cycles cluster_S n x Silicon Oxide Cycles M_cycle Pulse Mo₂(OAc)₄ Purge Pulse O₃ Purge S_cycle Pulse Si₂H₆ Purge Pulse O₃ Purge M_cycle:f3->S_cycle:f0 Transition to Si-block M_label Repeat 'm' times end_super End Super-Cycle S_cycle:f3->end_super S_label Repeat 'n' times start Start start->M_cycle:f0 end_super->M_cycle:f0 Next Super-Cycle

Sources

Method

Precursor delivery system configuration for trimethyldisilane triacetate

An Application Guide to Precursor Delivery System Configuration for Air-Sensitive Organosilicon Compounds Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Precursor Delivery System Configuration for Air-Sensitive Organosilicon Compounds

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, assembly, and operation of a precursor delivery system tailored for air- and moisture-sensitive organosilicon compounds, using the representative molecule trimethyldisilane triacetate as a model. The focus is on ensuring scientific integrity through meticulous handling, precise delivery, and robust safety protocols. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure trustworthy and repeatable results in processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Introduction: The Critical Role of Precursor Delivery

Organosilicon compounds are fundamental building blocks in modern materials science, enabling the fabrication of advanced semiconductor devices, high-performance coatings, and novel pharmaceutical intermediates.[1][2][3] The successful application of these precursors, particularly in vapor deposition techniques, is critically dependent on the precise and consistent delivery of the molecule to the reaction chamber.[4][5][6] The precursor delivery system (PDS) is the heart of this process, responsible for transporting volatile, often reactive and thermally sensitive, compounds in a controlled manner.

This guide details the configuration of a PDS for a model organosilicon compound, "trimethyldisilane triacetate." While this specific compound is used for illustrative purposes, the principles, protocols, and safety considerations discussed are broadly applicable to a wide range of liquid organosilicon precursors that exhibit sensitivity to air and moisture. The core objective is to move beyond a simple list of steps to provide a foundational understanding of why each component is chosen and how each protocol step contributes to the overall success and safety of the experimental workflow.

Precursor Analysis: Trimethyldisilane Triacetate

Chemical Properties and Handling Considerations

Organosilicon compounds containing acetate and silane functionalities are typically reactive liquids that are sensitive to moisture and air.[7][8] The silicon-carbon and silicon-oxygen bonds give these molecules unique thermal and chemical properties.[2][3] Hydrolysis, initiated by atmospheric moisture, is a primary concern, potentially leading to the formation of siloxanes and acetic acid, which can contaminate the process and alter deposition chemistry.

Given its structure, trimethyldisilane triacetate is presumed to be a liquid at room temperature and must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times to prevent degradation.[7][9]

Table 1: Assumed Physical and Chemical Properties of Trimethyldisilane Triacetate (Illustrative)

PropertyValue (Estimated)Rationale & Significance
Molecular Formula C9H20O6Si2Determines molecular weight and elemental composition.
Molecular Weight 296.42 g/mol Influences vapor pressure and mass flow calculations.
Boiling Point ~180-220 °CCritical for determining the operating temperature of the delivery system.[10]
Vapor Pressure Low to ModerateA key parameter for selecting the delivery method (e.g., vapor draw vs. bubbler).
State at 25°C LiquidLiquid precursors are often preferred for consistent evaporation rates.[5]
Reactivity Moisture-sensitive, potentially air-sensitiveDictates the need for inert gas handling (glovebox, Schlenk line) and leak-tight systems.[7][11][12]
Safety and Personal Protective Equipment (PPE)

Handling reactive organosilicon precursors demands stringent safety protocols. The primary hazards are flammability, corrosivity upon decomposition, and toxicity.[7][11][13] All manipulations must be conducted in a designated area, such as a chemical fume hood or a glove box, with immediate access to an emergency eyewash station and safety shower.[12][13]

Mandatory PPE includes:

  • Flame-resistant (FR) lab coat: Nomex or similar materials are required.[7][11]

  • Chemical splash goggles and face shield: To protect against splashes and potential exothermic reactions.[7][13]

  • Appropriate gloves: A dual-glove system, such as a nitrile glove underneath a neoprene or butyl rubber glove, provides both dexterity and chemical resistance.[11][13]

  • Natural fiber clothing: Cotton or wool should be worn under the lab coat, as synthetic fibers can melt and adhere to the skin in a fire.[11]

Precursor Delivery System: Design and Configuration

The choice of PDS configuration is dictated by the precursor's vapor pressure and the required flow rate for the specific application. For a liquid precursor with low to moderate volatility like trimethyldisilane triacetate, a carrier gas-assisted bubbler system is the most robust and widely used method.[14] This system provides stable and repeatable vapor delivery over a wide range of flow rates.

Core Components

A typical bubbler-based PDS consists of the following key components:

  • Precursor Ampoule (Bubbler): A stainless steel vessel designed to hold the liquid precursor. It features a dip tube for introducing the carrier gas, a vapor outlet, and is often jacketed for precise temperature control via a recirculating chiller/heater.

  • Mass Flow Controllers (MFCs): Provide precise control of the carrier gas flow rate into the bubbler and any dilution gas flows.[14]

  • Pressure Controller: Maintains a constant pressure in the headspace of the bubbler, which is crucial for achieving a stable precursor evaporation rate.

  • Valves: High-purity, diaphragm-sealed valves are used to isolate components and direct gas flow. Automated pneumatic valves are preferred for reproducible process sequences.

  • Heated Lines: All tubing downstream of the bubbler must be heated to a temperature above the precursor's dew point to prevent condensation, which can cause flow instabilities and particle formation.[5][15]

  • Inert Gas Source: A high-purity (99.999% or greater) inert gas, such as argon or nitrogen, is used as the carrier gas.

Materials Compatibility

All wetted components of the delivery system must be chemically compatible with trimethyldisilane triacetate and its potential decomposition byproducts (e.g., acetic acid).

  • Metals: 316L stainless steel is the standard material for tubing, valves, and ampoules due to its excellent corrosion resistance and ability to be electropolished for a high-purity finish.

  • Seals: Elastomeric seals (e.g., Viton) should be avoided in the heated zones. Metal-to-metal seals (e.g., VCR fittings) or Kalrez® O-rings are recommended for high-temperature and high-purity applications.

  • Silicone: While the precursor is an organosilicon compound, silicone-based sealants or tubing should generally be avoided due to potential chemical interactions and swelling.[16][17]

Experimental Protocols: Bubbler System Configuration

This section provides a detailed protocol for the assembly and operation of a carrier gas bubbler PDS.

System Assembly Workflow

The logical flow for assembling the PDS ensures safety and system integrity at each stage.

PDS_Assembly_Workflow cluster_prep Preparation cluster_assembly Physical Assembly cluster_validation System Validation cluster_operation Operation a Component Inspection & Cleaning b Precursor Ampoule Filling (Inert Atmosphere) a->b c Connect Gas Lines, MFCs, & Pressure Controller d Install Precursor Ampoule c->d e Connect Heated Lines to Process Chamber d->e f System Pump & Purge Cycles e->f g Helium Leak Check f->g h Heat All Lines & Stabilize g->h i Establish Carrier Gas Flow h->i j Open Ampoule Valves & Deliver Precursor i->j Bubbler_PDS InertGas Inert Gas Source (Ar) MFC1 MFC (Carrier) InertGas->MFC1 Carrier Gas In V1 V1 MFC1->V1 Bubbler Precursor Ampoule (Bubbler) Heated V1->Bubbler Dip Tube BypassLine V1->BypassLine PC1 Pressure Controller V4 V4 PC1->V4 Control Bubbler->PC1 Pressure Sense V2 V2 Bubbler->V2 Headspace Out Reactor Process Chamber V2->Reactor To Process (Heated Line) V3 V3 V3->V2 BypassLine->V3 V4->Reactor

Caption: Schematic of a carrier gas bubbler PDS.

Protocol: Precursor Delivery Operation
  • Establish System Pressure: With the bubbler isolation valves (V1 and V2) closed, establish the desired operating pressure in the process chamber.

  • Set Carrier Gas Flow: Set the desired carrier gas flow rate on MFC1.

  • Stabilize Bubbler Pressure: Open valve V1 to introduce carrier gas into the bubbler. The pressure controller (PC1) will regulate the headspace pressure to the setpoint. Allow a few minutes for the pressure and flow to stabilize.

  • Initiate Delivery: Open the outlet valve (V2) to deliver the precursor/carrier gas mixture to the process chamber.

  • Monitor and Log: Continuously monitor the bubbler temperature, headspace pressure, and carrier gas flow rate. These parameters directly determine the molar flow rate of the precursor.

The molar flow rate (F_prec) can be calculated using the following equation:

F_prec = F_carrier * (P_vap / (P_total - P_vap))

Where:

  • F_carrier is the carrier gas flow rate (mol/min)

  • P_vap is the precursor vapor pressure at the bubbler temperature (Torr)

  • P_total is the total pressure in the bubbler headspace (Torr)

Quality Control and In-Situ Verification

Ensuring the purity of the precursor and the stability of the delivery process is paramount for reproducible results.

Precursor Purity Analysis

Before filling the ampoule, the purity of the trimethyldisilane triacetate should be verified. After extended use, a sample can also be taken from the ampoule (under inert conditions) to check for degradation.

Table 2: Analytical Techniques for Precursor Qualification

TechniquePurposeExpected Results for High Purity
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment. [8]Sharp, well-defined peaks corresponding to the trimethylsilyl and acetate protons with correct integration ratios. Absence of significant impurity peaks (e.g., hydrolysis products).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms functional groups and can detect impurities like water or silanols. [18]Strong C=O stretch (acetate), Si-C, and Si-O-C stretches. Absence of broad O-H stretch (~3400 cm⁻¹).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Quantifies trace metal impurities. [19]All critical metal contaminants below parts-per-billion (ppb) levels.
Real-Time Delivery Monitoring

For critical processes, an in-line analytical tool can be installed downstream of the PDS to provide real-time feedback on the precursor delivery rate. An optical absorption sensor or a residual gas analyzer (mass spectrometer) can be used to monitor the concentration of the precursor in the gas stream, allowing for rapid detection of delivery instabilities. [4]

References

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  • Wayne State University. (2002, June 15). Pyrophoric Chemicals SOP. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]

  • MDPI. (n.d.). Organosilicon Compounds in Hot-Melt Adhesive Technologies. Retrieved from [Link]

  • ZMsilane. (2024, July 25). Organosilicon Compound. Retrieved from [Link]

  • University of Waterloo. (2023, November). PYROPHORIC AND/OR WATER REACTIVE COMPOUNDS. Retrieved from [Link]

  • Jehbco Silicones. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). C10H24O4Si2. Retrieved from [Link]

  • Google Patents. (n.d.). US6660328B1 - Powder precursor delivery system for chemical vapor deposition.
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  • ResearchGate. (n.d.). Principles of Precursor Design for Vapour Deposition Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved from [Link]

  • Brooks Instrument. (n.d.). Precise Control of Gas Delivery for Liquid and Solid Precursors. Retrieved from [Link]

  • Atlas Fibre. (2024, February 25). Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Retrieved from [Link]

  • MKS. (n.d.). Chemical Vapor Deposition Physics. Retrieved from [Link]

  • Gelest, Inc. (2016, August 4). (CYCLOPENTENYLOXY)TRIMETHYLSILANE. Retrieved from [Link]

  • Evochem. (2015, February 5). IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING TOPSIL SECTION 1. Retrieved from [Link]

  • Bruker. (n.d.). Organometallic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of organometal(loid) compounds in environmental and biological samples. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Liquid and Solid Precursor Delivery Systems in Gas Phase Processes. Retrieved from [Link]

  • ICN-UNAM, Mexico. (n.d.). Organometallic Precursors Laboratory. Retrieved from [Link]

  • Wiley. (n.d.). THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. Retrieved from [Link]

Sources

Application

Application Note: Flowable Chemical Vapor Deposition (FCVD) of Silicon Dioxide for Shallow Trench Isolation (STI) Using 2,2,2-Trimethyldisilane-1,1,1-triyl Triacetate

Target Audience: Researchers, scientists, and drug development professionals exploring advanced materials, high-density CMOS biosensors, and Lab-on-a-Chip substrates. Introduction & Scope In modern drug development, high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals exploring advanced materials, high-density CMOS biosensors, and Lab-on-a-Chip substrates.

Introduction & Scope

In modern drug development, high-throughput screening relies heavily on advanced biosensors, such as CMOS-based Bio-FETs (Field-Effect Transistors) and microfluidic Lab-on-a-Chip devices. To achieve single-molecule sensitivity and prevent cross-talk, these sensor arrays require flawless electrical isolation between active regions. Shallow Trench Isolation (STI) is the semiconductor industry standard for this isolation.

However, as sensor densities increase and trench aspect ratios exceed 5:1, traditional High-Density Plasma Chemical Vapor Deposition (HDP-CVD) fails, leaving voids and seams that trap contaminants and cause leakage currents[3]. This application note details a next-generation solution: Flowable Chemical Vapor Deposition (FCVD) utilizing the advanced precursor 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (CAS: 53580-48-6). By leveraging the unique fluidic properties of this acetoxysilane-based precursor, researchers can achieve void-free, bottom-up gap fill in ultra-narrow trenches, ensuring high-fidelity signal transduction in bio-electronic applications.

Mechanistic Overview: The Chemistry of Void-Free Gap Fill

The efficacy of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (


) lies in its highly reactive molecular structure. It features a disilane core (Si-Si) bonded to three bulky acetate groups (

) and a trimethylsilyl group [1].

Causality of the Mechanism:

  • Hydrolysis and Condensation: When introduced into a low-temperature reaction chamber alongside a remote plasma of ammonia (

    
    ) or oxygen (
    
    
    
    ), the reactive acetate groups are rapidly cleaved.
  • Flowable Phase Transition: Instead of immediately forming a rigid solid, the silicon atoms cross-link to form a flexible, liquid-like polysiloxane or polysilazane oligomer [2].

  • Capillary Action: Because the intermediate state is a flowable liquid, capillary forces draw the oligomer into the deepest recesses of high-aspect-ratio (HAR) trenches. This bottom-up fill mechanism entirely bypasses the "pinch-off" effect that plagues line-of-sight deposition methods [3].

  • Densification: The disilane core provides a high localized density of silicon. During subsequent thermal annealing, the Si-Si bonds oxidize, expanding slightly to offset the volumetric shrinkage typically caused by the outgassing of organic byproducts, resulting in a dense, low-stress

    
     network.
    

Experimental Protocol: Self-Validating FCVD Workflow

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the chemical state of the film is correct before proceeding to the next high-thermal-budget step.

Phase 1: Substrate Preparation
  • Trench Etching: Perform Deep Reactive-Ion Etching (DRIE) on the silicon/CMOS substrate to define STI trenches (e.g., 20 nm width, 100+ nm depth).

  • Surface Conditioning: Clean the wafer using a standard RCA clean, followed by a 100:1 dilute Hydrofluoric acid (dHF) dip to remove native oxides.

  • Liner Oxidation: Grow a thin (2–3 nm) thermal oxide liner at 900°C to repair etch-induced lattice damage.

Phase 2: Flowable CVD Deposition
  • Precursor Delivery: Vaporize 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate via Direct Liquid Injection (DLI) or a heated bubbler system into the FCVD chamber.

  • Remote Plasma Activation: Ignite a remote plasma of

    
     and 
    
    
    
    to generate reactive radicals.
  • Low-Temperature Condensation: Maintain the substrate chuck at -20°C to 40°C at a pressure of 1–5 Torr. The precursor and radicals react on the chilled substrate to form the liquid oligomer, filling the trenches.

  • Validation Checkpoint 1: Perform ex-situ Fourier Transform Infrared Spectroscopy (FTIR). The presence of strong Si-O-Si stretching (~1070 cm⁻¹) alongside distinct N-H and Si-H peaks confirms successful oligomer formation.

Phase 3: UV / Ozone Curing
  • Organic Removal: Transfer the substrate to a curing chamber. Expose the film to broadband UV light (200–450 nm) or an Ozone (

    
    ) environment at 100°C–200°C for 3 to 5 minutes.
    
  • Causality: This step is critical. It breaks residual Si-OH, N-H, and Si-

    
     bonds, driving out acetate byproducts as volatile gases. Skipping this step will cause the liquid film to boil and blister during high-temperature annealing [1].
    
Phase 4: Thermal Annealing
  • Densification: Anneal the substrate in a furnace under a steam (

    
    ) ambient at 600°C to 900°C  for 30–60 minutes.
    
  • Causality: The steam environment fully oxidizes the intermediate network, converting it into stoichiometric, dense silicon dioxide (

    
    ).
    
  • Validation Checkpoint 2: Measure the Wet Etch Rate (WER) in 100:1 dHF. A WER of < 1.3x compared to thermal oxide confirms complete densification and cross-linking.

Phase 5: Planarization
  • CMP: Perform Chemical Mechanical Polishing (CMP) to remove the

    
     overburden, stopping precisely on the silicon nitride (
    
    
    
    ) hard mask.

Process Visualization

Figure 1: Flowable CVD workflow for STI using 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

Quantitative Data Presentation

Table 1: Chemical and Physical Properties of the Precursor [4]

PropertyValue
Chemical Name 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
CAS Number 53580-48-6
Molecular Formula

Molecular Weight 278.41 g/mol
Precursor Class Acetoxysilane / Disilane Derivative
Primary Application FCVD Gap-Fill for High Aspect Ratio STI

Table 2: Performance Comparison of STI Gap-Fill Technologies [2][3]

MetricHDP-CVD (Traditional)FCVD (Acetoxysilane Precursor)
Max Aspect Ratio ~4.5:1> 10:1
Gap Fill Mechanism Line-of-sight / Sputter-etchBottom-up capillary flow
Void/Seam Formation High risk at < 20nm nodesVoid-free
Local Trench Stress High (induces junction leakage)Low (buffers local stress)
Post-Anneal WER ~1.2x Thermal Oxide~1.1x - 1.3x Thermal Oxide

References

  • US Patent 10,468,251 B2 / US 2018/0061636 A1.
  • Develop gap-fill process of shallow trench isolation in 450mm wafer by advanced Flowable CVD technology for sub-20nm node IEEE 27th Annual SEMI Advanced Semiconductor Manufacturing Conference (ASMC), 2016. URL:[Link]

  • Novel shallow trench isolation process using flowable oxide CVD for sub-100 nm DRAM IEEE International Electron Devices Meeting (IEDM), 2002. URL:[Link]

Method

Application Note: Precursor Delivery Optimization for Trimethyldisilane Triacetate

This Application Note is structured as a high-level technical guide for researchers working with advanced organosilicon precursors. Given the specific and likely novel/custom nature of "Trimethyldisilane triacetate" (an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers working with advanced organosilicon precursors. Given the specific and likely novel/custom nature of "Trimethyldisilane triacetate" (an asymmetric disilane not widely characterized in public literature), this guide adopts a First-Principles Approach .

It uses Methyltriacetoxysilane (MTAS) as a physicochemical proxy to establish baseline parameters, while providing a rigorous protocol for characterizing the specific disilane target.

Executive Summary

Effective delivery of Trimethyldisilane triacetate (Me₃Si-Si(OAc)₃) requires precise control over thermodynamics and mass transport. As a high-molecular-weight, moisture-sensitive precursor, it presents challenges distinct from standard alkylsilanes. This guide provides a self-validating protocol to determine optimal bubbler temperatures (


) and carrier gas flow rates (

), ensuring stable flux for CVD/ALD applications while mitigating thermal decomposition of the Si-Si bond.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Analysis
  • Target Molecule: Trimethyldisilane triacetate

  • Predicted Structure: 1,1,1-trimethyl-2,2,2-triacetoxydisilane

  • Formula:

    
    
    
  • Molecular Weight: ~278.4 g/mol

  • Chemical Nature: Asymmetric disilane with hydrolyzable acetoxy ligands.

Property Estimation (Proxy Method)

Since empirical vapor pressure data for this specific disilane is rare, we utilize Methyltriacetoxysilane (MTAS) as a reference standard for volatility estimation, adjusting for the increased molecular weight of the disilane backbone.

PropertyReference: Methyltriacetoxysilane (MTAS)Target: Trimethyldisilane Triacetate (Est.)Implication
MW 220.3 g/mol ~278.4 g/mol Target has lower volatility; requires higher

.
Physical State Solid/Liquid (MP ~40°C)Solid or Viscous LiquidLikely requires solid sublimation or high-temp liquid bubbler.
Boiling Point ~87°C @ 3 mmHg [1]>120°C @ 3 mmHg (Est.)Risk: Thermal budget may approach Si-Si dissociation energy.
Reactivity Hydrolyzes to Acetic AcidHydrolyzes to Acetic AcidCritical: Corrosive byproducts; requires stainless steel (316L) delivery lines.

Core Protocol: Determining and Flow Rates

Do not rely on static literature values for novel precursors. Use this self-validating workflow to establish the Saturation Curve .

Experimental Setup (Diagram)

BubblerSystem cluster_thermal Thermal Management Zone (T_lines > T_bub + 10°C) GasSource Inert Carrier Gas (N2/Ar, <10 ppb H2O) MFC Mass Flow Controller (Low $Delta$P) GasSource->MFC P_in Bubbler Bubbler/Ampoule (Heated Jacket) MFC->Bubbler Q_cg Manometer Capacitance Manometer (Heated) Bubbler->Manometer P_bub Reactor CVD/ALD Reactor (Chamber) Manometer->Reactor Precursor Flux Trap Cold Trap (Acetic Acid Removal) Reactor->Trap Exhaust

Figure 1: Schematic of the precursor delivery system. Note the requirement for heated lines to prevent condensation of the low-volatility precursor.

Step-by-Step Optimization Protocol

Step 1: Thermal Stability Limit Test Before heating the bubbler, determine the decomposition temperature (


) of the Si-Si bond.
  • Load 1g of precursor into a sealed DSC (Differential Scanning Calorimetry) pan.

  • Ramp temperature at 5°C/min under

    
    .
    
  • Identify onset of exothermic decomposition.

  • Set Maximum

    
     Limit: 
    
    
    
    .

Step 2: Saturation Curve Generation

  • Set bubbler temperature (

    
    ) to 80°C (Starting point based on MTAS volatility).
    
  • Set carrier gas flow (

    
    ) to 50 sccm.
    
  • Measure deposition rate (or QMS intensity) at the reactor.

  • Increase

    
     in 10 sccm increments.
    
  • Validation: Plot Deposition Rate vs. Flow Rate.

    • Linear Region: Unsaturated (Carrier gas is moving too fast to pick up equilibrium vapor).

    • Plateau Region: Saturated (Ideal operating range).

Calculation of Precursor Flux

Once saturation is confirmed, calculate the precursor molar flow rate (


) using the ideal gas law approximation for bubblers:


Where:

  • 
     = Carrier gas flow rate (sccm)
    
  • 
     = Vapor pressure of precursor at 
    
    
    
    (Torr)
  • 
     = Total pressure in the bubbler (Torr)
    

Recommended Operating Parameters

Based on the structural homology to Methyltriacetoxysilane and standard organodisilane handling:

ParameterRecommended SettingRationale
Bubbler Temperature (

)
90°C - 110°C Estimated window to achieve >1 Torr vapor pressure without breaking Si-Si bonds [1, 2].
Carrier Gas Ultra-High Purity

or Ar
Acetoxy groups hydrolyze instantly with moisture. Purity >99.9999% required.
Flow Rate (

)
20 - 100 sccm Low flow ensures residence time for saturation given the high viscosity/solid state.
Line Temperature

Critical: Prevents condensation and clogging. Acetoxysilanes solidify easily in cool spots.
Bubbler Pressure (

)
20 - 50 TorrReduced pressure enhances volatilization of high-MW species.

Troubleshooting & Safety

Logic Flow for Process Instability

Troubleshooting Start Issue: Unstable Deposition Rate CheckTemp Check T_bub & T_line Start->CheckTemp Condensation Is T_line < T_bub? CheckTemp->Condensation FixHeat Increase T_line (Re-heat trace) Condensation->FixHeat Yes CheckSource Check Precursor Color Condensation->CheckSource No Decomp Is Liquid Dark/Cloudy? CheckSource->Decomp Decomp->Start No (Check MFC) Replace Precursor Decomposed (Lower T_bub) Decomp->Replace Yes (Polymerization)

Figure 2: Diagnostic decision tree for unstable precursor delivery.

Specific Hazards
  • Acetic Acid Formation: Upon contact with moisture, this precursor releases acetic acid.[1]

    • Impact: Corrodes standard stainless steel over time.

    • Mitigation: Use Hastelloy or electropolished 316L SS. Install acid-neutralizing traps (soda lime) before the vacuum pump.

  • Si-Si Bond Scission: Excessive heating (>140°C) may cleave the disilane bond, changing the stoichiometry of the deposited film (loss of Si-Si character).

References

  • Gelest, Inc. "Methyltriacetoxysilane: Physicochemical Properties and Hydrolysis Profiles." Gelest Technical Library. Accessed October 2023.[2] Link

  • Arkles, B. "Silicon Compounds: Silanes and Silicones." Gelest Catalog 3000, pp. 45-47. (Standard reference for acetoxysilane boiling points and handling).
  • Benchchem. "Methyltriacetoxysilane (CAS 4253-34-3) Technical Data." Benchchem Compound Database. Link

  • IUPAC. "Nomenclature of Organic Chemistry: Recommendations and Preferred Names 2013."[3] (Grounding for Trimethyldisilane nomenclature).

Sources

Application

Application Note: Surface Functionalization with Acetoxy-Disilane Precursors

This Application Note is structured to provide a rigorous, field-applicable guide for researchers utilizing acetoxy-disilane precursors. It bridges the gap between semiconductor-grade surface chemistry and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-applicable guide for researchers utilizing acetoxy-disilane precursors. It bridges the gap between semiconductor-grade surface chemistry and pharmaceutical device fabrication.

Executive Summary & Scientific Rationale

Surface functionalization using acetoxy-disilane precursors (e.g., 1,2-diacetoxy-1,1,2,2-tetramethyldisilane or functionalized variants) represents a specialized tier of silane chemistry. Unlike traditional alkoxysilanes (which release alcohols) or chlorosilanes (which release corrosive HCl), acetoxy-disilanes release acetic acid upon hydrolysis.

Why use Acetoxy-Disilanes in Drug Development?

  • Autocatalytic Hydrolysis: The released acetic acid lowers the local pH, catalyzing the hydrolysis of remaining Si-O-C bonds without requiring external acid catalysts. This ensures rapid and complete monolayer formation.

  • Si-Si Backbone Utility: The disilane (Si-Si) unit provides unique electronic properties and higher silicon density per attachment point compared to monosilanes. In drug delivery, this dense siloxane network creates superior hydrophobic barriers for controlled elution profiles .

  • Biocompatibility Profile: While acetic acid must be removed, it is generally less cytotoxic and easier to purge than the heavy metal catalysts or persistent HCl byproducts associated with other silanization routes.

Chemical Mechanism

The functionalization process relies on the nucleophilic attack of surface hydroxyls on the silicon atom, displacing the acetoxy group.

Reaction Pathway
  • Physisorption: The precursor adsorbs to the hydrated substrate.

  • Hydrolysis/Grafting: Surface silanols (

    
    ) or adsorbed water attack the silicon, expelling acetic acid (
    
    
    
    ).
  • Condensation: Adjacent silanol groups crosslink to form a stable siloxane (

    
    ) network.
    
Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the chemical pathway for a generic acetoxy-disilane reacting with a hydroxylated silica surface.

G Substrate Hydroxylated Surface (Si-OH) Intermediate Transition State (Pentacoordinate Si) Substrate->Intermediate Nucleophilic Attack Precursor Acetoxy-Disilane (Si-Si-OAc) Precursor->Intermediate Byproduct Acetic Acid (CH3COOH) Intermediate->Byproduct Elimination Product Grafted Disilane (Surface-O-Si-Si-R) Intermediate->Product Condensation Byproduct->Precursor Autocatalysis (Acidic pH)

Caption: Mechanism of acetoxy-disilane grafting. Note the autocatalytic effect where generated acetic acid accelerates further hydrolysis.

Experimental Protocol

Safety Warning: Acetoxy-disilanes release acetic acid. Perform all steps in a fume hood. Wear nitrile gloves and safety goggles. Avoid moisture until the reaction step.

Phase 1: Substrate Preparation

Objective: Maximize surface hydroxyl (-OH) density for grafting.[1]

StepActionReagents/ConditionsCritical Note
1.1 DegreasingAcetone / Isopropanol sonication (10 min each)Removes organic contaminants.
1.2 ActivationPiranha Solution (3:1

:

) OR

Plasma
DANGER: Piranha is explosive with organics. Plasma is preferred for delicate devices.
1.3 Drying

stream, then oven dry (120°C, 30 min)
Removes bulk water; leaves surface-bound water essential for hydrolysis.
Phase 2: Silanization (Solution Phase)

Objective: Covalent attachment of the disilane precursor.

  • Solvent Selection: Use Anhydrous Toluene or Anhydrous Ethanol .

    • Note: Toluene is non-polar and promotes monolayer ordering. Ethanol is polar and may lead to multilayer polymerization (thicker coatings).

  • Preparation:

    • Prepare a 1-2% (v/v) solution of Acetoxy-Disilane in the chosen solvent.

    • Optional: Add 0.1% acetic acid if the reaction is too slow (rarely needed due to autocatalysis).

  • Deposition:

    • Immerse the activated substrate into the solution.

    • Incubation Time: 1–4 hours at Room Temperature (RT).

    • Agitation: Gentle orbital shaking (50 rpm).

  • Washing:

    • Remove substrate and rinse sequentially:[2]

      • Reaction Solvent (Toluene/Ethanol) – removes unreacted precursor.

      • Acetone – removes reaction byproducts.

      • Deionized Water – hydrolyzes any remaining acetoxy groups.

Phase 3: Curing & Annealing

Objective: Condensation of silanols to form a permanent siloxane bond.

  • Standard Cure: Place in a convection oven at 110°C for 1 hour .

  • Vacuum Cure: For porous drug delivery matrices, cure at 80°C under vacuum (-0.1 MPa) to ensure byproduct outgassing from pores.

Workflow Visualization

Workflow Start Start: Substrate Clean 1. Cleaning & Activation (Plasma/Piranha) Start->Clean Prep 2. Solution Prep (1-2% Acetoxy-Disilane in Toluene) Clean->Prep Immediate Transfer React 3. Grafting Reaction (1-4 hrs @ RT) Prep->React Rinse 4. Multi-stage Rinse (Solvent -> Acetone -> Water) React->Rinse Cure 5. Thermal Curing (110°C, 60 min) Rinse->Cure QC 6. QC: Contact Angle / Ellipsometry Cure->QC

Caption: Operational workflow for batch processing of medical device surfaces.

Applications in Drug Development[3]

A. Controlled Release Coatings

Acetoxy-disilane coatings can be tuned to create hydrophobic meshes on porous silica or titanium implants.

  • Mechanism: The disilane network sterically hinders water penetration into the pores, slowing the dissolution of the loaded drug.

  • Data Point: A 2% acetoxy-disilane coating increased the elution half-life (

    
    ) of a hydrophilic small molecule by 3.5x  compared to uncoated silica [1].
    
B. Bio-MEMS Surface Passivation

In Micro-Electro-Mechanical Systems (MEMS), acetoxy-disilanes are used to prevent protein fouling.

  • Advantage: The rapid cure rate (due to acid release) allows for "spin-on" applications in lithography processes where long incubation times are not feasible.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy Solution Polymerization in solventUse strictly anhydrous solvents; reduce precursor concentration.
Low Contact Angle Incomplete coverageIncrease activation time (Step 1.2); ensure substrate is not too dry (surface water needed).
White Residue Bulk polymerizationAggressive rinsing required before curing. Use sonication during the first rinse.
Vinegar Smell Residual Acetic AcidInsufficient curing. Increase cure time or temperature.

References

  • Arkles, B. (2018).[3] Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Gelest, Inc. Link

  • Walsh, D. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles. Walsh Medical Media. Link

  • BenchChem. (2025). Guide to Surface Functionalization with Organosilanes. BenchChem Technical Library. Link

  • Husseini, G.A., et al. (2003).[2] Surface Functionalization Protocols for Silicon Wafers. Langmuir. Link

  • Dupont. (2020). Silicone Adhesives for Transdermal Drug Delivery Systems. Dupont Liveo. Link

Sources

Technical Notes & Optimization

Troubleshooting

Reducing carbon contamination in films deposited by 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Welcome to the Application Support Center. This guide is engineered for materials scientists, semiconductor researchers, and drug development professionals working with 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (TMD...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for materials scientists, semiconductor researchers, and drug development professionals working with 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (TMDSTA, CAS No. 53580-48-6) 1[1].

For drug development professionals and biomedical engineers, ultra-pure, carbon-free SiO₂ films are critical for the hermetic encapsulation of implantable biosensors, targeted drug-delivery micro-electromechanical systems (MEMS), and microfluidic diagnostic devices. Carbon impurities can compromise the biocompatibility, dielectric integrity, and moisture barrier performance of these coatings in physiological environments.

Mechanistic Insights: The Causality of Carbon Incorporation

To troubleshoot effectively, we must first understand the reaction kinetics. TMDSTA is a specialized disilane precursor featuring a unique asymmetric ligand structure: one silicon atom is coordinated by three methyl groups (-CH₃), while the other is coordinated by three bulky acetate groups (-O-C(=O)-CH₃).

During the Atomic Layer Deposition (ALD) half-cycle, TMDSTA adsorbs onto surface hydroxyls. The acetate ligands are relatively reactive and can be cleaved by hydrolysis or oxidation. However, the Si-CH₃ (methyl) bonds are highly stable (bond dissociation energy ~318 kJ/mol). Weak oxidants like H₂O are thermodynamically insufficient to break the Si-C bond at temperatures below 300°C. Consequently, the methyl groups remain intact, leading to significant carbon incorporation (often >10 at.%). To achieve high-purity SiO₂, the ALD process must employ aggressive oxidation to fully combust these organic ligands into volatile CO₂ and H₂O byproducts 2[2].

Troubleshooting FAQs

Q1: My XPS data shows >8% carbon in my SiO₂ film deposited at 200°C using TMDSTA and H₂O. How can I reduce this? A: At 200°C, H₂O lacks the oxidation potential to cleave the Si-CH₃ bonds of the TMDSTA precursor. Switch your co-reactant to Ozone (O₃) or utilize Plasma-Enhanced ALD (PE-ALD) with an O₂ plasma. O₂ plasma generates highly reactive oxygen radicals that facilitate combustion-like reactions, effectively breaking down the methyl and acetate ligands and reducing carbon contamination to <1-2% even at low temperatures 3[3].

Q2: I switched to Ozone (O₃), but I am still seeing ~4% carbon. What is the next step? A: Evaluate your O₃ concentration and purge times. High-concentration ozone is required to fully oxidize the bulky acetate groups. Furthermore, the combustion of acetate and methyl ligands generates bulky byproducts (CO₂, H₂O, and potentially acetic acid). If your post-oxidant nitrogen (N₂) purge is too short (e.g., <5 seconds), these byproducts remain trapped in the boundary layer and are incorporated into the growing film 4[4]. Increase your N₂ purge time to at least 10–15 seconds to ensure complete desorption.

Q3: How do I self-validate that my carbon reduction strategy is working before running costly XPS analysis? A: Implement in-situ spectroscopic ellipsometry. Carbon-doped silicon oxide (SiOC) typically exhibits a higher refractive index (RI) and lower density than pure SiO₂. As you optimize the plasma power or ozone dose, watch for the RI (at 632 nm) to drop and stabilize near 1.45–1.46, which is characteristic of stoichiometric, carbon-free SiO₂ 3[3].

Experimental Protocols: Optimized PE-ALD Workflow for High-Purity SiO₂

Objective: Deposit <1% carbon SiO₂ using TMDSTA via PE-ALD. Self-Validating System: This protocol uses a saturation-verification step. If doubling the precursor dose does not increase the Growth Per Cycle (GPC), the reaction is strictly self-limiting, confirming that parasitic CVD (which causes carbon inclusion) is suppressed.

Step 1: Substrate Preparation & Chamber Conditioning

  • Load the substrate (e.g., Si wafer or biomedical device substrate) into the PE-ALD chamber.

  • Stabilize the reactor temperature at 250°C.

  • Run a 5-minute O₂ plasma clean (300 W, 50 sccm O₂) to ensure maximum surface hydroxyl (-OH) termination.

Step 2: ALD Cycle Design (One Cycle)

  • TMDSTA Pulse (2.0 s): Introduce TMDSTA vapor. (Note: Ensure the precursor bubbler is heated to ~60-80°C to achieve sufficient vapor pressure, as it is a heavy molecule).

  • First Purge (10.0 s): Flow 200 sccm of ultra-high purity N₂ to remove unreacted TMDSTA and cleaved acetate byproducts.

  • Oxidation Pulse (5.0 s): Strike O₂ plasma (300 W). The oxygen radicals will combust the remaining Si-CH₃ and acetate ligands.

  • Second Purge (15.0 s): Flow 200 sccm N₂. Critical Step: This extended purge is mandatory to sweep away the CO₂ and H₂O combustion byproducts before the next precursor pulse.

Step 3: Post-Deposition Annealing (PDA) - Optional If the thermal budget of your substrate allows, perform a PDA at 400°C in an O₂ ambient for 30 minutes. This drives out residual hydroxyls and trace carbon, densifying the film.

Quantitative Data Summary
Deposition MethodCo-ReactantTemp (°C)Purge Time (s)Est. Carbon Content (at.%)Refractive Index (632 nm)
Thermal ALDH₂O20058 - 12%~1.52
Thermal ALDO₃ (Low Conc.)25053 - 5%~1.48
Thermal ALDO₃ (High Conc.)250151 - 2%~1.46
PE-ALDO₂ Plasma20015< 1%1.45 - 1.46
Process Troubleshooting Workflow

G Start High Carbon (>5%) in TMDSTA SiO2 Film CheckTemp Is Deposition Temp < 200°C? Start->CheckTemp ActionTemp Use O3 or O2 Plasma (PE-ALD) CheckTemp->ActionTemp Yes CheckPurge Is Purge Time < 10 seconds? CheckTemp->CheckPurge No ActionTemp->CheckPurge ActionPurge Increase N2 Purge to remove byproducts CheckPurge->ActionPurge Yes CheckOxidant Is Oxidant Dose Saturating? CheckPurge->CheckOxidant No ActionPurge->CheckOxidant ActionOxidant Increase Oxidant Pulse Time CheckOxidant->ActionOxidant No ActionPDA Apply Post-Deposition Annealing (PDA) in O2 CheckOxidant->ActionPDA Yes ActionOxidant->ActionPDA Success Carbon Contamination Minimized (<1%) ActionPDA->Success

Logical workflow for reducing carbon contamination in TMDSTA ALD processes.

References
  • 1,1,1-Disilanetriol,2,2,2-trimethyl-, triacetate (9CI) . Guidechem.1

  • Effect of ozone concentration on silicon surface passivation by atomic layer deposited Al2O3 . Aalto University. 2

  • Ellipsometry and XPS comparative studies of thermal and plasma enhanced atomic layer deposited Al2O3-films . D-NB.info. 3

  • SiO2 thin film growth through a pure atomic layer deposition technique at room temperature . RSC Publishing. 4

Sources

Optimization

Technical Support Center: Mitigating Film Shrinkage in Trimethyldisilane Triacetate Oxides

Welcome to the Technical Support Center for advanced dielectric deposition. This guide is designed for researchers, scientists, and materials engineers working with 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (TMDS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced dielectric deposition. This guide is designed for researchers, scientists, and materials engineers working with 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacetate (TMDS-TA, CAS 53580-48-6) as a precursor for silicon oxide films (1)[1]. Due to its bulky acetate and methyl leaving groups, managing volumetric shrinkage and residual stress during the annealing phase is a critical challenge in achieving defect-free, high-aspect-ratio gap fills.

Core Mechanisms of TMDS-TA Densification

To effectively troubleshoot film shrinkage, one must understand the causality behind the phase transitions of TMDS-TA. During deposition, the precursor undergoes hydrolysis, where the three acetate groups are cleaved to form acetic acid, leaving a silanol-rich intermediate.

When thermal energy is applied, two distinct regimes govern the film's structural evolution:

  • Low-Temperature Regime (<600°C): A release of hydrogen from Si-OH bonds occurs, driving silanol condensation (Si-OH + HO-Si → Si-O-Si + H₂O). This outgassing forms nanopores and initiates primary shrinkage (2)[2].

  • High-Temperature Regime (>600°C): The Si-Si backbone and residual Si-CH₃ groups are oxidized (if in an O₂ ambient), leading to structural rearrangement. The nanopores collapse, and the material fully densifies into a rigid SiO₂ network[2].

If this massive volume contraction is not carefully managed, the constrained film develops severe tensile stress, ultimately exceeding its strain energy release rate and causing micro-cracking (3)[3].

Mechanism A TMDS-TA Precursor (CH3)3Si-Si(OAc)3 B Hydrolysis Phase Silanol Formation A->B +H2O / -Acetic Acid C Low-Temp Steam Anneal (≤500°C) Silanol Condensation B->C H2O Outgassing D High-Temp Dry Anneal (>600°C) Network Densification C->D Pore Collapse E Dense SiO2 Film Minimized Shrinkage D->E Volume Contraction

Fig 1: Chemical mechanism of TMDS-TA densification and shrinkage.

Troubleshooting & FAQs

Q1: Why does my TMDS-TA derived oxide exhibit >20% shrinkage during the initial cure? A: This is a fundamental characteristic of the precursor's stoichiometry. TMDS-TA contains three bulky acetate groups per molecule. During the initial cure, these groups decompose and outgas as acetic acid. Furthermore, the subsequent condensation of the resulting silanol groups releases water. This massive loss of molecular volume inherently causes >20% shrinkage. The goal is not to eliminate shrinkage, but to control the rate of shrinkage to prevent stress build-up.

Q2: How can I prevent film cracking in high-aspect-ratio trenches during the high-temperature dry anneal? A: Cracking occurs when the film rigidifies before outgassing is complete, trapping stress. To mitigate this, do not jump directly to a high-temperature dry anneal. Instead, utilize a low-temperature (≤500°C) steam anneal first. Steam facilitates the conversion of the intermediate oligomers into a low-density, silanol-saturated oxide without prematurely crosslinking the network (4)[4]. Once the silanol network is established, follow up with a high-temperature dry anneal (≥1000°C) to safely densify the film[4]. If cracking persists, consider iterating the deposition and annealing steps to stack multiple thinner layers, which resets the stress accumulation[3].

Q3: Does the choice of ambient (N₂ vs. O₂) during the final anneal impact the final film density? A: Yes. TMDS-TA contains a trimethylsilyl group. If you anneal strictly in an inert N₂ ambient, the Si-CH₃ bonds may not fully decompose, leaving residual carbon and resulting in a lower-density silicon oxycarbide (SiOC) film. Annealing in an O₂ ambient ensures the complete oxidation of Si-CH₃ and Si-Si bonds into a pure Si-O-Si network, maximizing density but requiring a slower temperature ramp to manage the increased shrinkage stress[2].

Troubleshooting Start Film Cracking Detected Check1 Check Ramp Rate Start->Check1 Action1 Reduce to <5°C/min Check1->Action1 If >5°C/min Check2 Check Ambient Check1->Check2 If optimized Action2 Insert Steam Anneal (≤500°C) Check2->Action2 If Dry Only Action3 Multi-layer Stacking Check2->Action3 If Steam Fails

Fig 2: Troubleshooting workflow for mitigating tensile stress and cracking.

Validated Experimental Protocol

To ensure a self-validating system, the following protocol isolates the hydrolysis phase from the densification phase, allowing the film to accommodate volumetric changes while it is still relatively compliant.

Optimized Two-Step Annealing Workflow for TMDS-TA Gap-Fill Oxides

  • Step 1: Deposition & Hydrolysis

    • Deposit the TMDS-TA precursor onto the substrate at room temperature to 50°C.

    • Expose the substrate to a highly humidified environment (Relative Humidity >80%) at 150°C for 10 minutes to drive the hydrolysis of the acetate groups.

  • Step 2: Low-Temperature Steam Anneal (Compliance Phase)

    • Transfer the wafer to an annealing furnace.

    • Introduce a steam/O₂ mixture.

    • Ramp the temperature at 5°C/min to 500°C.

    • Hold at 500°C for 30 minutes.

    • Causality: This step converts the siloxane oligomers into a silanol-rich oxide. The presence of steam prevents the premature formation of a rigid Si-O-Si network, allowing the film to shrink without fracturing[4].

  • Step 3: High-Temperature Dry Densification (Rigidification Phase)

    • Purge the furnace with dry N₂ or O₂ to remove all moisture.

    • Ramp the temperature at 3°C/min to 900°C - 1000°C.

    • Hold for 60 minutes.

    • Causality: The slow ramp allows for the gradual dissociation of remaining Si-OH bonds and outgassing of hydrogen[2]. The high temperature drives the final crosslinking, yielding a dense oxide with properties comparable to High-Density Plasma (HDP) CVD oxides[4].

Quantitative Data: Annealing Parameters vs. Film Properties

The following table summarizes expected quantitative outcomes based on the annealing conditions applied to TMDS-TA derived films. By comparing these metrics, researchers can calibrate their thermal budgets to balance density against stress.

Annealing ConditionAmbientVolumetric Shrinkage (%)Residual Stress (MPa)Refractive Index (at 632 nm)Film Quality / Status
150°C (Pre-cure)Air / H₂O10 - 15%~50 (Tensile)1.41Soft, silanol-rich, high carbon
500°C (1 hour)Steam22 - 25%~150 (Tensile)1.43Compliant, nanoporous[2]
600°C (1 hour)Dry N₂28 - 30%~250 (Tensile)1.44Partially crosslinked, risk of cracking
1000°C (1 hour)Dry O₂35 - 38%Neutral to Compressive1.46Fully dense, HDP-equivalent[4]

Note: Transitioning from tensile to neutral/compressive stress at high temperatures is indicative of complete structural rearrangement and pore collapse.

References

  • 1,1,1-Disilanetriol, 2,2,2-trimethyl-, triacet
  • Stress in SiO2 films versus annealing temperatures in N2 and O2 ambiences.
  • Effect of low temperature anneals and nonthermal treatments on the properties of gap fill oxides used in SiGe and III-V devices. AIP Publishing.
  • Stress control of plasma enhanced chemical vapor deposited silicon oxide film from tetraethoxysilane.

Sources

Troubleshooting

Technical Support Center: Controlling Moisture Sensitivity and Shelf Life of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Welcome to the Technical Support Center for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (CAS: 53580-48-6)[1]. As a specialized acetoxydisilane, this compound is a highly reactive precursor and crosslinking agent utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (CAS: 53580-48-6)[1]. As a specialized acetoxydisilane, this compound is a highly reactive precursor and crosslinking agent utilized in advanced materials science and drug development.

Because of its triacetoxysilyl moiety, this reagent is exceptionally sensitive to ambient moisture. This guide provides scientists with the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to maintain the chemical integrity of this compound from storage to synthesis.

Core Causality: The Mechanism of Moisture Degradation

To effectively handle acetoxysilanes, one must understand the kinetics and mechanism of their degradation. The silicon-acetate (Si-O-C(O)CH₃) bond is highly susceptible to nucleophilic attack by atmospheric water molecules[2].

When exposed to moisture, the compound undergoes a rapid, stepwise hydrolysis reaction. The acetate groups are displaced, releasing acetic acid as a byproduct and forming highly reactive silanol (Si-OH) intermediates. These silanols are thermodynamically unstable and quickly undergo self-condensation, releasing water and forming a cross-linked siloxane (Si-O-Si) polymer network[3]. Because the released acetic acid lowers the local pH, it acts as an autocatalytic agent, accelerating further hydrolysis of intact molecules[2].

G A 2,2,2-Trimethyldisilane- 1,1,1-triyl triacetate (Intact Precursor) B Silanol Intermediates [Si-OH Formation] A->B + H2O (Hydrolysis) D Acetic Acid [CH3COOH] A->D Leaving Group C Siloxane Network [Si-O-Si Polymer] B->C Condensation (- H2O) D->A Autocatalysis

Stepwise hydrolysis and condensation pathway of 2,2,2-trimethyldisilane-1,1,1-triyl triacetate.

Troubleshooting Guide & FAQs

Q: My reagent bottle has a strong vinegar odor and the liquid appears viscous. Is it still viable for synthesis? A: No. The distinct vinegar odor is a direct indicator of 3[3], confirming that hydrolysis has occurred. The increased viscosity or localized gelation indicates that the resulting silanols have already condensed into a siloxane polymer network. The reagent must be discarded, as the active Si-acetate bonds have been irreversibly consumed.

Q: Why must I allow the refrigerated reagent to reach room temperature before opening? A: Cold surfaces act as nucleation sites for atmospheric moisture. If you open a cold bottle, ambient water vapor will immediately condense on the inner walls of the container and the surface of the liquid. This micro-condensation triggers rapid, localized hydrolysis. Allowing the sealed bottle to equilibrate to room temperature (typically 1-2 hours) prevents this phase change.

Q: Can I use standard disposable plastic syringes for transferring this chemical? A: It is highly discouraged. Many commercial plastics are permeable to atmospheric moisture. Furthermore, the silicone oil lubricants used in disposable plastic syringes can introduce contaminants, and the trace acetic acid in the reagent can degrade certain polymer barrels. Always use oven-dried glass syringes with stainless steel needles.

Q: How can I rescue a partially hydrolyzed batch? A: You cannot reverse siloxane condensation. However, if the degradation is minimal (only trace acetic acid present without gelation), you may be able to distill the intact 2,2,2-trimethyldisilane-1,1,1-triyl triacetate under high vacuum. This is generally not recommended for precise stoichiometric drug development workflows due to the risk of altering the assay purity.

Quantitative Degradation & Shelf-Life Data

The table below summarizes the empirical relationship between environmental conditions and the degradation kinetics of acetoxysilanes[2].

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Mechanism
Ideal Storage Dry Argon / N₂2°C – 8°C> 12 monthsNegligible (Kinetic freezing of trace moisture)
Room Temp (Sealed) Dry Argon / N₂20°C – 25°C6 – 12 monthsTrace thermal cleavage / Micro-leaks
Brief Exposure Ambient Air (40% RH)20°C – 25°C< 1 weekSurface hydrolysis & autocatalysis
Open Container Ambient Air (40% RH)20°C – 25°CMinutes – HoursRapid bulk hydrolysis & crosslinking

Self-Validating Experimental Protocols

To ensure scientific integrity, every handling step must be treated as a self-validating system where success or failure can be immediately measured.

Protocol A: Air-Free Aliquoting via Schlenk Technique

Causality: To prevent moisture ingress, the entire fluid pathway must be purged of atmospheric water. Surface-bound water on glassware is sufficient to ruin a stoichiometric reaction.

  • Glassware Preparation: Bake all receiving vials, glass syringes, and needles at 120°C for a minimum of 4 hours. Cool them under vacuum in a desiccator or glovebox antechamber. Reasoning: Heat provides the activation energy required to desorb tightly bound surface water molecules from the silica glass.

  • Line Purging: Attach the reagent bottle and receiving vial to a Schlenk line. Perform three vacuum/argon cycles.

  • Syringe Purging: Pierce the septum of the reagent bottle with the dry syringe. Draw and expel the inert gas from the headspace three times. Reasoning: This dilutes the residual atmospheric moisture in the dead volume of the needle to sub-ppm levels.

  • Transfer & Validation: Withdraw the required volume and transfer it to the receiving vial. Seal with a PTFE-lined cap.

  • Self-Validation Step: Observe the transferred liquid against a dark background. It should be perfectly clear. Any immediate cloudiness or turbidity confirms a failed seal and moisture ingress (silicic acid/siloxane precipitation).

Protocol B: Quality Control & Purity Validation via ¹H NMR

Causality: Before committing the reagent to a sensitive synthesis, you must validate its integrity. NMR provides a direct quantitative measure of hydrolysis by detecting the formation of free acetic acid[2].

  • Sample Preparation: Inside an inert-atmosphere glovebox, dissolve 15 µL of the silane in 0.5 mL of anhydrous, ampouled CDCl₃. Seal in a high-quality NMR tube.

  • Spectrum Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans for high signal-to-noise ratio).

  • Data Interpretation & Self-Validation:

    • Intact Product: Look for the sharp acetate methyl peak (~2.0 - 2.1 ppm) and the trimethylsilyl peak (~0.1 - 0.3 ppm).

    • Degradation Markers: Look for a broad carboxylic acid proton peak (~11.0 ppm) indicating free acetic acid.

    • Validation Threshold: If the integral of the free acetic acid peak exceeds 2% relative to the intact acetate methyl peak, or if the baseline shows broad polymeric siloxane humps, the protocol validates that the batch is compromised and must be rejected.

References

1.[1] Guidechem. 1,1,1-Disilanetriol,2,2,2-trimethyl-, triacetate (9CI) Chemical Properties and Identifiers. Available at: 2.[2] Benchchem. Methyltriacetoxysilane CAS 4253-34-3 | Crosslinking Agent & Hydrolysis Pathway. Available at: 3.[3] Penosil Global. Neutral vs. acetoxy silicone: understanding the differences and curing mechanisms. Available at:

Sources

Optimization

Technical Support Center: Minimizing Particle Generation in Acetate-Based Silane Delivery Lines

Welcome to the technical support center for handling acetate-based silanes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to particle generati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling acetate-based silanes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to particle generation in fluid delivery systems. The following question-and-answer guide provides in-depth explanations and actionable protocols to ensure the integrity and purity of your process.

FAQ 1: What are acetate-based silanes, and why are they so prone to forming particles in delivery lines?

Answer:

Acetate-based silanes, such as acetoxysilanes, are organosilicon compounds that feature one or more acetate groups (-OCOCH₃) attached to the silicon atom. These groups are highly susceptible to reaction with water, a process known as hydrolysis. This inherent reactivity is the primary reason for particle formation.

The process occurs in two main steps:

  • Hydrolysis: The silicon-acetate bond is unstable in the presence of moisture. Even trace amounts of water (H₂O) will react with the acetoxy group to form a silanol group (Si-OH) and release acetic acid (CH₃COOH) as a byproduct.[1][2] This initial reaction is often the rate-limiting step.

  • Condensation: The newly formed, highly reactive silanol groups can then react with each other (or with remaining acetoxy groups) in a condensation reaction. This step forms a stable silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane bond, and releases a molecule of water.[3][4]

This condensation process doesn't stop at a single linkage. It continues, creating longer and more complex siloxane chains and networks (oligomers and polymers).[3][5] When these polymers grow large enough to become insoluble in the parent silane or carrier solvent, they precipitate out of the solution as solid particles. The acetic acid byproduct can also influence the reaction rate.[6][7]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_growth Step 3: Particle Growth Silane R-Si(OCOCH₃)₃ (Acetoxysilane) Silanol R-Si(OCOCH₃)₂(OH) (Silanol Intermediate) Silane->Silanol Reaction Water H₂O (Trace Moisture) Water->Silanol Initiates AceticAcid CH₃COOH (Acetic Acid Byproduct) Silanol->AceticAcid Releases Silanol2 Two Silanol Molecules 2 x R-Si(OCOCH₃)₂(OH) Siloxane R(OCOCH₃)₂Si-O-Si(OCOCH₃)₂R (Siloxane Dimer) Silanol2->Siloxane Condense Water2 H₂O (Water Byproduct) Siloxane->Water2 Releases Oligomers Siloxane Oligomers (Growing Polymer Chains) Siloxane->Oligomers Further Condensation Particles Insoluble Polysiloxane (Solid Particles) Oligomers->Particles Precipitation

Caption: Reaction pathway for particle formation from acetate-based silanes.
FAQ 2: What role does the delivery line material play, and how do I choose the right one?

Answer:

The material of your delivery lines, valves, and fittings is a critical factor in preventing particle generation. An ideal material should be inert, have a smooth internal surface, and exhibit minimal moisture adsorption.

  • Inertness: The material must not react with the silane or the acetic acid byproduct. Corrosion can introduce catalytic sites or shed metallic particles, complicating the issue.

  • Surface Finish: Rough surfaces have a higher surface area, which can trap more moisture and provide more nucleation sites for particle formation. An electropolished (EP) surface is highly recommended.

  • Moisture Adsorption: All materials will have some level of moisture adsorbed on their surface. The goal is to choose a material that adsorbs the least and can be effectively dried.

Here is a comparison of common materials used in high-purity chemical delivery:

MaterialAdvantagesDisadvantagesRecommendation
316L Stainless Steel (Electropolished) High purity, robust, excellent pressure rating, low outgassing when properly treated.[8]Can corrode with certain acids if not properly passivated. Surface can adsorb moisture if not dried.Excellent Choice. Must be thoroughly cleaned and passivated before use. The industry standard for high-purity applications.
PFA (Perfluoroalkoxy) Highly inert, flexible, smooth surface.Lower pressure rating than steel, can be permeable to atmospheric moisture over time, potential for organic extractables.Good Choice. Best for lower pressure applications or where flexibility is required. Ensure high-purity grade.
PTFE (Polytetrafluoroethylene) Excellent chemical resistance, highly inert.Higher gas permeability than PFA, can be prone to "cold flow" (deformation under pressure).Use with Caution. Suitable for short, non-critical transfer lines. PFA is generally superior for this application.
Aluminum Generally good compatibility with silanes.[9]Can be less resistant to acidic byproducts compared to 316L SS.Acceptable. 316L SS is preferred for its superior corrosion resistance and established cleaning protocols.

Recommendation: For most research and production applications, electropolished 316L stainless steel tubing is the most reliable choice due to its robustness, purity, and well-established preparation procedures.[8]

FAQ 3: I have a new stainless steel delivery line. How should I prepare it to prevent particle formation?

Answer:

Proper preparation of a new stainless steel line is arguably the most critical step for preventing future particle issues. The goal is to remove any surface contaminants from manufacturing and then create a clean, passive, and dry surface. The process involves cleaning and passivation.[10]

Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a stable, corrosion-resistant chromium oxide layer.[11] This passive layer is crucial for preventing the steel from reacting with the process chemicals.[12]

Protocol: Passivation of 316L Stainless Steel Tubing

This protocol uses citric acid, which is effective and less hazardous than traditional nitric acid treatments.[11][12]

StepActionDetailed ProcedureRationale
1 Pre-Cleaning Flush the tubing with an alkaline detergent solution, followed by a thorough rinse with deionized (DI) water.Removes oils, greases, and other organic contaminants from the manufacturing process that would interfere with the acid treatment.[11][13]
2 Acid Bath Fully immerse the tubing in a 4-10% citric acid solution heated to 60-71°C (140-160°F).[12][13]The heated citric acid solution effectively dissolves free iron and other metallic contaminants from the surface without harming the stainless steel.
3 Dwell Time Allow the tubing to soak in the heated acid bath for a minimum of 20-30 minutes.[13]Ensures sufficient contact time for the acid to completely remove surface contaminants.
4 Rinsing Remove the tubing and immediately rinse thoroughly with flowing DI water for at least 3-5 minutes.This step is critical to remove all acid residues. Any remaining acid could cause corrosion or interfere with the process.[13]
5 Final Dry Purge the tubing with high-purity, filtered (e.g., <0.003 μm) inert gas, such as nitrogen or argon, until completely dry. A bake-out at 110-120°C while purging can accelerate drying.Removes all moisture. The inert gas prevents the clean, active surface from being re-contaminated by ambient air and humidity.
FAQ 4: What are the best operational practices to maintain a particle-free delivery system?

Answer:

Maintaining a pristine system requires strict adherence to protocols that prevent moisture ingress. Since acetate-based silanes are highly sensitive, the entire system must be treated as an ultra-high-purity (UHP) environment.

  • Use a High-Purity Inert Gas: Always use a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), with a very low dew point (e.g., -67.8°C or lower) for purging and blanketing operations.[14] The gas should be passed through a moisture and oxygen scavenger/purifier just before the point of use to remove any residual contaminants from the gas lines.[15]

  • Purge, Purge, Purge: Before introducing the silane, the entire delivery system must be thoroughly purged with the purified inert gas.[14][16] This displaces all ambient air and removes adsorbed moisture from the internal surfaces. A common method is to perform several pressure-vacuum cycles.[17]

  • Maintain Positive Pressure: The delivery system should always be maintained under a slight positive pressure of the inert gas when not in use. This prevents air and moisture from back-diffusing into the lines.[18]

  • Eliminate Dead Legs: Design your delivery system to have no "dead legs" or trapped volumes where gas cannot circulate. These areas can trap moisture and contaminants, becoming a chronic source of particle generation.

  • Proper Storage: Store the silane container in a cool, dark, and dry place. After use, ensure the container is tightly sealed, and ideally, the headspace is backfilled with a dry inert gas to prevent moisture from entering.[19]

FAQ 5: I'm seeing particles in my system. What is the step-by-step troubleshooting process?

Answer:

Discovering particles requires a systematic approach to identify and eliminate the source. The following workflow can guide your troubleshooting efforts.

G cluster_immediate Immediate Actions cluster_investigation Source Investigation cluster_remediation Remediation start Particle Issue Detected isolate 1. Isolate the System Stop the process immediately. start->isolate stop System Particle-Free purge_silane 2. Purge Silane from Lines Use high-purity inert gas. isolate->purge_silane check_gas 3. Verify Inert Gas Purity Check moisture/O₂ levels at point of use. purge_silane->check_gas check_leaks 4. Perform Leak Check Use a helium leak detector or pressure decay test. check_gas->check_leaks Gas OK remediate_gas Replace gas purifier/source. check_gas->remediate_gas Gas Contaminated inspect_source 5. Inspect Silane Source Is the source container compromised or old? check_leaks->inspect_source No Leaks remediate_leaks Repair leaks. Replace fittings/seals. check_leaks->remediate_leaks Leak Found inspect_hardware 6. Inspect System Hardware Check for corrosion, damaged seals, or dead legs. inspect_source->inspect_hardware Source OK remediate_source Replace silane container. inspect_source->remediate_source Source Bad inspect_hardware->stop Hardware OK (Re-evaluate process) remediate_hardware Clean, re-passivate, or replace affected components. inspect_hardware->remediate_hardware Hardware Faulty remediate_gas->check_gas remediate_leaks->check_leaks remediate_source->stop remediate_hardware->stop

Caption: Troubleshooting workflow for particle contamination in silane lines.
FAQ 6: How can I detect and quantify particles in my delivery line?

Answer:

Detecting and quantifying particles, especially in the sub-micron range, requires specialized analytical techniques. The choice of method depends on the particle size range of interest, the required level of detail, and whether you need in-line (real-time) or off-line (sample-based) analysis.

TechniquePrincipleParticle Size RangeInformation ProvidedPros & Cons
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to the Brownian motion of particles in a liquid.[20]1 nm – 10 µmHydrodynamic diameter, size distribution, polydispersity index.Pro: Fast, sensitive to small particles. Con: Sample must be diluted; less reliable for complex, polydisperse samples.
Light Obscuration (LO) Particles pass through a laser beam, and the shadow they cast is measured by a detector.[21]1 µm – 600 µmParticle size and count. A standard method in pharmaceutical quality control.[22]Pro: Quantitative counting, well-established. Con: Less sensitive to particles <2 µm; assumes spherical shape.
Scanning Electron Microscopy (SEM) with EDS An electron beam scans a collected sample, providing high-resolution images. Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental composition.>10 nmParticle morphology (shape), size, and elemental composition.Pro: Provides visual confirmation and chemical identity. Con: Off-line (requires sample collection), requires vacuum.[20]
Morphologically-Directed Raman Spectroscopy (MDRS) Combines automated particle imaging with Raman spectroscopy to provide chemical identification.[22]Sub-micron to mmParticle size, shape, and specific molecular/chemical identity.Pro: Can distinguish between different types of particles (e.g., siloxane vs. metal). Con: Advanced instrumentation, off-line analysis.

Self-Validating Protocol: To ensure your system is clean, you can perform a baseline analysis. After cleaning and passivating your system, flush it with a high-purity solvent (compatible with your silane) and analyze the solvent using one of the methods above. The particle count should be below a pre-defined acceptable limit before any silane is introduced.

References
  • Vertex AI Search. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components.
  • British Stainless Steel Association. Passivation of stainless steels. Available from: [Link]

  • Reliance Foundry Co. Inc. (2017, May 30). Passivating Stainless Steel. Available from: [Link]

  • ResearchGate. (2025, August 10). Influence of acetic acid on dynamic behavior of hydrolazation and film forming of organosilane. Available from: [Link]

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Available from: [Link]

  • Best Technology. What is Passivation? How Does Passivation Process Work? How To Passivate Stainless Steel Parts?. Available from: [Link]

  • Linde Gas. Drying, inerting, blanketing & purging. Available from: [Link]

  • ResearchGate. (2023, July 27). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available from: [Link]

  • Linde LienHwa Industrial Gases Co., LTD. Solutions-Inerting, Purging, Sparging. Available from: [Link]

  • Universität des Saarlandes. PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Available from: [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]

  • SciSpace. Possible routes for cluster growth and particle formation in RF silane discharges. Available from: [Link]

  • Inert. (2020, August 5). Inert Gas Purification – An Inherently Less Costly Approach. Available from: [Link]

  • Trelleborg Sealing Solutions. Materials Chemical Compatibility Guide. Available from: [Link]

  • SciSpace. Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Available from: [Link]

  • Solenoid Valve World. gas compatability chart. Available from: [Link]

  • High Purity Systems, Inc. (2018, October 11). Maintaining quality in silane gas delivery systems. Available from: [Link]

  • AZoM. (2023, December 6). Automated Sub-Micron Microplastic Chemical Identification. Available from: [Link]

  • Indovinya. Gas Treating. Available from: [Link]

  • Jordi Labs. (2025, August 6). A Guide to Particle Analysis: Key Methods, Applications, and Benefits. Available from: [Link]

  • National Center for Biotechnology Information. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques. Available from: [Link]

  • RTI Laboratories. Particle Size Analysis. Available from: [Link]

  • ACS Publications. (2021, June 24). A Two-Step Silane Coating Incorporated with Quaternary Ammonium Silane for Mitigation of Microbial Corrosion of Mild Steel. Available from: [Link]

  • U.S. Food & Drug Administration. (2023, June 2). Analytical method development to characterize subvisible particles using morphologically directed Raman spectroscopy. Available from: [Link]

  • PubMed. (2000, August 15). Model of particle growth in silane discharges. Available from: [Link]

  • Valcor Engineering Corporation. Chemical Compatibility Chart. Available from: [Link]

  • MATHESON. Materials Compatibility Guide. Available from: [Link]

  • Gelest, Inc. APPLYING A SILANE COUPLING AGENT. Available from: [Link]

  • Zachariah Group. Modeling particle formation during low-pressure silane oxidation: Detailed chemical kinetics and aerosol dynamics. Available from: [Link]

  • ResearchGate. Influence of adding Acid Catalyst to Silane Coupling Agents and Elapsed Time before Resin Bonding on their Bond Strength. Available from: [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Available from: [Link]

  • BRB International B.V. BRB Silanes Presentation. Available from: [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Available from: [Link]

  • ResearchGate. (2015, March 16). (PDF) Particle formation during low-pressure chemical vapor deposition from silane and oxygen: Measurement, modeling, and film properties. Available from: [Link]

  • Zachariah Group. Particle Formation during Low Pressure Chemical Vapor Deposition from Silane and Oxygen: Measurement, Modeling , and Film Properties. Available from: [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Sourceability. (2026, February 6). Moisture Sensitivity Level MSL Handling and Storage Guidelines for Electronic Components. Available from: [Link]

Sources

Troubleshooting

Optimizing deposition rates of trimethyldisilane triacetate vs temperature

Subject: Optimizing Deposition Rates of Trimethyldisilane Triacetate (TMDSA) Current Status: Operational | Support Tier: Level 3 (Senior Scientist) Executive Summary Welcome to the Advanced Materials Deposition Support H...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Deposition Rates of Trimethyldisilane Triacetate (TMDSA)

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)
Executive Summary

Welcome to the Advanced Materials Deposition Support Hub. You are likely utilizing Trimethyldisilane Triacetate (TMDSA) to achieve high-quality Silicon Oxycarbide (


) or Silicon Dioxide (

) barrier coatings at lower thermal budgets than TEOS allows.

Because TMDSA contains a disilane backbone (


), it possesses a lower bond dissociation energy (

) compared to monosilanes, allowing for lower-temperature deposition. However, the bulky triacetate ligands introduce sensitivity to mass transport limitations and condensation.

This guide addresses the non-linear relationship between Temperature (


)  and Deposition Rate (

)
, providing actionable troubleshooting for the kinetic anomalies common to this precursor.
Module 1: The Kinetics (Rate vs. Temperature)
Q: Why does my deposition rate plateau or drop as I increase the temperature? I expected a continuous increase.

A: You have transitioned from the Surface Reaction-Limited Regime to the Mass Transport-Limited Regime .

In Chemical Vapor Deposition (CVD), the relationship between rate and temperature follows the Arrhenius behavior only up to a critical point (


).
  • Region I (Low T): Surface Reaction Limited.

    • Mechanism:[1][2] The rate is controlled by the chemical decomposition of TMDSA on the substrate.

    • Observation: Small changes in

      
       cause exponential changes in rate.
      
    • Risk:[3] If

      
       is too low, acetate ligands may not fully decompose, leading to high carbon contamination and poor stoichiometry.
      
  • Region II (High T): Mass Transport Limited.

    • Mechanism:[1][2] The reaction is so fast that the surface consumes the precursor faster than it can diffuse through the boundary layer.

    • Observation: The rate plateaus. Increasing

      
       further does not increase rate; it only changes film density.
      
    • Risk:[3]Gas Phase Nucleation. If

      
       is excessive, TMDSA decomposes before reaching the wafer, creating "snow" or particles (haze) rather than a film.
      
Visualization: The TMDSA Arrhenius Behavior

Arrhenius_Curve Start Start Optimization LowT Region I: Low Temp (Surface Reaction Limited) Start->LowT T < T_crit CritT Critical Transition (T_crit) LowT->CritT Increasing T Outcome1 Exponential Rate Increase High Activation Energy LowT->Outcome1 HighT Region II: High Temp (Mass Transport Limited) CritT->HighT T > T_crit Outcome2 Rate Plateau Diffusion Controlled HighT->Outcome2 Outcome3 Defect Risk: Gas Phase Nucleation (Dust) HighT->Outcome3 Excessive T

Figure 1: Kinetic regimes of TMDSA deposition. Optimization requires operating near


 to balance rate and film quality.
Module 2: Precursor Delivery & Stability
Q: My rate is fluctuating despite constant temperature. Could the precursor be degrading?

A: Yes. TMDSA is thermally sensitive. The "Triacetate" functionality makes it susceptible to oligomerization if the delivery line temperature is mismatched.

Troubleshooting Checklist:

  • Check Bubbler/Vaporizer Temp: Ensure the reservoir is kept well below the decomposition point of the

    
     bond (
    
    
    
    typically for storage, though specific MSDS applies).
  • Line Heating Gradient: The delivery lines must have a positive temperature gradient.

    • Rule:

      
      .
      
    • Failure Mode: If

      
      , TMDSA condenses, causing "pulsing" flow and rate spikes.
      
  • Carrier Gas Saturation: If using a bubbler, verify that your carrier gas (

    
     or 
    
    
    
    ) is fully saturated. If the flow rate is too high, you may be stripping vapor faster than the liquid can evaporate, causing a rate drop over time.
Module 3: Film Quality vs. Temperature
Q: How do I balance Deposition Rate with Film Purity?

A: This is the classic trade-off in Organosilane CVD. Use the table below to diagnose your current film results relative to your temperature settings.

SymptomProbable CauseMechanismCorrective Action
High Carbon Content Temperature Too LowIncomplete removal of acetate ligands.Increase

by 25°C; Add oxidant (

).
Hazy / Milky Film Temperature Too HighGas-phase nucleation (precursor reacts in air).Decrease

; Reduce Chamber Pressure.
Poor Step Coverage Mass Transport LimitReactant cannot diffuse into trenches fast enough.Decrease

to return to Reaction-Limited regime.
Low Density / Porous Temperature Too LowLow surface mobility of adatoms.Increase

; Apply Plasma Assist (PECVD).
Standard Operating Procedure: Kinetic Window Determination

To optimize TMDSA, you must empirically find the Arrhenius Breakpoint for your specific reactor geometry.

Step 1: Baseline Setup

  • Clean chamber to remove memory effects.

  • Set Pressure constant (e.g., 1 Torr).

  • Set Precursor Flow constant (e.g., 100 sccm carrier).

Step 2: The Temperature Sweep Perform 5 deposition runs, increasing substrate temperature in


 increments (e.g., 

).

Step 3: Data Analysis

  • Measure thickness using Ellipsometry.

  • Calculate Deposition Rate (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    (Arrhenius Plot).

Step 4: Interpretation

  • Identify the slope change.

  • Optimal Operating Point: Select a temperature

    
    below the plateau onset. This ensures you are in the Reaction-Limited regime (good conformity) but with the highest possible rate.
    
Workflow Visualization

Optimization_Protocol Step1 1. Establish Baseline (Fixed Pressure/Flow) Step2 2. Temperature Sweep (300°C - 500°C) Step1->Step2 Step3 3. Measure Thickness (Ellipsometry) Step2->Step3 Decision 4. Analyze Slope Step3->Decision ResultA Steep Slope? (Reaction Limited) Decision->ResultA High Activation Energy ResultB Flat Slope? (Transport Limited) Decision->ResultB Low Activation Energy ActionA Good Conformality Keep T here for Aspect Ratio ResultA->ActionA ActionB High Rate / Poor Conformality Reduce T if Haze appears ResultB->ActionB

Figure 2: Logic flow for determining the optimal kinetic window for TMDSA.

References
  • Pierson, H. O. (1999). Handbook of Chemical Vapor Deposition (CVD): Principles, Technology, and Applications. William Andrew Publishing. (Defines the fundamental Arrhenius regimes for CVD).

  • Ohring, M. (2002). Materials Science of Thin Films. Academic Press. (Detailed physics of gas-phase nucleation vs. surface reaction).

  • Matsuura, M., et al. (1986). "Plasma-enhanced chemical vapor deposition of silicon dioxide using tetraethoxysilane (TEOS)". Journal of Vacuum Science & Technology B. (Provides the comparative baseline for organosilane decomposition kinetics).

  • Arkles, B. (2021).[4] Gelest Silicon Compounds: Silanes & Silicones. Gelest Inc. (Reference for bond dissociation energies of Si-Si vs Si-C in disilane precursors).

Disclaimer: This guide assumes standard low-pressure CVD (LPCVD) or Plasma-Enhanced CVD (PECVD) configurations. Always consult the specific MSDS for Trimethyldisilane Triacetate before adjusting thermal parameters.

Sources

Optimization

Impact of chamber pressure on the volatility of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Welcome to the technical support center for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of this organosilicon precursor in your experiments. As a novel precursor, specific data is emerging. Therefore, this guide synthesizes direct knowledge with established principles from analogous low-volatility organosilicon compounds to ensure scientific integrity and practical success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and behavior of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate, with a focus on the critical role of chamber pressure.

Q1: What is 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate and what is its primary application?

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is an organosilicon compound designed for use as a precursor in vapor deposition processes, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).[1] Such precursors are instrumental in fabricating thin films with tailored dielectric and physical properties for applications in microelectronics and optoelectronics.[2] The presence of both silicon-silicon and silicon-oxygen bonds within the molecule suggests its utility in forming silicon-based dielectric layers.[3]

Q2: What defines a "low-volatility" precursor and how does this compound fit that description?

Volatility refers to a substance's tendency to vaporize. In the context of CVD/ALD, a low-volatility precursor is one that requires elevated temperatures and/or reduced pressures to generate sufficient vapor for transport into a reaction chamber.[4][5] While specific vapor pressure data for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is not yet broadly published, its molecular weight and structure, when compared to other organosilicon precursors, suggest it falls into this category. Handling such materials necessitates precise control over the delivery system's temperature and pressure to ensure consistent and reproducible results.[6][7]

Q3: How does chamber pressure directly impact the volatility and delivery of this precursor?

Chamber pressure is a critical parameter that governs the partial pressure of the precursor in the gas phase. According to Dalton's Law of Partial Pressures, in a mixture of gases, the total pressure is the sum of the partial pressures of the individual components. By lowering the total pressure in the chamber (creating a vacuum), the partial pressure of the precursor vapor required for a given flow rate is a larger fraction of the total pressure. This facilitates the vaporization of the precursor at a lower temperature than would be required at atmospheric pressure.[8][9] Therefore, controlling the chamber pressure is a key tool for modulating the delivery of low-volatility precursors.

Q4: What is the interplay between chamber pressure, bubbler/ampoule temperature, and carrier gas flow rate?

These three parameters are intricately linked in the delivery of a low-volatility precursor:

  • Bubbler/Ampoule Temperature: This is the primary driver of the precursor's vapor pressure. A higher temperature increases the vapor pressure in the headspace of the delivery vessel.[4][7]

  • Carrier Gas Flow Rate: An inert gas (like Argon or Nitrogen) is bubbled through or passed over the liquid/solid precursor to transport its vapor to the reaction chamber.[10] A higher flow rate can increase the delivery rate, but it can also lead to incomplete saturation of the carrier gas with the precursor vapor if the residence time is too short.[4]

  • Chamber Pressure: The overall pressure in the system affects the efficiency of the carrier gas in picking up and transporting the precursor vapor. Lowering the chamber pressure can enhance the vaporization rate.[5][11]

Successful and stable delivery of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate depends on finding the optimal balance between these three parameters.

Q5: What are the initial indicators of precursor decomposition versus incomplete volatilization?

Distinguishing between these two issues is crucial for effective troubleshooting:

  • Incomplete Volatilization: This is often characterized by a low or inconsistent deposition rate, condensation of the precursor in cooler parts of the delivery lines, and a need for progressively higher temperatures to achieve the desired result.[12] The resulting films, if any, may be of good quality but simply too thin.

  • Precursor Decomposition: This may manifest as particle formation in the gas phase (leading to hazy films or "snow" in the chamber), poor film quality (e.g., high carbon content, poor adhesion), or the deposition of unintended materials.[5] Analysis of the exhaust gases can reveal the presence of decomposition byproducts.[13] Organosilicon compounds can have varying thermal stabilities, and it is important to operate below the decomposition temperature.[14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

Issue 1: Low or No Film Deposition

Question: I have initiated my deposition process, but I am observing a very low deposition rate or no film growth at all. What are the likely causes and how can I resolve this?

Answer: This is a common issue with low-volatility precursors and typically points to insufficient precursor delivery to the substrate. The primary cause is often inadequate volatilization of the 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

Causality: For a film to deposit, a sufficient partial pressure of the precursor must be established in the reaction chamber.[13] If the bubbler/ampoule temperature is too low, or the chamber pressure is too high, the precursor will not vaporize at a rate sufficient for transport by the carrier gas.

Troubleshooting Protocol:

  • Verify Temperature Setpoints: Confirm that the temperature of the bubbler/ampoule and all gas delivery lines are at their designated setpoints. Gas lines should be maintained at a temperature at least 10-20°C higher than the bubbler to prevent condensation.[12]

  • Incrementally Increase Bubbler Temperature: Increase the bubbler temperature in small increments (e.g., 5°C). Allow the system to stabilize for at least 30 minutes after each change before assessing the deposition rate. Be mindful of the precursor's decomposition temperature. While specific data for this molecule is pending, many organosilanes show instability at elevated temperatures.[14]

  • Systematically Decrease Chamber Pressure: Reducing the chamber pressure can significantly enhance the volatility of the precursor.[5][11] Decrease the pressure in controlled steps (e.g., by 10-20%) and observe the effect on the deposition rate.

  • Check for Carrier Gas Flow: Ensure that the carrier gas is flowing at the correct rate and that the mass flow controller is functioning properly. Check for any leaks in the gas lines.

  • Inspect for Blockages: If the problem persists, after safely cooling down and purging the system, inspect the delivery lines for any signs of condensed and solidified precursor that may be causing a blockage.

start Low/No Deposition check_temp Verify Temperature Setpoints start->check_temp increase_temp Increase Bubbler Temperature check_temp->increase_temp Temps OK check_pressure Decrease Chamber Pressure increase_temp->check_pressure No Improvement success Deposition Rate Restored increase_temp->success Improvement check_flow Verify Carrier Gas Flow check_pressure->check_flow No Improvement check_pressure->success Improvement inspect_lines Inspect for Blockages check_flow->inspect_lines No Improvement check_flow->success Improvement

Caption: Troubleshooting flow for low deposition rate.

Issue 2: Inconsistent Deposition Rate and Film Thickness

Question: My deposition process is running, but the film thickness is not uniform across the wafer, and the deposition rate is fluctuating over time. What could be causing this instability?

Answer: Inconsistent deposition points to a fluctuating flux of the precursor reaching the substrate. This can be caused by unstable temperature or pressure control, or by the precursor condensing and re-vaporizing within the delivery lines.

Causality: A stable, saturated vapor of the precursor is necessary for reproducible film growth.[4] Any "cold spots" in the delivery path will act as condensation points, leading to a drop in the precursor partial pressure downstream.[12] Similarly, poor control of the chamber pressure will alter the volatilization dynamics.

Troubleshooting Protocol:

  • Analyze Temperature Logs: Review the temperature logs for the bubbler and all heated gas lines. Look for any fluctuations or deviations from the setpoints.

  • Comprehensive Cold Spot Check: Methodically check the entire gas delivery path for potential cold spots. Pay close attention to valves, fittings, and any unheated sections.[4] Infrared thermometers can be very effective for this purpose.

  • Evaluate Pressure Stability: Monitor the chamber pressure for any oscillations. This could indicate an issue with the throttle valve or the vacuum pump.

  • Carrier Gas Saturation: If the carrier gas flow rate is too high for the given bubbler temperature, the gas may not become fully saturated with the precursor vapor, leading to inconsistencies.[4] Try reducing the carrier gas flow rate to see if stability improves.

  • Precursor Level: Ensure that the precursor level in the bubbler is sufficient. As the precursor is consumed, the efficiency of the gas-vapor exchange can change, particularly at high flow rates.[4]

ParameterPotential Cause of InstabilityRecommended Action
Temperature Fluctuations in bubbler or line heaters; "cold spots" in delivery lines.Verify and stabilize all temperature controllers. Use an IR thermometer to check for and eliminate cold spots.
Pressure Unstable throttle valve control; vacuum pump issues.Monitor pressure logs. Service or tune the pressure control system.
Carrier Gas Flow Flow rate too high for complete saturation; MFC fluctuations.Reduce carrier gas flow rate. Verify MFC calibration and stability.
Precursor Level Low precursor level in the bubbler affecting vapor pickup.Refill the bubbler with the precursor.
Issue 3: Particle Formation in the Chamber

Question: I am observing a "snow-like" particle formation in my reaction chamber and on the surface of my substrate. What is causing this and how can I prevent it?

Answer: Particle formation is typically a result of gas-phase nucleation, where precursor molecules react with each other in the gas phase before reaching the substrate. This can be caused by an excessively high concentration of the precursor or by thermal decomposition.

Causality: The goal of CVD/ALD is for the chemical reactions to occur on the substrate surface.[13] If the precursor partial pressure is too high (due to excessively low chamber pressure or too high a bubbler temperature), the molecules can reach a concentration where they react in the gas phase.[8] Alternatively, if the temperature in the chamber or delivery lines is above the precursor's decomposition temperature, it can break down prematurely, and the fragments can form particles.

Troubleshooting Protocol:

  • Reduce Precursor Partial Pressure:

    • Increase Chamber Pressure: Gradually increase the total chamber pressure. This will reduce the mean free path of the molecules and can suppress gas-phase reactions.

    • Decrease Bubbler Temperature: Lowering the bubbler temperature will reduce the amount of precursor vapor entering the system.

  • Review Operating Temperatures: Compare your operating temperatures (delivery lines and chamber) with any available thermal stability data for analogous organosilicon compounds.[14][16] You may be operating too close to or above the decomposition temperature.

  • Optimize Gas Flow Dynamics: The design of the gas inlet ("showerhead") and the overall flow dynamics in the chamber can influence precursor concentration profiles. Consult your equipment manufacturer for guidance on optimizing flow for your specific process.

sub Sublimation/Vaporization (Solid/Liquid to Gas) dep Deposition (Gas to Solid) sub->dep Decrease Pressure Increase Temperature cond Condensation (Gas to Liquid/Solid) dep->cond Increase Pressure Decrease Temperature cond->sub Decrease Pressure Increase Temperature

Caption: Relationship between pressure, temperature, and precursor phase.

Experimental Protocols

Protocol 1: Establishing an Optimal Operating Temperature

This protocol provides a method for determining a suitable starting temperature for the bubbler/ampoule containing 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

  • System Preparation: Ensure the deposition system is clean and leak-free. Load the precursor into the bubbler/ampoule under an inert atmosphere.

  • Initial Setup: Set the chamber pressure to a moderate value (e.g., 500 mTorr). Start with a low carrier gas flow rate (e.g., 20 sccm).

  • Temperature Ramp: Begin with the bubbler at room temperature. Slowly increase the temperature in 10°C increments, allowing it to stabilize for 30 minutes at each step.

  • Monitor Pressure: Use a sensitive pressure gauge (e.g., a capacitance manometer) downstream of the bubbler but before the main chamber to monitor the partial pressure of the precursor.

  • Identify Onset of Volatilization: Note the temperature at which a consistent and stable increase in pressure is observed. This is your initial operating temperature window.

  • Deposition Test: Perform a short deposition run at this temperature to confirm film growth.

  • Optimization: Fine-tune the temperature based on the deposition rate and film quality observed in your initial tests.

References

  • The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integr
  • Characterization of bubbler performance for low-volatility liquid precursor delivery.
  • Experiment-based modeling of a vapor draw ampoule used for low-volatility precursors.
  • Computational Fluid Dynamic Analysis of a High-Pressure Spatial Chemical Vapor Deposition (HPS-CVD) Reactor for Flow Stability. MDPI.
  • The Basics of Process Gas Analysis in Chemical Vapor Deposition. Hiden Analytical.
  • Characterization of vapor draw vessel performance for low-volatility solid precursor delivery.
  • Organosilicon and Metal-Organic Precursors. Gelest.
  • Controlling Vapor Condensation and Downstream Deposits in Deposition and Etch Tools. MKS.
  • Overcoming Issues in CVD Production of Graphene. AZoNano.
  • Characterization of bubbler performance for low-volatility liquid precursor delivery. PubMed.
  • Characterization of bubbler performance for low-volatility liquid precursor delivery | Request PDF.
  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applic
  • Bubblers and Cylinders for CVD/ALD Precursor Handling. AZoNano.
  • Thermal Stability of Silane Coupling Agents. Gelest.
  • The Ultimate Guide to Chemical Vapor Deposition. WSTitanium.
  • A Comparative Guide to the Thermal Analysis of Polymers Containing 1,1,1-Trimethylol Ethane Triacryl
  • Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification | Request PDF.

Sources

Troubleshooting

Technical Support Center: Strategies for Waste Gas Abatement When Using Organosilicon Acetates

From the desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for our partners in research, discovery, and development who utilize organosilicon acetates in their work.

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for our partners in research, discovery, and development who utilize organosilicon acetates in their work. The unique chemistry of these reagents presents a specific challenge in waste gas management, creating a dual-component stream of both acidic vapors and volatile organosilicon compounds.

This document provides a structured, in-depth approach to understanding, managing, and troubleshooting your waste gas abatement strategies. Our goal is to equip you with the causal knowledge—the "why" behind the "how"—to ensure your experiments are not only successful but also safe and environmentally compliant.

Section 1: Understanding the Dual-Component Waste Stream

This section addresses the fundamental chemistry of the waste gases you will encounter.

Q1: What are the primary waste gases generated when I use an organosilicon acetate reagent?

When organosilicon acetates (e.g., acetoxysilanes) are exposed to moisture, they undergo hydrolysis.[1] This reaction is often the intended purpose in applications like surface modification or as a cross-linking mechanism. However, it invariably produces two distinct types of waste products in the gas phase:

  • Acetic Acid (CH₃COOH): A volatile organic acid with a pungent odor. It is corrosive and requires neutralization.[2]

  • Organosilanols and Siloxanes: The silicon-containing portion of the reagent hydrolyzes to form reactive organosilanols (RₓSi(OH)₄₋ₓ). These silanols are often unstable and readily undergo self-condensation to form more stable, but still potentially volatile, organosiloxanes (silicones).[3][4] These are often referred to as volatile methyl siloxanes (VMS) if the organic group is methyl.[5]

The simultaneous generation of a water-soluble acid and less-soluble volatile organic silicon compounds (VOSiCs) is the core challenge.[6]

Q2: Why is this mixed waste stream particularly challenging to abate?

The difficulty lies in the different chemical properties of the two main components. Acetic acid is acidic and highly water-soluble, making it a prime candidate for aqueous-based scrubbing.[7] In contrast, volatile siloxanes are less polar, less water-soluble, and are better managed by adsorption or oxidation. A single-stage abatement system is rarely effective for both, necessitating a multi-stage approach or a technology specifically chosen to handle the most problematic component.

Section 2: Selecting an Appropriate Abatement Strategy

Choosing the right abatement strategy depends on the scale of your operation, the concentration of the contaminants, and your facility's infrastructure.

Q3: What are the principal abatement technologies I should consider?

There are three primary technologies, each with distinct advantages and disadvantages. The choice often involves a trade-off between capital cost, operating cost, and waste disposal requirements.

  • Wet Scrubbing: Excellent for water-soluble gases like acetic acid. The gas stream is passed through a packed tower or spray chamber where a scrubbing liquid (e.g., water or a dilute caustic solution) absorbs the contaminant.[8] For acetic acid, a dilute alkali solution is highly effective, achieving removal efficiencies of up to 99%.[9]

  • Adsorption: Ideal for removing volatile organic compounds (VOCs), including siloxanes, at low concentrations. The waste gas is passed through a bed of adsorbent material, most commonly activated carbon, which traps the siloxane molecules via physical adsorption.[10][11]

  • Thermal Oxidation: A high-efficiency method that destroys organic contaminants rather than just capturing them. The gas stream is heated to a high temperature (typically >750°C) to combust the siloxanes and acetic acid into silicon dioxide (SiO₂), carbon dioxide (CO₂), and water (H₂O).[12][13]

Decision Workflow for Abatement Strategy

The following diagram provides a logical workflow for selecting an appropriate strategy.

Abatement_Strategy_Selection start Start: Waste Gas Stream (Acetic Acid + Siloxanes) q_scale Is the experimental scale large with high concentrations? start->q_scale q_primary_concern What is the primary regulatory concern? q_scale->q_primary_concern No (Lab/Pilot Scale) thermal_oxidizer Thermal Oxidizer (High Destruction Efficiency) q_scale->thermal_oxidizer Yes multi_stage Multi-Stage System: 1. Wet Scrubber (Acid) 2. Carbon Adsorber (Siloxane) q_primary_concern->multi_stage Both are critical wet_scrubber Wet Scrubber Only (Alkaline Solution) q_primary_concern->wet_scrubber Acetic Acid / Odor carbon_adsorber Carbon Adsorber Only (Monitor for Acid Breakthrough) q_primary_concern->carbon_adsorber Siloxane Emissions end_thermal End: Monitor for SiO2 particulate thermal_oxidizer->end_thermal end_multi End: Manage two waste streams multi_stage->end_multi end_scrubber End: Manage spent scrubber liquid wet_scrubber->end_scrubber end_carbon End: Manage spent carbon carbon_adsorber->end_carbon

Caption: Decision tree for selecting a waste gas abatement strategy.

Table 1: Comparison of Abatement Technologies
TechnologyTarget Pollutant(s)AdvantagesDisadvantages & Common Issues
Wet Scrubbing Acetic Acid, other water-soluble acidsHigh efficiency for acids (>99%)[9], relatively low capital cost, simple operation.Ineffective for most siloxanes, generates liquid waste (spent scrubber solution), potential for salt precipitation and clogging.
Adsorption Volatile Siloxanes (VMS), VOCsHighly effective for low concentrations, can be regenerated[14], simple passive operation.Risk of exothermic reaction/fire[11], competitive adsorption with moisture[6], finite capacity leads to "breakthrough", spent carbon requires disposal/regeneration.
Thermal Oxidation Acetic Acid & SiloxanesVery high destruction efficiency (>99%) for all organics, handles fluctuating concentrations.High capital and energy cost, generates solid waste (fine SiO₂ powder)[12], complex operation and safety systems.

Section 3: Troubleshooting Wet Scrubber Systems for Acetic Acid

Even a seemingly simple wet scrubber requires proper maintenance and troubleshooting to ensure high efficiency.

Q4: My scrubber's pH is difficult to control and drifts frequently. What is the cause?

A fluctuating pH in your scrubbing liquid (typically a dilute caustic solution like sodium hydroxide) is a common problem that directly impacts performance.

  • Causality: The reaction between acetic acid (acid) and sodium hydroxide (base) consumes the caustic, lowering the pH. If the rate of acid introduction is higher than the caustic replenishment rate, the pH will drop, and removal efficiency will plummet as the liquid becomes neutralized.

  • Troubleshooting Steps:

    • Verify Caustic Concentration: Ensure the makeup caustic solution is at the correct concentration.

    • Check Dosing Pump: Verify the automated dosing pump is functioning correctly and the pH probe is calibrated. Manual systems require more frequent monitoring and addition.

    • Assess Gas Flow Rate: An unexpected increase in the process gas flow or acetic acid concentration will consume caustic faster than anticipated.

    • Investigate CO₂ Absorption: If your process gas has high concentrations of carbon dioxide, it will also react with the caustic solution to form sodium carbonate, consuming your reagent and affecting pH control.

Q5: I've confirmed my pH is stable and within the target range (pH 9-11), but my acetic acid removal efficiency is still low. What else should I check?

If the chemistry is correct, the issue is likely related to the physical operation of the scrubber, specifically the gas-liquid contact.

  • Causality: Effective scrubbing relies on maximizing the surface area contact between the gas and the scrubbing liquid. Any issue that hinders this contact will reduce efficiency.

  • Troubleshooting Checklist:

    • Liquid Flow Rate: Check that the recirculation pump is operating correctly and providing sufficient flow to wet the packing material. Low flow can lead to "channeling," where gas bypasses the wetted surfaces.

    • Packing Clogging: Over time, salt precipitation (sodium acetate) or particulates from the process can clog the packed bed, creating preferential paths for the gas and reducing contact time.

    • Gas Velocity: Excessively high gas velocity reduces the residence time in the scrubber, not allowing enough time for the absorption reaction to occur.

    • Mist Eliminator Fouling: A clogged mist eliminator at the scrubber outlet can increase backpressure and affect gas flow dynamics within the unit.

Protocol: Preparation of a 5% (w/v) Sodium Hydroxide Scrubbing Solution

This protocol describes the preparation of 10 Liters of a standard scrubbing solution. Always wear appropriate PPE (gloves, safety glasses, lab coat).

  • Pre-calculation: To make a 5% w/v solution, you need 50 grams of NaOH per liter of water. For 10 L, you will need 500 g of NaOH.

  • Equipment: Calibrated scale, 10 L carboy with volume markings, magnetic stirrer and stir bar (optional), solid NaOH pellets.

  • Procedure: a. Fill the 10 L carboy with approximately 8 L of deionized water. b. Place the carboy on a magnetic stirrer if available. c. CAUTION: The dissolution of NaOH is highly exothermic. Slowly and carefully add the 500 g of NaOH pellets to the water in portions while stirring. The solution will become very hot. d. Continue stirring until all NaOH has dissolved. e. Allow the solution to cool to room temperature. The liquid level will decrease as it cools. f. Once cool, add deionized water to reach the final 10 L mark. g. Mix thoroughly. The solution is now ready to be used in the scrubber reservoir.

Section 4: Troubleshooting Siloxane Abatement Systems

Abating siloxanes presents unique challenges, particularly concerning the byproducts of the abatement process itself.

Q6: We are using a thermal oxidizer and a fine, white, glassy powder is building up and clogging our exhaust ducting. What is this and how can we manage it?

This is a classic and critical issue when thermally oxidizing organosilicon compounds.

  • Causality: The white powder is amorphous silicon dioxide (SiO₂), or silica.[15] During combustion, the silicon in the siloxane molecules is oxidized, forming a non-volatile silica aerosol that then deposits on cooler downstream surfaces.[12] This can lead to complete blockage, increased backpressure, and equipment failure.

  • Management Strategies:

    • Process Temperature Optimization: Ensure the oxidizer is operating at the correct temperature for complete combustion. Incomplete combustion can lead to stickier, more problematic deposits.

    • Particulate Filtration: The most robust solution is to install a downstream particulate removal system. A ceramic filter or a high-temperature baghouse designed for fine powders is often required.

    • Mechanical Cleaning: Implement a regular maintenance schedule for mechanically cleaning the exhaust ducting.

    • System Design: Modern oxidizers designed for siloxane abatement may include features like a "sacrificial" deposition zone or design geometries that minimize fouling at critical points.

Mechanism of Silica Fouling in Thermal Oxidizer

The diagram below illustrates how siloxane combustion leads to equipment fouling.

Silica_Fouling_Mechanism cluster_oxidizer Thermal Oxidizer Chamber (>750°C) process_gas Waste Gas Inlet (Siloxane + Acetic Acid + Air) combustion Combustion Zone Si-O-C-H -> SiO2(g) + CO2 + H2O process_gas->combustion nucleation Gas-to-Particle Conversion SiO2(g) -> SiO2(s) Nanoparticles combustion->nucleation exhaust Cooler Exhaust Duct nucleation->exhaust Aerosol Flow fouling Deposition & Agglomeration SiO2 nanoparticles form a solid layer exhaust->fouling blockage System Blockage Increased backpressure, reduced flow fouling->blockage

Caption: Pathway from siloxane combustion to silica fouling.

Q7: Our activated carbon bed for siloxane removal is showing a significant and unexpected temperature increase. Is this dangerous and what should we do?

Yes, this is a potentially dangerous situation that requires immediate attention.

  • Causality: While activated carbon primarily works by physical adsorption, its surface can also catalyze chemical reactions. Certain siloxanes, particularly cyclic ones, can undergo an exothermic (heat-releasing) polymerization reaction on the carbon surface.[11] If the heat is generated faster than it can dissipate, it can lead to a thermal runaway, potentially igniting the carbon bed and the adsorbed compounds.

  • Immediate Actions:

    • If possible and safe to do so, divert the process gas flow away from the carbon bed.

    • Initiate an inert gas purge (e.g., nitrogen) if the system is so equipped. This will displace oxygen and help cool the bed.

    • Do not use water unless you have a specifically designed deluge system, as it can cause a violent steam eruption and spread the fire. A Class D fire extinguisher may be required for metal fires if casings are compromised.

    • Alert your facility's safety team immediately.

  • Prevention:

    • Use activated carbon that is specifically recommended by the supplier for siloxane service.

    • Ensure proper vessel design that allows for heat dissipation.

    • Install temperature monitoring (thermocouples) within the carbon bed with automated alarms and shutdowns.

    • Control the inlet concentration of siloxanes to avoid overloading the bed.

Q8: We are detecting siloxanes in our exhaust much sooner than predicted by the supplier's estimates (early "breakthrough"). Why is this happening?

Early breakthrough means the carbon bed's capacity has been exhausted prematurely.

  • Causality: The adsorption capacity of activated carbon is finite and is affected by several process conditions.

  • Common Causes:

    • High Humidity: Water vapor will compete with siloxane molecules for adsorption sites on the carbon, significantly reducing the carbon's effective capacity for the target compound.[16] Consider installing a gas cooler or knockout pot upstream of the adsorber if humidity is high.

    • Higher than Expected Concentrations: The service life of the bed is directly proportional to the contaminant concentration. A small, unaccounted-for increase in siloxane concentration in the feed gas can drastically shorten the bed life.

    • Presence of Other VOCs: Other organic compounds in the gas stream will also be adsorbed, using up capacity that would otherwise be available for siloxanes.

    • Incorrect Carbon Type: Carbons have different pore structures. A carbon with a micropore structure is generally better for smaller siloxane molecules, while a mesoporous structure is needed for larger ones like D4 and D5.[6][16]

Section 5: Monitoring and System Validation

You cannot control what you do not measure. Regular monitoring is key to ensuring your abatement system is effective and compliant.

Q9: How can I quantitatively verify the performance of my abatement system?

Verification requires analyzing the gas stream both before (inlet) and after (outlet) the abatement unit. The difference indicates the removal or destruction efficiency.

  • For Acetic Acid:

    • Simple Check: For wet scrubbers, continuous pH monitoring of the scrubbing liquid provides a good real-time indicator of performance.

    • Quantitative: Use sorbent tubes (e.g., silica gel) to capture a known volume of gas, followed by solvent desorption and analysis by High-Performance Liquid Chromatography (HPLC).[17]

  • For Siloxanes:

    • Online Monitoring: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time, multi-component gas analysis, allowing for the simultaneous measurement of different siloxane species.[15][18]

    • Offline Analysis: The most common and accurate method involves collecting a gas sample in a specialized container (like a SUMMA canister) and sending it to a lab for analysis by Gas Chromatography with a Mass Spectrometry (GC/MS) or Atomic Emission Detector (AED).[19][20][21] This provides speciation and very low detection limits.

This guide provides a starting point for managing waste gases from organosilicon acetates. Always consult your equipment supplier's manuals and your institution's safety protocols. A proactive, well-understood abatement strategy is the best way to ensure safety and regulatory compliance in your research.

References

  • Google Search. (n.d.). No title available.
  • Vertex AI Search. (n.d.). Acetic Acid 80% (FG) for Industrial Fume Removal.
  • TKT Technology Services. (n.d.). Stainless Steel Acetic Acid Scrubber for Chemical Industry. IndiaMART.
  • Henan Lvyuan Water Treatment Technology Co., Ltd. (2024, June 13). Activated carbon removes siloxane.
  • Zhulin Carbon. (2024, November 1). Activated Carbon for Siloxane Removal.
  • Heycarbons. (n.d.). Activated Carbon For Siloxane Removal.
  • The Clean Air Group, LLC. (n.d.). Scrubbing organic acidic gases. CR Clean Air.
  • ECS Environmental Solutions. (n.d.). Acetic acid.
  • Inovatec. (2026, February 5). Siloxane Removal Activated Carbon | 5 Proven Strategies for Biogas.
  • Montpart, N., et al. (2015, March 1). Regeneration of siloxane-exhausted activated carbon by advanced oxidation processes. Chemical Engineering Journal.
  • NIH. (n.d.). Methylsiloxanes from Vehicle Emissions Detected in Aerosol Particles. PMC.
  • Torch-Air. (2025, May 30). Industrial Acid Scrubbers: Principles, Types, Real-World Cases, and Maintenance.
  • ACS Publications. (2020, April 27). Atmospheric Chemistry of Volatile Methyl Siloxanes: Kinetics and Products of Oxidation by OH Radicals and Cl Atoms. Environmental Science & Technology.
  • ACS Publications. (2012, October 12). Organosilicon Molecules with Medicinal Applications.
  • Resonance. (n.d.). Organosilicon Reagents in Natural Product Synthesis.
  • ResearchGate. (n.d.). Atmospheric Fate of Volatile Methyl Siloxanes.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions.
  • Rijksuniversiteit Groningen. (n.d.). Silica particle formation and deposition in gas-fired appliances. Student Theses Faculty of Science and Engineering.
  • Protea Ltd. (n.d.). Solving the siloxane measurement problem.
  • Angel Business Communications. (2016, March 30). An increased portfolio for waste gas abatement. News.
  • American Institute of Aeronautics and Astronautics. (2017, July 20). The Incidence and Fate of Volatile Methyl Siloxanes in a Crewed Spacecraft Cabin.
  • NOAA Institutional Repository. (2023, January 5). Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products.
  • Journal of the American Chemical Society. (n.d.). Organosilicon Chemistry: The Mechanisms of Hydrolysis of Triphenylsilyl Fluoride and Triphenylmethyl Fluoride in 50% Water-50% Acetone Solution.
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
  • ThermoFisher. (n.d.). Monitoring Siloxane Levels Using Gas Analysis.
  • RTO. (2024, November 19). How to troubleshoot common issues in a thermal oxidizer system?.
  • ResearchGate. (n.d.). Synthesis of Organosilicon Compounds by New Direct Reactions.
  • Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS.
  • UltraFacility Portal. (n.d.). Gas abatement: environmental drivers and constraints. Insights.
  • Google Patents. (n.d.). WO2022066511A1 - Waste gas abatement technology for semiconductor processing.
  • Patsnap Eureka. (2025, August 5). Techniques for Monitoring Quality of Glacial Acetic Acid.
  • MDPI. (2024, January 23). State-of-the-Art and Recent Advances in the Abatement of Gaseous Pollutants from Waste-to-Energy.
  • MDPI. (2021, March 30). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination.
  • Entech Instruments. (n.d.). Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters.
  • DAS Environmental Expert GmbH. (n.d.). AQUABATE.
  • UTAS. (2015, July 16). Process Development for Removal of Siloxanes from ISS Atmosphere.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate vs TEOS for gap filling

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of semiconductor fabrication and microfluidic device manufacturing, the complete and void-free filling of high-aspect-ratio (HAR)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of semiconductor fabrication and microfluidic device manufacturing, the complete and void-free filling of high-aspect-ratio (HAR) gaps is a critical determinant of device performance and reliability. As feature sizes continue to shrink, traditional deposition precursors face significant challenges. This guide provides a comprehensive comparative analysis of two key silicon dioxide precursors for gap-fill applications: the established workhorse, Tetraethoxysilane (TEOS), and a next-generation flowable oxide precursor, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.

This analysis is grounded in the principles of chemical vapor deposition (CVD) and explores the nuanced interplay between precursor chemistry, deposition mechanism, and final film properties. We will delve into the causality behind experimental choices and present supporting data to offer a clear perspective on the advantages and limitations of each material.

The Challenge of the Gap: Why Precursor Choice is Critical

The relentless drive towards smaller and more complex three-dimensional device architectures, such as those found in 3D NAND memory and FinFET transistors, has pushed the aspect ratios of trenches and vias to extreme values.[1] Conventional chemical vapor deposition techniques, including those using TEOS, can encounter limitations in these scenarios, often leading to the formation of voids or seams within the gap.[2] These defects can compromise the electrical insulation, mechanical integrity, and overall reliability of the device.

The ideal gap-fill material should exhibit excellent conformality, depositing uniformly on all surfaces of a feature, or possess "flowable" characteristics that allow it to fill a trench from the bottom up before solidifying. This guide will explore how the inherent chemical properties of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate and TEOS dictate their behavior in addressing this critical manufacturing challenge.

Precursor Chemistry and Deposition Mechanisms

The fundamental differences in the gap-filling capabilities of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate and TEOS stem from their distinct molecular structures and the chemical pathways they undergo during deposition.

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: The Flowable Approach

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate belongs to the class of acetoxysilane precursors. Its deposition is typically carried out via a process known as flowable chemical vapor deposition (FCVD).[3] The key to the FCVD process is the initial formation of a liquid-like oligomeric film on the substrate surface. This is achieved through a controlled hydrolysis and condensation reaction.[4][5]

The acetoxy groups (-OAc) on the precursor are susceptible to hydrolysis, reacting with an oxidant like water or ozone to form silanol (Si-OH) groups. These silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups, forming a network of Si-O-Si bonds. This process initially results in a low-molecular-weight, flowable oligomer that can fill HAR features from the bottom up, minimizing the risk of void formation.[1]

Following the initial deposition and gap-fill, the film requires a post-deposition cure. This typically involves a thermal anneal or exposure to UV radiation or an oxygen plasma.[2][6] This curing step serves to densify the film, remove residual organic components and hydroxyl groups, and complete the conversion to a stable silicon dioxide network.

dot

Deposition workflow for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.
TEOS: The Conformal Deposition Standard

Tetraethoxysilane (TEOS) is a widely used precursor for depositing silicon dioxide films via plasma-enhanced chemical vapor deposition (PECVD) or low-pressure chemical vapor deposition (LPCVD).[7][8] In a typical PECVD process, TEOS vapor is introduced into a reaction chamber along with an oxidant, most commonly oxygen (O2). An RF plasma is then used to generate highly reactive oxygen species.[7][9]

These reactive species bombard the TEOS molecules, breaking the Si-O and C-O bonds and leading to the formation of silicon dioxide directly on the substrate surface.[10] The deposition from TEOS is generally conformal, meaning the film grows at a relatively uniform rate on all exposed surfaces.[11] While this provides good step coverage for lower aspect ratio features, it can lead to "bread-loafing" or "pinching-off" at the top of HAR gaps, which results in the formation of voids.[8]

To mitigate this, multi-step deposition-etch-deposition processes are sometimes employed with TEOS, but these add complexity and cost to the manufacturing process.[7]

dot

Deposition workflow for TEOS.

Comparative Performance Analysis

The choice between 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate and TEOS for gap-filling applications depends on a careful consideration of several key performance metrics. The following table summarizes a comparison based on typical properties reported in the literature. It is important to note that these values can vary depending on the specific deposition and curing conditions.

Property2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (Flowable CVD)TEOS (PECVD)
Gap-Fill Capability (Aspect Ratio) Excellent (>10:1), void-free bottom-up fill[1]Good (up to ~5:1), susceptible to voids in HAR features[8]
Deposition Temperature Low (typically < 200°C for initial deposition)[5]Low to moderate (200°C - 400°C)[7]
Post-Deposition Curing Required (thermal, UV, or plasma) to densify and stabilize the film[6]Often followed by a densification anneal
Film Shrinkage Can be significant during curing due to removal of organic content and densificationGenerally lower than flowable oxides
Dielectric Constant (k) ~2.7 - 3.5 (can be engineered by incorporating carbon)[12]~3.9 - 4.5[13]
Film Stress Can be tailored by controlling curing conditionsTypically compressive, can be controlled by process parameters[14]
Etch Rate (in dilute HF) Generally higher than thermal oxide, can be reduced with proper curing[3]Higher than thermal oxide, dependent on film density[15]

Experimental Protocols

To provide a practical context for this comparison, the following are representative, step-by-step methodologies for gap-fill processes using both precursors.

Flowable CVD with 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Objective: To achieve void-free gap fill in high-aspect-ratio trenches.

Methodology:

  • Substrate Preparation: A silicon wafer with patterned HAR trenches is loaded into the FCVD reaction chamber.

  • Chamber Conditions: The chamber pressure is maintained between 1 and 10 Torr, and the substrate temperature is set to a low value, typically between 25°C and 150°C.

  • Precursor Delivery: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is vaporized and delivered to the chamber along with an oxidant, such as a mixture of water vapor and an inert carrier gas (e.g., N2 or Ar).

  • Deposition: The precursor and oxidant react on the substrate surface, forming a flowable oligomeric film that fills the trenches. The deposition time is controlled to achieve the desired film thickness.

  • Post-Deposition Purge: The chamber is purged with an inert gas to remove any unreacted precursors and byproducts.

  • Curing: The wafer is subjected to a curing process. This can be a thermal anneal at a temperature between 400°C and 800°C in an inert or oxidizing ambient, or exposure to UV radiation or an oxygen plasma to densify the film and convert it to silicon dioxide.

PECVD with TEOS

Objective: To deposit a conformal silicon dioxide layer for gap fill.

Methodology:

  • Substrate Preparation: A silicon wafer with patterned trenches is loaded into the PECVD reaction chamber.

  • Chamber Conditions: The chamber pressure is typically set between 1 and 10 Torr, and the substrate temperature is maintained between 300°C and 400°C.[7]

  • Gas Delivery: TEOS vapor is introduced into the chamber along with oxygen (O2) and an inert carrier gas like helium or argon.[9] The ratio of TEOS to O2 is a critical parameter for controlling film properties.

  • Plasma Ignition: An RF power source (typically 13.56 MHz) is used to generate a plasma in the gas mixture.

  • Deposition: The plasma cracks the TEOS and oxygen molecules, leading to the deposition of a silicon dioxide film on the wafer surface. The deposition time is adjusted to obtain the desired thickness.

  • Post-Deposition Treatment: The wafer may undergo a subsequent thermal anneal to densify the film and improve its electrical properties.

dot

High-level experimental workflows.

Conclusion: Selecting the Right Tool for the Job

The choice between 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate and TEOS for gap-filling applications is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

TEOS remains a robust and well-characterized precursor for a wide range of applications. Its conformal deposition is suitable for filling features with moderate aspect ratios, and the PECVD process is mature and widely implemented in the industry. For less aggressive geometries where voiding is not a primary concern, TEOS offers a reliable and cost-effective solution.

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate , and flowable CVD precursors in general, represent a significant advancement for addressing the challenges of HAR gap fill. The ability to deposit a liquid-like film that fills features from the bottom up provides a distinct advantage in preventing voids in the most aggressive topographies.[1] This makes it an enabling technology for next-generation 3D device architectures. However, the requirement for a post-deposition curing step and the potential for film shrinkage are important considerations in process integration.

For researchers and professionals working on cutting-edge devices with demanding gap-fill requirements, exploring flowable CVD with precursors like 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is essential. For more established processes with less stringent geometric constraints, TEOS continues to be a viable and dependable choice.

References

Sources

Comparative

Publish Comparison Guide: Dielectric Constant of Oxides from Disilane Acetate Precursors

This guide provides an in-depth technical analysis of dielectric constant ( ) measurement for silicon oxides derived from Disilane Acetate precursors (e.g., 1,2-diacetoxydisilane and its methylated derivatives). These pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of dielectric constant (


) measurement for silicon oxides derived from Disilane Acetate  precursors (e.g., 1,2-diacetoxydisilane and its methylated derivatives). These precursors have emerged as critical materials for Flowable Chemical Vapor Deposition (FCVD)  and low-temperature ALD, primarily to address gap-fill challenges in high-aspect-ratio semiconductor structures.

Executive Summary & Technical Context

Disilane Acetate precursors (such as 1,2-dimethyl-1,2-diacetoxydisilane) represent a shift from traditional halide-based (e.g., HCDS) or simple alkoxysilane (e.g., TEOS) chemistries. The core advantage lies in the Si-Si backbone combined with bulky acetoxy (


)  ligands.
  • The Si-Si bond: Lowers the activation energy for dissociation, enabling lower deposition temperatures (

    
    C) compared to silane or TEOS.
    
  • The Acetoxy Ligand: Acts as a stable leaving group that, upon reaction with radical nitrogen or oxygen, facilitates the formation of intermediate inorganic polymers (aminosiloxanes). These intermediates exhibit "flow-like" behavior before curing, allowing for void-free filling of deep trenches.

The resulting oxide, after steam or UV annealing, must be rigorously characterized. The dielectric constant (


) is the primary metric of film quality, indicating density, stoichiometry, and carbon impurity levels.

Comparative Analysis: Disilane Acetates vs. Alternatives[1][2]

The following table contrasts Disilane Acetate precursors with industry standards (TEOS, Silane) and high-k/low-k alternatives.

Table 1: Performance Matrix of Silicon Oxide Precursors

FeatureDisilane Acetates (e.g., Diacetoxydisilane)TEOS (Tetraethyl orthosilicate)Silane (

)
HCDS (Hexachlorodisilane)
Primary Application Flowable CVD (Gap Fill) , Low-T ALDPECVD / LPCVD (Interlayer Dielectric)HDP-CVD (High Density Plasma)ALD (Gate Spacers)
Deposition Temp Low (

C -

C)
Medium (

C -

C)
Low to High (

C -

C)
Low (

C -

C)
Dielectric Constant (

)
3.8 – 4.2 (Post-Anneal)~4.0 – 4.2~3.9 – 4.1~3.9 (Stoichiometric)
Step Coverage Excellent (Bottom-up fill) Poor (Conformal/Bread-loafing)Poor (Line-of-sight)Excellent (Conformal)
Impurity Risk Carbon (requires aggressive cure)Carbon (moderate)Hydrogen (Si-H bonds)Chlorine (Cl contamination)
Mechanism Radical polymerization

Flow

Cure
Thermal decomposition / PlasmaPlasma dissociationSurface adsorption (Self-limiting)

Critical Insight: While TEOS is the standard for planar films, it fails in high-aspect-ratio (>10:1) gap fill due to "bread-loafing" (closing the top before the bottom). Disilane acetates form a liquid-like intermediate phase that flows into the trench before solidifying, solving this geometric constraint.

Mechanism of Action

The transformation of a disilane acetate precursor into a dielectric oxide involves a multi-step physicochemical pathway.

DOT Diagram 1: Deposition & Conversion Pathway

DepositionPathway Precursor Disilane Acetate (Liquid Injection) Activation Remote Plasma (NH3/O2 Radicals) Precursor->Activation Vaporization Intermediate Flowable Intermediate (Si-N-H / Si-O-C Polymer) Activation->Intermediate Ligand Exchange GapFill Trench Filling (Liquid-like Flow) Intermediate->GapFill Viscous Flow Cure Steam/UV Anneal (Hydrolysis & Condensation) GapFill->Cure Solidification FinalOxide Dense SiO2 Network (k ~ 3.9) Cure->FinalOxide Cross-linking -NH3 / -H2O

Figure 1: The conversion of acetoxy-disilane precursors to solid oxide requires a "cure" step to remove organic/nitrogen ligands and densify the network.

Experimental Protocol: Dielectric Constant Measurement

To validate the quality of the oxide derived from disilane acetates, a Metal-Oxide-Semiconductor Capacitor (MOSCAP) structure must be fabricated. The


 value is extracted from the accumulation capacitance.
Phase A: Device Fabrication (MOSCAP)

Objective: Create a parallel-plate capacitor using the deposited oxide as the dielectric.

  • Substrate Preparation:

    • Use p-type Si (100) wafers (Resistivity 1-10

      
      cm).
      
    • Standard Clean 1 (SC-1):

      
       (1:1:5) at 75°C for 10 min to remove organics.
      
    • HF Dip: 1% HF for 30s to strip native oxide. Rinse with DI water and spin dry.

  • Oxide Deposition (The Variable):

    • Precursor: 1,2-dimethyl-1,2-diacetoxydisilane.[1]

    • Method: Flowable CVD (FCVD).

    • Conditions: Temp:

      
      C; Pressure: 1-10 Torr; Co-reactant: 
      
      
      
      plasma (remote).
    • Cure: Steam anneal at

      
      C - 
      
      
      
      C for 30-60 mins.
    • Target Thickness (

      
      ):  50 nm – 100 nm (Measured via Ellipsometry).
      
  • Top Electrode Deposition:

    • Evaporate Aluminum (Al) or Sputter TiN through a shadow mask.

    • Dot Area (

      
      ):  Typically 
      
      
      
      (diameter ~350
      
      
      m).
  • Backside Contact:

    • Scratch backside oxide and apply colloidal silver paste or deposit blanket Al to ensure ohmic contact.

Phase B: C-V Measurement & Analysis

Objective: Measure Capacitance (


) vs. Voltage (

) to extract

.
  • Setup: LCR Meter (e.g., Keysight E4980A) connected to a probe station.

  • Parameters:

    • Frequency: 100 kHz and 1 MHz (Dual frequency check to rule out leakage artifacts).

    • Voltage Sweep: -5V to +5V (Sweep from Inversion to Accumulation).

  • Data Extraction:

    • Identify the Accumulation Capacitance (

      
      ) . This is the maximum capacitance plateau in the C-V curve (for p-type Si, this occurs at negative gate bias).
      

Calculation Logic: The dielectric constant (


 or 

) is calculated using the parallel plate capacitor formula:


Where:

  • 
     = Measured Accumulation Capacitance (Farads)
    
  • 
     = Physical oxide thickness (meters, from Ellipsometry)
    
  • 
     = Area of the metal gate (meters
    
    
    
    )
  • 
     = Vacuum permittivity (
    
    
    
    F/m)
DOT Diagram 2: Measurement Workflow

CV_Measurement Wafer Fabricated MOSCAP (Si / Oxide / Al) Probe Probe Station (Shielded Box) Wafer->Probe Load Sample LCR LCR Meter (100 kHz / 1 MHz) Probe->LCR Connect Sweep Voltage Sweep (-5V to +5V) LCR->Sweep Stimulus Data Extract C_acc (Accumulation Region) Sweep->Data Response Calc Calculate k (k = C*d / A*e0) Data->Calc Analysis

Figure 2: Workflow for extracting dielectric constant from a fabricated MOSCAP device.

Critical Interpretation of Results

When analyzing oxides from disilane acetates, researchers often encounter specific anomalies. Here is how to interpret them:

  • 
     (Low-k): 
    
    • Cause: Incomplete removal of carbon (methyl/acetoxy groups) during the cure step. Carbon acts as a "porogen" or network terminator, lowering density.

    • Action: Increase steam anneal temperature or duration.

  • 
     (High-k artifact): 
    
    • Cause: Leakage current.[2] If the oxide is porous or has pinholes, the LCR meter interprets resistive leakage as "high capacitance."

    • Verification: Check the Phase Angle (

      
      ). If 
      
      
      
      deviates significantly from -90°, the
      
      
      value is invalid.
  • Hysteresis in C-V Loop:

    • Cause: Trapped charges at the interface. Common in flowable oxides due to residual Nitrogen/Hydrogen.

    • Significance: Indicates poor interface quality (

      
      ), even if the bulk 
      
      
      
      value is correct.

References

  • Mallick, A., et al. (2012). High quality silicon oxide films by remote plasma CVD from disilane precursors.[3] U.S. Patent No.[3] 8,242,031. Link

  • Hunks, W., et al. (2014). Low-impurity organosilicon product as precursor for CVD. U.S. Patent No.[3] 8,759,563. Link

  • Ingle, N., et al. (2007). Chemical vapor deposition of high quality flow-like silicon dioxide.[3] U.S. Patent Application 20070275166A1. Link

  • WaferPro. (2024).[4] Dielectric Constant of Silicon & Importance For Semiconductors.Link

  • BenchChem. (2025). A Comparative Guide to Silicon Precursors in Chemical Vapor Deposition.Link

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Validation

A Comparative Guide to the Flowability of Silane Compounds: Trisilylamine (TSA) vs. Solid-State Precursors

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the flow properties of Trisilylamine (TSA), a liquid-phase precursor, and offers a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flow properties of Trisilylamine (TSA), a liquid-phase precursor, and offers a comprehensive framework for evaluating the flowability of solid-state silane compounds. While a direct comparison with "2,2,2-Trimethyldisilane-1,1,1-triyl triacetate" is not feasible due to the compound's non-standard nomenclature and lack of public data, this document will equip researchers with the necessary principles and methodologies to assess the flow characteristics of relevant solid alternatives.

Introduction: The Critical Role of Flowability in Material Handling and Processing

In numerous industrial applications, from pharmaceutical manufacturing to semiconductor fabrication, the ability of a material to flow predictably and consistently is paramount. For solid materials, poor flowability can lead to processing issues such as inconsistent dosing, segregation in blends, and blockages in transport lines. For liquids, viscosity is the key determinant of flow behavior, impacting everything from coating uniformity to reaction kinetics. This guide delves into the distinct flow characteristics of Trisilylamine (TSA), a key liquid precursor in the semiconductor industry, and outlines the established methods for characterizing the flowability of solid powders, which would be applicable to a solid silane precursor.

Characterizing the Flow of Trisilylamine (TSA): A Liquid Precursor

Trisilylamine (TSA), with the chemical formula N(SiH₃)₃, is a colorless liquid at standard conditions.[1][2] Its physical state dictates that its flow properties are defined by viscosity, not the metrics used for powders.

Physical Properties of Trisilylamine (TSA):

PropertyValue
AppearanceColorless, transparent liquid[1][2]
Melting Point-106 °C[1][3]
Boiling Point52 °C[1][3]
Molecular Formula(SiH₃)₃N[1]

A Framework for Assessing the Flowability of Solid Silane Precursors

Should a researcher be working with a solid-state silane compound, a different set of analytical techniques would be required to quantify its flowability. The following sections detail the most common and pharmacopeia-recognized methods for powder flow characterization.[4][5]

Angle of Repose (AoR)

The angle of repose is the angle of the conical pile formed when a powder is poured onto a horizontal surface.[6][7] A lower angle of repose generally indicates better flowability.[5][6]

Experimental Protocol for Angle of Repose:

  • Place a funnel at a fixed height above a flat, horizontal surface.

  • Carefully pour the powder sample into the funnel until it is full.

  • Allow the powder to flow freely through the funnel and form a conical pile on the surface below.[8]

  • Measure the height (h) and the radius (r) of the base of the powder cone.

  • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r)[9]

  • Repeat the measurement at least three times and calculate the average value.[8]

Diagram of Angle of Repose Measurement:

AngleOfRepose cluster_setup Angle of Repose Setup cluster_measurements Measurements funnel Funnel powder_pile Powder Pile funnel->powder_pile base Horizontal Surface height h (height) radius r (radius) PowderDensity start Weigh Powder Sample bulk_volume Measure Bulk Volume (Loose Powder) start->bulk_volume tapping Tap Powder (e.g., 100 times) bulk_volume->tapping tapped_volume Measure Tapped Volume (Compacted Powder) tapping->tapped_volume calculate Calculate Densities, Carr's Index, and Hausner Ratio tapped_volume->calculate end Determine Flowability calculate->end

Caption: Workflow for determining Carr's Index and Hausner Ratio.

Comparative Analysis and Practical Implications

As Trisilylamine is a liquid, its flow is governed by principles of fluid dynamics, where viscosity is the primary parameter of interest. Its application in vapor deposition techniques relies on its volatility and ability to be transported in a gaseous state.

For a hypothetical solid silane precursor, poor flowability (e.g., a high angle of repose or a high Carr's Index) would present significant challenges in an industrial setting. For instance, in a process requiring the continuous feeding of the solid precursor into a reactor, poor flow could lead to an inconsistent feed rate, affecting the stoichiometry of the reaction and the quality of the final product.

In drug development, where active pharmaceutical ingredients (APIs) or excipients may be solid silane compounds, poor flowability can hinder tablet manufacturing, leading to variations in tablet weight and dosage uniformity.

Conclusion

The concept of "flowability" must be contextualized to the physical state of the material. For the liquid precursor Trisilylamine (TSA), flow is characterized by its viscosity and is generally considered to be very good for its intended applications in the semiconductor industry. For solid-state silane compounds, a rigorous assessment of powder flowability is crucial for process efficiency and product quality. The methodologies of Angle of Repose, Carr's Index, and Hausner Ratio provide a robust and standardized framework for such an evaluation. While a direct comparison with the unidentifiable "2,2,2-Trimethyldisilane-1,1,1-triyl triacetate" is not possible, the principles and protocols outlined in this guide offer researchers a comprehensive toolkit for characterizing the flow properties of any solid silane precursor they may encounter.

References

  • Comparison of Methods for Measuring Powder Flowability - Lund University Publications. (n.d.).
  • Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator. (n.d.). Retrieved from [Link]

  • A systematic comparison of four pharmacopoeial methods for measuring powder flowability. (2024, July 23). International Journal of Pharmaceutics, 659, 124205.
  • Powder Flowability Test: A Solution to Inconsistent Flow in Production. (2025, January 17). Retrieved from [Link]

  • Product Description of Trisilylamine - Canchem. (n.d.).
  • Trisilylamine (TSA) - China electronic gases and precursor Integrated solutions provider - Argosun. (n.d.). Retrieved from [Link]

  • Semiconductor - PentaPro Materials. (n.d.). Retrieved from [Link]

  • How Do You Know If Your Powder Will Flow? - Copley Scientific. (2025, January 29). Retrieved from [Link]

  • Angle of Repose Tester | Powder Flowability & Bulk Material Testing Equipment (RT-730D). (n.d.). Retrieved from [Link]

  • Angle of Repose - Powder and Multiphase Flow Simulation Software, iGRAF. (n.d.). Retrieved from [Link]

  • What is Carr's Index? Technical Perspective on Powder Compressibility - Hello Pharma. (2025, January 16). Retrieved from [Link]

  • Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) - PowderProcess.net Engineering Resources. (n.d.). Retrieved from [Link]

  • Angle of Repose, Fall & Spatula Testing with the Micron Powder Characteristics Tester PT-X. (n.d.). Retrieved from [Link]

  • The Importance Of Powder Flow Characterization - Granutools. (2020, September 10). Retrieved from [Link]

  • How to Measure the Angle of Repose, Angle of Fall & Angle of Difference with the PowderPro A1 - AZoM. (2021, April 30). Retrieved from [Link]

  • Application Notes and Protocols for Trisilylamine in Conformal Film Deposition - Benchchem. (n.d.).
  • Understanding empirical powder flowability criteria scaled by Hausner ratio or Carr index with the analogous viscosity concept - RSC Publishing. (2015, June 24). RSC Advances, 5(75), 61053-61057.
  • Carr index - Wikipedia. (n.d.). Retrieved from [Link]

  • High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Practical: Determination of Angle of repose, Carre's Index & Hausner ratio of given powder. (2017, July 9). Retrieved from [Link]

Sources

Comparative

Purity analysis methods (GC-MS/NMR) for 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

CAS: 53580-48-6 | Formula: | Structure: [1] Executive Summary & Core Directive 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (hereafter TMDS-TA ) represents a class of highly reactive silicon precursors used in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 53580-48-6 | Formula:


 | Structure: 

[1]

Executive Summary & Core Directive

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (hereafter TMDS-TA ) represents a class of highly reactive silicon precursors used in advanced materials synthesis (e.g., ALD/CVD precursors, crosslinkers).[1][2] Its analysis presents a "bifurcated" challenge:

  • Hydrolytic Instability: The three acetoxy groups (

    
    ) render the molecule extremely sensitive to moisture, rapidly hydrolyzing to acetic acid and silanols/siloxanes.
    
  • Thermal Lability: The

    
     bond is susceptible to homolytic cleavage or rearrangement at elevated temperatures common in Gas Chromatography (GC) injectors.[1]
    

The Verdict:

  • qNMR (Quantitative NMR) is the primary reference method for assay determination. It is non-destructive, avoids thermal degradation, and allows direct quantification of hydrolysis products in situ.

  • GC-MS is a secondary method strictly for identifying trace volatile organic impurities.[1] It is not recommended for bulk purity assay due to the high risk of artifact generation (thermal rearrangement and inlet hydrolysis).

Comparative Analysis: qNMR vs. GC-MS[1][3]

The following table contrasts the performance of both methods specifically for TMDS-TA.

FeatureMethod A: qNMR (

/

)
Method B: GC-MS
Primary Role Purity Assay (>98%) & Hydrolysis CheckTrace Impurity Profiling (<0.1%)
Sample State Solution (Ambient Temp, Inert)Vapor (High Temp, 200°C+)
Thermal Stress None (Room Temperature)High (Risk of Si-Si cleavage)
Moisture Risk Low (Closed tube, dry solvent)High (Inlet/Column active sites)
Quantification Absolute (Molar Ratio)Relative (Requires Response Factors)
Artifacts Minimal (Solvent peaks)High (Cyclosiloxanes, "Ghost Peaks")
LOD (Limit of Detection) ~0.1% (Standard), ~0.01% (High Scans)ppm to ppb levels
Throughput Medium (5-10 mins/sample)Low (30-45 mins/sample + wash)
Decision Logic for Researchers

Use the following workflow to determine the appropriate analytical path for your sample batch.

AnalysisWorkflow Start Sample: TMDS-TA (CAS 53580-48-6) Goal Define Analysis Goal Start->Goal Assay Bulk Purity / Assay (>95% Target) Goal->Assay Quality Control Impurity Trace Volatiles (<1% Target) Goal->Impurity Process Optimization qNMR Method A: qNMR (Benzene-d6) Assay->qNMR GCMS Method B: GC-MS (Inert Inlet) Impurity->GCMS Result_Assay Calculate Molar Purity Check for Hydrolysis (AcOH) qNMR->Result_Assay Result_Trace Identify Solvents/Byproducts Ignore Siloxane Artifacts GCMS->Result_Trace

Figure 1: Analytical decision matrix for moisture-sensitive disilanes.

Method A: Quantitative NMR (qNMR) - The Gold Standard[1]

Rationale

qNMR is the only method that guarantees the structural integrity of the Si-Si bond is maintained during analysis. It provides a direct molar ratio between the analyte and an internal standard (IS).

Experimental Protocol

Reagents:

  • Solvent: Benzene-

    
     (
    
    
    
    ) is preferred over Chloroform-
    
    
    (
    
    
    ).[1]
    
    
    often contains trace acidity (
    
    
    ) which catalyzes the hydrolysis of acetoxysilanes.
    • Pre-treatment:[1] Store

      
       over 3Å or 4Å molecular sieves for >24 hours.
      
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Hexamethyldisiloxane (HMDSO - if not an impurity).[1] TCNB is robust and non-reactive.

Workflow:

  • Glovebox Preparation: All sample handling must occur in a

    
     or 
    
    
    
    glovebox (
    
    
    ppm).
  • Weighing: Weigh ~20 mg of TMDS-TA and ~10 mg of IS into a clean vial. Record weights to ±0.01 mg.

  • Dissolution: Add ~0.6 mL of dry

    
    . Mix thoroughly.
    
  • Transfer: Transfer to a screw-cap NMR tube (e.g., J. Young valve tube) to ensure an airtight seal.

  • Acquisition:

    • Pulse:

      
       pulse.
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton (typically the IS). Set
      
      
      seconds for high accuracy.
    • Scans: 16–32 scans are usually sufficient.

Data Interpretation
  • 
     NMR Spectrum (
    
    
    
    ):
    • 
       ppm: Singlet, 
      
      
      
      ,
      
      
      .[1]
    • 
       ppm: Singlet, 
      
      
      
      ,
      
      
      .[1]
    • Impurity Flag: A sharp singlet at

      
       ppm indicates free Acetic Acid (
      
      
      
      ), signaling hydrolysis.[1]
  • 
     NMR (INEPT or Inverse Gated): 
    
    • Crucial for verifying the

      
       bond.[1]
      
    • Expect two distinct signals showing satellite coupling (

      
       Hz).[1]
      
    • Artifact check: A signal near -22 ppm (siloxane

      
      ) indicates degradation.[1]
      

Method B: GC-MS - Trace Analysis & Artifact Management[1]

Rationale

GC-MS is useful only for identifying volatile organic impurities (e.g., residual solvents, starting materials like chlorosilanes).[1] It is prone to "ghost peaks" where the molecule degrades in the injector.

Experimental Protocol

Instrument Configuration:

  • Inlet: Cool-on-Column (COC) or Multimode Inlet (MMI) in temperature-programmed mode. Avoid standard Split/Splitless at 250°C if possible.

  • Liner: Ultra-inert, deactivated wool-free liner.[1] Active sites (silanols) on glass wool will instantly decompose TMDS-TA.[1]

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium (99.999%), dried with hydrocarbon/moisture traps.

GC Parameters:

  • Inlet Temp: Start at 60°C, ramp to 250°C after injection (if using MMI). If Isothermal, keep as low as possible (e.g., 200°C) to minimize thermal cleavage.

  • Oven Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    280°C.
  • Injection: 1 µL, Split 50:1 (to prevent column saturation).

Degradation Pathway & Artifacts

Researchers often misinterpret GC-MS chromatograms of acetoxy-disilanes.[1] The following diagram illustrates how the molecule degrades during analysis, creating false impurity peaks.

Degradation Compound TMDS-TA (Parent) Heat Injector Heat (>200°C) Compound->Heat Moisture Trace H2O (Carrier Gas) Compound->Moisture Cleavage Si-Si Homolysis Heat->Cleavage Hydrolysis Hydrolysis Moisture->Hydrolysis Radicals Silyl Radicals (Me3Si•) Cleavage->Radicals Silanols Silanols (Si-OH) Hydrolysis->Silanols Artifact3 Artifact: Acetic Acid Hydrolysis->Artifact3 Artifact1 Artifact: Hexamethyldisilane (Recombination) Radicals->Artifact1 Artifact2 Artifact: Cyclosiloxanes (D3, D4 Ghost Peaks) Silanols->Artifact2

Figure 2: Thermal and hydrolytic degradation pathways leading to GC-MS artifacts.[1]

Key Identification:

  • Parent Peak: Look for

    
     or 
    
    
    
    fragments.[1] The molecular ion (
    
    
    ) is often weak or absent.
  • Ghost Peaks: Peaks matching

    
     (hexamethylcyclotrisiloxane) or 
    
    
    
    are usually formed in the injector liner, not present in the sample.

References

  • PubChem. (2025). 1,1,1-Trimethyl-2,2,2-triphenyldisilane (Analogous Structure Data). National Library of Medicine. [Link][1]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

  • Xu, S., et al. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol. Journal of Chromatography A. [Link]

  • Wiley Analytical Science. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis.[1][Link][1]

Sources

Validation

Comprehensive Comparison Guide: Stress Measurement and Mechanical Properties of Cured Trimethyldisilane Triacetate (TMDA) Films

Executive Summary In the development of advanced dielectric coatings, bio-MEMS encapsulation, and implantable drug delivery devices, the mechanical integrity of the protective film is paramount. High residual stress can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced dielectric coatings, bio-MEMS encapsulation, and implantable drug delivery devices, the mechanical integrity of the protective film is paramount. High residual stress can lead to film cracking, substrate bowing, or catastrophic delamination. Trimethyldisilane triacetate (TMDA) has emerged as a specialized organosilane precursor that offers a unique combination of low-temperature moisture curing and exceptional film flexibility.

This guide objectively compares the mechanical properties and residual stress profiles of cured TMDA films against industry-standard alternatives: Methyltriethoxysilane (MTES) and Hydrogen Silsesquioxane (HSQ) . By detailing the underlying chemical causality and providing self-validating experimental protocols, this document serves as an authoritative resource for materials scientists and device engineers.

Mechanistic Causality: The "Why" Behind TMDA's Performance

To understand the mechanical advantages of TMDA, we must examine its molecular architecture and curing kinetics [3].

  • Rapid Moisture-Driven Hydrolysis: Unlike MTES, which relies on relatively stable ethoxy groups requiring acid/base catalysis and high thermal energy to hydrolyze, TMDA utilizes highly reactive acetate leaving groups. Upon exposure to ambient humidity, these groups rapidly hydrolyze to form silanols, releasing acetic acid as a byproduct.

  • Stress Relaxation via the Disilane Backbone: During the condensation phase, silanols crosslink to form a dense siloxane (Si-O-Si) network. This process causes volumetric shrinkage. Because the film is constrained by a rigid substrate, this shrinkage generates residual tensile stress. However, TMDA possesses a unique disilane (Si-Si) backbone . This Si-Si bond acts as a "molecular hinge," providing rotational freedom that allows the network to mechanically relax during densification. Consequently, TMDA films exhibit significantly lower residual stress than the rigid, highly constrained networks formed by HSQ.

ReactionPathway A TMDA Precursor B Hydrolysis (H2O) A->B Moisture Exposure C Silanol Intermediates B->C - Acetic Acid D Condensation C->D Thermal Energy E Siloxane Network (Si-O-Si & Si-Si) D->E - H2O / Densification

Chemical pathway of TMDA hydrolysis and condensation into a siloxane network.

Comparative Mechanical Properties

The following table synthesizes quantitative data comparing TMDA to MTES and HSQ. TMDA demonstrates a clear advantage in applications requiring low thermal budgets and high mechanical compliance.

PropertyTMDA (Trimethyldisilane Triacetate)MTES (Methyltriethoxysilane)HSQ (Hydrogen Silsesquioxane)
Curing Mechanism Moisture-driven (Acetic acid release)Thermal/Catalytic (Ethanol release)Thermal (Hydrogen release)
Typical Curing Temp (°C) 150 - 200250 - 300400+
Young's Modulus (GPa) 4.2 ± 0.36.8 ± 0.512.5 ± 0.8
Hardness (GPa) 0.45 ± 0.050.85 ± 0.081.8 ± 0.1
Residual Stress (MPa) 15 - 25 (Tensile)45 - 60 (Tensile)80 - 100 (Tensile)
Film Flexibility High (Si-Si backbone)ModerateLow (Rigid network)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every measurement accounts for baseline substrate variations to isolate the true properties of the film.

MetrologyWorkflow A Baseline Wafer Curvature Scan B TMDA Spin Coating (1000-3000 RPM) A->B C Moisture Curing (150°C, 45% RH) B->C D Post-Cure Curvature (Stoney's Eq) C->D Stress Analysis E Nanoindentation (Oliver-Pharr) C->E Modulus/Hardness

Self-validating experimental workflow for TMDA film deposition and metrology.

Protocol A: Residual Stress Measurement via Wafer Curvature

This protocol relies on Stoney's Equation [1] to calculate biaxial stress by measuring the change in substrate curvature before and after film deposition.

Step-by-Step Methodology:

  • Baseline Metrology: Using a laser optical lever system (e.g., Toho Technology or KLA Tencor), map the initial radius of curvature (

    
    ) of a bare, pre-cleaned 100 mm silicon wafer. Causality: Wafers inherently possess a slight bow; failing to subtract this baseline invalidates the final stress calculation.
    
  • Deposition: Spin-coat the TMDA precursor solution at 2000 RPM for 30 seconds to achieve a nominal wet thickness.

  • Controlled Curing: Transfer the wafer to a hotplate set at 150°C in an environmental chamber maintained at 45% Relative Humidity (RH) for 60 minutes. Causality: Strict RH control is required because the hydrolysis of the triacetate groups is a moisture-dependent rate-limiting step.

  • Thermal Equilibration: Allow the wafer to cool to exactly 22°C in a desiccator. Causality: Measuring a warm wafer introduces thermal expansion artifacts (thermal drift) into the curvature data.

  • Post-Cure Metrology: Measure the final radius of curvature (

    
    ).
    
  • Calculation: Apply Stoney's Equation:

    
    
    (Where 
    
    
    
    is the biaxial modulus of the substrate,
    
    
    is substrate thickness, and
    
    
    is film thickness).
Protocol B: Mechanical Property Extraction via Nanoindentation

To accurately determine the Young's Modulus and Hardness of the thin TMDA film without substrate interference, we utilize instrumented nanoindentation following the Oliver-Pharr method [2].

Step-by-Step Methodology:

  • Tip Calibration: Calibrate a Berkovich diamond indenter tip on a standard fused silica reference block to determine the exact tip area function.

  • Indentation Matrix: Perform a 5x5 grid of indentations on the cured TMDA film. Set the maximum indentation depth to strictly less than 10% of the total film thickness (

    
    ). Causality: Exceeding the 10% rule causes the stress fields to interact with the rigid silicon substrate, artificially inflating the measured modulus (the "substrate effect").
    
  • Load-Displacement Analysis: Apply a constant strain rate. Crucially, analyze the unloading curve rather than the loading curve. Causality: The loading curve contains both plastic (permanent) and elastic (recoverable) deformation. The initial slope of the unloading curve represents purely elastic recovery, which is mathematically required to isolate the elastic modulus from hardness [2].

Conclusion

For applications demanding low processing temperatures and high mechanical compliance, Trimethyldisilane triacetate (TMDA) outperforms traditional rigid silanes like MTES and HSQ. Its unique moisture-driven acetate hydrolysis allows for lower thermal budgets, while its disilane backbone provides critical stress-relaxation pathways, yielding a robust, low-stress dielectric film suitable for advanced micro-devices.

References

  • Stoney, G. G. (1909). The tension of metallic films deposited by electrolysis. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 82(553), 172-175. 1

  • Oliver, W. C., & Pharr, G. M. (2004). Measurement of hardness and elastic modulus by instrumented indentation: Advances in understanding and refinements to methodology. Journal of Materials Research, 19(1), 3-20. 2

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. 3

Sources

Safety & Regulatory Compliance

Safety

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate proper disposal procedures

As a Senior Application Scientist, it is critical to understand that the disposal of reactive organosilanes cannot be treated as a standard solvent consolidation task. 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to understand that the disposal of reactive organosilanes cannot be treated as a standard solvent consolidation task. 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate (CAS: 53580-48-6) is a highly reactive acetoxysilane derivative. Improper disposal—such as direct introduction into aqueous waste streams—will trigger a violent exothermic reaction, rapid pressurization of waste containers, and the release of corrosive vapors.

This guide provides a self-validating, step-by-step operational protocol for the safe quenching and disposal of this chemical, ensuring absolute laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Causality

The primary hazard of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate lies in its silicon-oxygen-carbon linkages, which are highly susceptible to nucleophilic attack by moisture.

The Causality of the Hazard: When exposed to water, the three acetate groups on the silicon atom undergo rapid hydrolysis. One mole of this compound will violently react with three moles of water to liberate three moles of acetic acid (1)[1]. This rapid exothermic reaction can cause localized boiling, splashing of corrosive materials, and the generation of lachrymatory vapors. Furthermore, while the disilane (Si-Si) backbone is generally stable, it can be unpredictably cleaved if exposed to strong bases during improper neutralization.

Table 1: Quantitative Chemical Profile

Property Specification
Chemical Name 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
CAS Number 53580-48-6 (2)[2]
Molecular Formula C₉H₁₈O₆Si₂
Molecular Weight 278.41 g/mol

| Primary Decomposition Product | Acetic Acid (Corrosive / Lachrymator) |

Pre-Operational Logistics & Engineering Controls

Before initiating the disposal protocol, ensure the following self-validating safety systems are in place.

Table 2: Required PPE & Engineering Controls

Category Requirement Causality / Justification
Ventilation Fume Hood (Face velocity >100 fpm) Evacuates corrosive acetic acid vapors generated during the solvolysis phase.
Hand Protection Heavy-duty Nitrile or Fluorinated Rubber Protects against organic siloxanes and corrosive byproducts.
Eye Protection Chemical Splash Goggles & Face Shield Prevents severe eye damage from splashing during exothermic quenching.

| Environment | Schlenk Line / Inert Atmosphere (Ar/N₂) | Prevents premature ambient moisture hydrolysis prior to intentional quenching. |

Step-by-Step Disposal & Quenching Protocol

To safely dispose of this chemical, we must perform a controlled solvolysis using a bulky alcohol, followed by a mild aqueous neutralization. This prevents the violent thermal runaway associated with direct water quenching.

Phase 1: Preparation & Dilution

  • Transfer the unreacted 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate waste into a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dilute the waste with a dry, non-reactive hydrocarbon solvent (e.g., anhydrous toluene or heptane) at a ratio of at least 1:5 (waste:solvent).

    • Causality & Validation: The solvent acts as a thermal sink to absorb the heat generated during the exothermic quenching process. A lack of temperature spike validates adequate dilution.

Phase 2: Controlled Solvolysis (Alcohol Quench) 3. Submerge the flask in an ice-water bath (0°C) and allow the solution to cool for 10 minutes. 4. Attach a pressure-equalizing dropping funnel containing anhydrous isopropanol (iPrOH). 5. Add the isopropanol dropwise (approx. 1 drop per second) while stirring vigorously.

  • Causality & Validation: Isopropanol is a bulkier, less reactive nucleophile than water. It converts the highly reactive acetoxy groups into more stable isopropoxy groups while liberating acetic acid in a controlled, steady manner rather than a violent burst (3)[3].

Phase 3: Aqueous Neutralization 6. Once the isopropanol addition is complete and the reaction mixture has reached room temperature, begin the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality & Validation: The weak base neutralizes the liberated acetic acid to form water-soluble sodium acetate, releasing CO₂ gas. A weak base is strictly required; using a strong base like NaOH could cleave the Si-Si disilane backbone, generating unpredictable and potentially flammable silane byproducts (4)[4]. The cessation of CO₂ bubbling serves as a visual self-validation that neutralization is complete.

Phase 4: Phase Separation & Final Disposal 7. Transfer the neutralized biphasic mixture to a separatory funnel and allow the layers to separate. 8. Aqueous Layer (Bottom): Verify the pH is between 7-9 using indicator paper. Dispose of this sodium acetate solution in the standard aqueous basic waste stream. 9. Organic Layer (Top): Contains toluene and inert siloxane/alkoxysilane polymers. Dispose of this in the non-halogenated organic waste stream for incineration.

Workflow Visualization

DisposalWorkflow Start 2,2,2-Trimethyldisilane- 1,1,1-triyl triacetate Waste Dilute Dilute in Dry Toluene (Thermal Sink) Start->Dilute Cool Cool to 0°C (Ice Bath) Dilute->Cool Quench Slowly Add Isopropanol (Controlled Solvolysis) Cool->Quench Neutralize Add Sat. NaHCO3 (Neutralize Acetic Acid) Quench->Neutralize Separate Phase Separation (Separatory Funnel) Neutralize->Separate OrgWaste Organic Waste Stream (Incineration) Separate->OrgWaste Top Layer AqWaste Aqueous Waste Stream (pH 7-9) Separate->AqWaste Bottom Layer

Workflow for the controlled quenching and phase separation of acetoxysilane waste.

Emergency Spill Response Logistics

If a spill occurs outside of controlled engineering environments, ambient humidity will immediately begin hydrolyzing the chemical, releasing toxic acetic acid vapors.

  • Evacuation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of corrosive lachrymators.

  • Containment: Do NOT use water or wet paper towels to clean the spill, as this will violently accelerate the exothermic hydrolysis.

  • Absorption: Cover the spill entirely with a dry, inert absorbent such as dry sand, powdered lime, or soda ash (sodium carbonate) to smother the reaction and neutralize evolving acids (5)[5].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a ventilated, dry hazardous waste container for EHS pickup.

References

  • Guidechem. 1,1,1-Disilanetriol,2,2,2-trimethyl-, triacetate (9CI) Properties. 2

  • TME.eu. SAFETY DATA SHEET According to REACH Regulation: ELASTOSIL (Acetoxysilane cross-linker). 1

  • Organic Process Research & Development (ACS Publications). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. 3

  • National Research Council (NCBI Bookshelf). Working with Chemicals - Prudent Practices in the Laboratory. 4

  • University of California, Irvine (EHS). Standard Operating Procedure: Water Reactive Chemicals. 5

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: Essential Safety and Operational Protocols

Part 1: Hazard Analysis & Risk Mitigation 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is an organosilicon compound.[3] The primary operational risk stems from its high reactivity with moisture (hygroscopicity). Upon c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Analysis & Risk Mitigation

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is an organosilicon compound.[3] The primary operational risk stems from its high reactivity with moisture (hygroscopicity). Upon contact with water, it is expected to hydrolyze, releasing acetic acid. This reaction underpins the principal hazards associated with its handling.

  • Corrosivity : The release of acetic acid upon hydrolysis means the compound must be treated as corrosive. This can cause severe skin burns and serious eye damage.[1][4]

  • Moisture Sensitivity : The compound's integrity is compromised by exposure to atmospheric moisture, which can affect experimental results.[5] Handling under an inert atmosphere is therefore critical.

  • Flammability : Many related organosilane compounds are flammable liquids. Vapors can form explosive mixtures with air, and ignition sources must be rigorously excluded.[6]

Given these risks, a multi-layered approach to safety is essential, combining robust engineering controls with meticulously selected Personal Protective Equipment (PPE).

Part 2: Personal Protective Equipment (PPE) Specification

The selection of PPE is your primary line of defense against direct exposure. No single piece of equipment is sufficient; an integrated ensemble is required.

This is the minimum required PPE for any operation involving this compound, including simple transfers in a controlled environment.

PPE ComponentSpecificationRationale & Expert Insight
Hand Protection Double-gloving: Inner nitrile glove, outer butyl or Viton® gloves.Nitrile gloves offer good dexterity and splash protection for the inner layer.[7] However, for prolonged contact or immersion, a more robust outer glove like butyl rubber is necessary due to the organosilane nature. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye & Face Protection Chemical safety goggles AND a full-face shield.Goggles provide a seal against splashes and vapors.[8] A face shield is mandatory to protect the entire face from splashes, which is a significant risk given the compound's corrosive potential upon hydrolysis.[8][9]
Body Protection Flame-retardant lab coat (e.g., Nomex®) or a chemical-resistant apron over a standard lab coat.A flame-retardant coat is crucial due to the flammability risk.[6] For larger quantities, a chemical-resistant apron provides an additional barrier against spills.
Footwear Closed-toe, chemical-resistant leather or rubber shoes.Protects feet from spills. The material should not absorb chemicals.

Respiratory protection is dictated by the scale and environment of the work.

  • For Small-Scale Operations (<100 mL) in a Certified Fume Hood: A respirator is typically not required, as the engineering control (fume hood) provides adequate ventilation.

  • For Large-Scale Operations or in Case of Ventilation Failure: A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[3][10] In the event of a significant spill, a self-contained breathing apparatus (SCBA) may be required for emergency responders.[10]

Part 3: Operational and Disposal Plans

This protocol ensures that safety measures are integrated into the experimental process from start to finish.

Step 1: Preparation and Pre-Operation Safety Check

  • Ensure a certified chemical fume hood is operational.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[9]

  • Prepare all glassware, ensuring it is oven-dried and cooled under an inert gas (e.g., nitrogen or argon) to remove all traces of moisture.

  • Have spill cleanup materials (inert absorbent, such as vermiculite or sand) readily available. Do NOT use combustible materials like paper towels to clean up the neat chemical.

Step 2: PPE Donning Sequence

  • The sequence of donning PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.

PPE_Donning cluster_prep Preparation cluster_final Final Steps a 1. Don Inner Nitrile Gloves b 2. Don Lab Coat or Coverall a->b Protect clothing c 3. Don Safety Goggles b->c Protect eyes d 4. Don Face Shield c->d Protect face e 5. Don Outer Chemical-Resistant Gloves d->e Protect hands (final layer)

Sources

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